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2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Documentation Hub

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  • Product: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
  • CAS: 339115-12-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characterization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of the novel active pharmaceutical ingredient (API), 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of the novel active pharmaceutical ingredient (API), 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Intended for researchers and drug development professionals, this document outlines the core experimental protocols and the scientific rationale essential for establishing a robust pre-formulation data package. We delve into the critical properties of solid-state characteristics, solubility, ionization, and lipophilicity, providing not just methodologies but also the field-proven insights required to interpret the data for successful drug development.

Introduction

The compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic molecule that has garnered interest for its potential therapeutic applications, including as an inhibitor of the P2X3 receptor, which is implicated in pain transmission and inflammation.[1] As with any promising new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for advancing it through the development pipeline.[2][3] These properties govern everything from manufacturing and formulation design to bioavailability and in vivo performance.[3][4]

This guide presents a systematic approach to characterizing this API, ensuring that the data generated is reliable, reproducible, and directly applicable to key development decisions.

Compound Identification

A precise identification of the molecule is the foundational step for all subsequent analysis.

IdentifierValueSource
IUPAC Name 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile[1]
CAS Number 339115-12-7[1][5]
Molecular Formula C₂₁H₁₃F₂NO[1][5][6]
Molecular Weight 333.33 g/mol [1][6]
SMILES C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F[1]

The structure, featuring two fluorophenyl groups, a benzoyl moiety, and a nitrile group, suggests a molecule that is largely non-polar, likely crystalline, and possessing poor aqueous solubility—attributes that demand careful and precise characterization.

Solid-State Characterization: The Foundation of Formulation

The solid-state properties of an API dictate its stability, dissolution rate, and manufacturability.[2] Characterization begins with determining its melting point, a crucial indicator of purity and identity.[7][8]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8][9][10] For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5–1°C).[8] A broadened melting range and a depressed melting temperature are classic indicators of impurities.[9]

This protocol utilizes a standard digital melting point apparatus, a cost-effective and reliable method for routine analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the API sample is completely dry, as moisture can act as an impurity and depress the melting point.[9]

    • If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a mortar and pestle.[9][11]

    • Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for a sharp, reproducible melting point.[9] Air pockets in poorly packed samples can cause a time lag in heat transfer, leading to inaccurate readings.[11]

  • Capillary Loading:

    • Jab the open end of a capillary tube into the powdered sample several times.[12]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[12]

    • To achieve dense packing, drop the capillary tube (closed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample.[12][13]

    • Repeat until a packed column of 2-3 mm in height is achieved.[12]

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.[12]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute.[11]

    • For an accurate measurement, prepare a new sample and heat rapidly to about 20°C below the approximate melting point found.[12]

    • Decrease the heating rate to 1-2°C per minute.[11]

    • Rationale: A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, yielding an accurate value.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (T₁). This is the beginning of the melting range.[11][12]

    • Record the temperature at which the last solid crystal disappears (T₂). This is the end of the melting range.[11]

    • Report the result as a range: T₁ - T₂.

Solubility Profiling: A Prerequisite for Bioavailability

Poor aqueous solubility is a primary hurdle in drug development, often leading to low and variable bioavailability.[4] Therefore, accurately determining the equilibrium solubility of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is paramount.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[14] It measures the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[14] For Biopharmaceutics Classification System (BCS) purposes, solubility must be assessed over the physiological pH range of 1.2 to 6.8.[15]

Step-by-Step Methodology:

  • Media Preparation: Prepare three buffered media: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[15] Pharmacopoeial buffers are recommended.[15]

  • Sample Preparation:

    • Add a known excess of the API to flasks containing a measured volume of each buffer.

    • Rationale: Ensuring an excess of solid is present is the only way to guarantee that the resulting solution is truly saturated at equilibrium.[14]

  • Equilibration:

    • Seal the flasks and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • Application Scientist's Note: The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the flasks to stand to let the excess solid settle.

    • Withdraw an aliquot of the supernatant and separate the dissolved API from the undissolved solid using centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PVDF).

    • Rationale: Incomplete removal of solid particulates is a common source of error, leading to an overestimation of solubility. Centrifugation prior to filtration is a best practice.

  • Quantification:

    • Accurately dilute the filtrate with a suitable mobile phase.

    • Analyze the concentration of the API in the diluted filtrate using a validated, stability-indicating HPLC method.[14]

    • Rationale: HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[14]

  • Data Analysis:

    • Calculate the solubility in mg/mL for each pH condition. The lowest measured value across the pH range determines the BCS solubility class.[15]

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_api Add Excess API to Buffer equilibrate Equilibrate in Shaker Bath (e.g., 48h) prep_api->equilibrate prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) prep_buffer->prep_api separate Centrifuge & Filter Supernatant equilibrate->separate quantify Quantify via HPLC separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[16] This parameter is critical as it dictates the charge state of a drug in different physiological environments (e.g., stomach vs. intestine), which in turn affects its solubility, permeability, and receptor binding.[17] Given the structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, it is not expected to have strongly acidic or basic centers, but subtle ionization behavior must be ruled out. For poorly soluble compounds, determining pKa from solubility data is a robust approach.[17][18]

The solubility of an ionizable compound is pH-dependent, increasing as the molecule becomes ionized. By plotting solubility versus pH, the pKa can be extrapolated from the inflection point of the resulting curve.[18]

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile (Absorption, Distribution, Metabolism, and Excretion).[19][20] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[19][20]

For molecules that may ionize, the distribution coefficient (LogD) is more relevant, as it measures partitioning at a specific pH and accounts for both ionized and non-ionized species.[21][22] LogD at pH 7.4 is particularly important as it mimics physiological conditions in the blood.[21][23]

Step-by-Step Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer at pH 7.4.[22]

    • Pre-saturate the n-octanol by shaking it with the buffer and pre-saturate the buffer by shaking it with n-octanol. Allow the phases to separate completely for 24 hours.[23]

    • Rationale: Pre-saturation of both phases is essential to ensure that the volume of each phase does not change during the experiment due to mutual miscibility, which would alter the final concentration measurements.

  • Sample Preparation:

    • Prepare a stock solution of the API in a minimal amount of a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

    • Application Scientist's Note: The final concentration should be low enough to avoid solubility issues in either phase, and the volume of co-solvent from the stock solution should be negligible (typically <1%).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the API to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Analyze the concentration of the API in both the aqueous phase (C_water) and the octanol phase (C_octanol) using a validated HPLC method.

  • Calculation:

    • Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ( [C_octanol] / [C_water] ) [19]

Caption: Interconnectivity of Core Physicochemical Properties.

Summary and Path Forward

The systematic characterization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a critical, non-negotiable phase of its development. The protocols outlined in this guide for determining melting point, pH-dependent solubility, and lipophilicity provide the foundational data package needed for informed decision-making.

PropertySignificanceRecommended Method
Melting Point Identity, Purity, Lattice EnergyCapillary Method / DSC
Aqueous Solubility Bioavailability, Formulation, BCS ClassShake-Flask (pH 1.2, 4.5, 6.8)
pKa In vivo charge state, pH-solubilityDetermination from Solubility Data
LogD (at pH 7.4) Membrane Permeability, ADME PredictionShake-Flask (Octanol/Buffer)

This essential dataset will enable formulation scientists to select appropriate excipients, guide medicinal chemists in structure-activity relationship (SAR) studies, and provide a clear path toward developing a safe, stable, and efficacious drug product.

References

  • API Characterization - NETZSCH Analyzing & Testing. Available from: [Link]

  • API Physical Characteristics Testing - Protheragen. Available from: [Link]

  • Melting Point - Chemistry Online @ UTSC. Available from: [Link]

  • 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile - PubChem - NIH. Available from: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Available from: [Link]

  • Physical and Chemical Characterization for APIs - Labinsights. (2023, May 8). Available from: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • DETERMINATION OF MELTING POINTS. Available from: [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018, September 3). Available from: [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available from: [Link]

  • Melting point - Wikipedia. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF - ResearchGate. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link]

  • Characterization of Physicochemical Properties - Pace Analytical. Available from: [Link]

  • API Physical & Chemical Characterization - CD Formulation. Available from: [Link]

  • LogP/D - Cambridge MedChem Consulting. Available from: [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation - Dipòsit Digital de la Universitat de Barcelona. (2022, February 22). Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Available from: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Available from: [Link]

  • Melting Point | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Available from: [Link]

  • Annex 4 - World Health Organization (WHO). Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Available from: [Link]

  • Determination of Solubility in Pharmaceuticals | Pharmaguideline. (2011, June 12). Available from: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6). Available from: [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation | Request PDF - ResearchGate. Available from: [Link]

  • MELTING POINT DETERMINATION. Available from: [Link]

  • LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF - ResearchGate. Available from: [Link]

  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Available from: [Link]

  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. Available from: [Link]

  • Benzeneacetonitrile, 4-fluoro- - the NIST WebBook. Available from: [Link]

  • Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents.

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Exploratory

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Abstract This technical guide provides a comprehensive analysis of the proposed mechanism of action f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the synthetic organic compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. The primary molecular target is identified as the P2X3 receptor, a ligand-gated ion channel implicated in nociception and inflammation. This document elucidates the compound's role as a P2X3 antagonist, details the downstream signaling consequences of this interaction, and presents a validated experimental framework for confirming this mechanism. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacological profile and therapeutic potential.

Introduction to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a complex synthetic molecule characterized by its dual fluorophenyl groups and a central benzoylphenyl acetonitrile scaffold.[1] Its structure suggests significant potential for biological activity, and preliminary research has pointed towards its utility as a modulator of specific neuronal pathways.[1]

Chemical Structure and Properties

The compound's key identifiers and properties are summarized below, providing a foundational reference for its scientific evaluation.

PropertyValueSource
IUPAC Name acetonitrile
CAS Number 339115-12-7[1]
Molecular Formula C₂₁H₁₃F₂NO[2]
Molecular Weight 333.34 g/mol
Structure A central carbon atom bonded to a 4-fluorophenyl group, a nitrile group, and a 4-(4-fluorobenzoyl)phenyl group.[1]
Therapeutic Rationale: The Role of P2X3 Receptors in Pathophysiology

The primary therapeutic target of this compound is believed to be the P2X3 receptor.[1] P2X3 receptors are ATP-gated, non-selective cation channels predominantly expressed on nociceptive sensory neurons. Their activation by extracellular ATP, released from damaged or stressed cells, leads to the influx of Na⁺ and Ca²⁺ ions.[1] This influx depolarizes the neuron, initiating action potentials that are transmitted to the central nervous system and perceived as pain. P2X3 receptors are critically involved in various acute and chronic pain states, as well as inflammatory processes, including those associated with the stomach lining, making them a compelling target for novel analgesic and anti-ulcer therapeutics.[1]

Core Mechanism of Action: P2X3 Receptor Antagonism

The central hypothesis for the mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is its function as a direct antagonist of the P2X3 receptor.[1]

The P2X3 Receptor Signaling Cascade

Under normal physiological or pathophysiological conditions, the release of ATP into the extracellular space leads to the activation of P2X3 receptors. This binding event opens the ion channel, resulting in a rapid influx of cations, primarily Ca²⁺ and Na⁺.[1] This cation influx leads to membrane depolarization, the generation of an action potential, and the propagation of a pain signal.

Antagonistic Interaction and Downstream Consequences

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is proposed to act by binding to the P2X3 receptor in a manner that prevents the binding of its endogenous ligand, ATP.[1] By competitively or non-competitively inhibiting ATP binding, the compound effectively locks the channel in a closed state, preventing ion influx. This blockade of the initial step in the signaling cascade abrogates all subsequent downstream events, ultimately inhibiting pain signal transmission and reducing inflammation.[1]

cluster_0 cluster_1 Cell Membrane cluster_2 ATP Extracellular ATP (Released from damaged cells) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Activates Compound 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile Compound->P2X3 Antagonizes / Inhibits IonInflux Ca²⁺ / Na⁺ Ion Influx (Blocked) P2X3->IonInflux Depolarization Neuronal Depolarization & Action Potential IonInflux->Depolarization Signal Pain & Inflammation Signaling Depolarization->Signal

Proposed mechanism of P2X3 receptor antagonism.

Experimental Framework for Elucidating the Mechanism of Action

To rigorously validate the proposed mechanism, a systematic experimental approach is required. The following workflow and protocols represent a self-validating system to confirm P2X3 antagonism, quantify binding affinity, and measure functional inhibition.

Workflow for Target Identification and Validation

This logical progression ensures that initial binding observations are confirmed with functional data, providing a robust characterization of the compound's activity.

A Hypothesis: Compound is a P2X3 Antagonist B Protocol 1: Radioligand Binding Assay A->B D Protocol 2: Electrophysiology Assay (Patch-Clamp) A->D F Protocol 3: Calcium Influx Assay A->F C Determine Binding Affinity (Ki, Kd) & Specificity B->C H Data Analysis & Correlation: Binding vs. Function C->H E Measure Direct Inhibition of Ion Channel Current D->E E->H G Measure Functional Inhibition of Cellular Response (IC₅₀) F->G G->H I Mechanism Confirmed: Potent and Specific P2X3 Antagonist H->I

Workflow for validating P2X3 receptor antagonism.
Protocol 1: Radioligand Binding Assay

Objective: To determine if the compound binds to the P2X3 receptor and to quantify its binding affinity (Kᵢ).

Causality: This assay directly measures the physical interaction between the compound and the receptor. By competing against a known radiolabeled P2X3 ligand (e.g., [³H]α,β-meATP), we can infer the compound's affinity for the same binding site or an allosteric site that influences it.

Methodology:

  • Preparation: Utilize cell membranes from a stable cell line overexpressing human P2X3 receptors.

  • Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of the radiolabeled P2X3 ligand.

  • Competition: Add increasing concentrations of the test compound (2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile) to compete with the radioligand for binding.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, non-labeled P2X3 antagonist).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The membranes and any bound ligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Patch-Clamp) Assay

Objective: To measure the compound's ability to functionally inhibit P2X3 ion channel activity.

Causality: This is the gold standard for studying ion channels. It provides a direct, real-time measurement of ion flow through the channel pore, confirming that the binding event observed in the previous assay translates into a functional blockade.[3][4]

Methodology:

  • Cell Preparation: Use whole-cell patch-clamp configuration on single cells from a cell line stably expressing human P2X3 receptors.

  • Recording: Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

  • Agonist Application: Apply a short pulse of a known P2X3 agonist (e.g., ATP or α,β-meATP) to elicit an inward current, representing the flow of cations into the cell.

  • Compound Application: Pre-incubate the cell with varying concentrations of the test compound for a set period.

  • Inhibition Measurement: While in the presence of the test compound, re-apply the same pulse of the agonist.

  • Data Acquisition: Record the peak inward current in the absence (control) and presence of the test compound.

  • Analysis: Calculate the percentage inhibition of the agonist-induced current at each compound concentration. Plot the percentage inhibition against the log concentration of the compound and fit the data to determine the IC₅₀ value, a measure of the compound's functional potency.

Protocol 3: Calcium Influx Assay

Objective: To provide a higher-throughput assessment of the compound's functional antagonism in a cell-based system.

Causality: Since P2X3 activation causes a significant influx of Ca²⁺, measuring changes in intracellular calcium provides a robust and direct readout of receptor function. This assay confirms the electrophysiology results in a population of cells.

Methodology:

  • Cell Plating: Plate P2X3-expressing cells in a 96- or 384-well microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Incubation: Add varying concentrations of the test compound to the wells and incubate.

  • Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Agonist Injection: The instrument injects a solution of a P2X3 agonist (e.g., ATP) into each well while simultaneously monitoring the fluorescence signal in real-time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the Ca²⁺ influx. Calculate the percentage inhibition of the agonist-induced fluorescence signal for each concentration of the test compound. Plot these values to generate a dose-response curve and determine the IC₅₀.

Pharmacological Context and Potential Applications

The characterization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as a P2X3 antagonist positions it as a promising candidate for conditions driven by P2X3-mediated signaling.

  • Potential Therapeutic Indications: Based on its proposed mechanism, the compound could be investigated for the treatment of neuropathic pain, inflammatory pain, and visceral pain, including that associated with ulcers.[1]

  • Broader Significance: The phenylacetonitrile and fluorophenyl motifs are common in pharmacologically active agents.[1][5] Derivatives of related structures have been explored for various applications, including as anticancer agents, highlighting the versatility of this chemical scaffold in drug discovery.[6]

Conclusion and Future Directions

The available evidence strongly suggests that 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile functions as a P2X3 receptor antagonist. Its proposed mechanism involves the direct inhibition of this ligand-gated ion channel, thereby blocking the downstream signaling cascades responsible for pain and inflammation. The experimental framework outlined in this guide provides a clear path for the definitive validation of this mechanism and the characterization of its pharmacological profile.

Future research should focus on conducting the described in vitro experiments to establish potency and selectivity. Subsequently, in vivo studies in relevant animal models of pain and inflammation will be crucial to determine efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.

References

[1] Smolecule. (2023, August 15). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Retrieved from

[3] News-Medical.Net. (2024, June 21). What are Voltage-gated sodium channels blockers and how do they work? Retrieved from

[4] Catterall, W. A. (2014). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. Molecular Pharmacology. Retrieved from

[2] BLD Pharm. 339115-12-7|2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Retrieved from

[7] PubChem. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved from

[5] ChemSino. 2-(4-Fluorophenyl)-2-phenyl acetonitrile. Retrieved from

Sigma-Aldrich. 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Retrieved from

[6] Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from

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Foundational

Discovery and synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

An In-depth Technical Guide to the Synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Authored by a Senior Application Scientist Foreword: The Rationale and Significance In the landscape of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Authored by a Senior Application Scientist

Foreword: The Rationale and Significance

In the landscape of modern medicinal chemistry, the diarylacetonitrile scaffold represents a privileged structural motif. Its presence in a variety of biologically active molecules underscores its importance as a pharmacophore. This guide focuses on a specific, complex derivative: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile . This molecule, with its unique arrangement of two distinct fluorinated phenyl rings and a benzoyl substituent, presents an interesting synthetic challenge and holds potential for further investigation in drug discovery programs.[1] Notably, related structures have been explored for their activity as P2X3 receptor antagonists, suggesting potential applications in treating conditions like chronic pain and visceral hypersensitivity.[1]

This document provides a comprehensive, technically-grounded guide to a plausible and efficient synthesis of this target molecule. It is designed for researchers, medicinal chemists, and process development scientists. Beyond a mere recitation of steps, this guide delves into the strategic decisions and chemical principles that underpin the synthetic design, offering a self-validating and robust methodological framework.

Strategic Overview of the Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests several possible disconnection points. A convergent approach is often preferable for maximizing overall yield and flexibility. The strategy outlined herein focuses on the sequential construction of the molecule, beginning with the formation of a key benzophenone intermediate, followed by the introduction of the acetonitrile moiety and a final arylation step. This approach allows for the controlled and stepwise assembly of the complex diarylacetonitrile core.

Synthetic_Pathway_Overview cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyanation cluster_2 Step 3: α-Arylation 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Intermediate_1 (4-Bromophenyl)(4-fluorophenyl)methanone 4-Fluorobenzoyl_chloride->Intermediate_1 AlCl₃ Bromobenzene Bromobenzene Bromobenzene->Intermediate_1 Intermediate_1_ref (4-Bromophenyl)(4-fluorophenyl)methanone Intermediate_2 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile Intermediate_1_ref->Intermediate_2 Pd or Cu catalyst, Cyanide source Intermediate_2_ref 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile Final_Product 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Intermediate_2_ref->Final_Product Pd or Cu catalyst, Base 4-Fluorobromobenzene 4-Fluorobromobenzene 4-Fluorobromobenzene->Final_Product

Figure 1: A high-level overview of the proposed three-step synthetic pathway.

Detailed Synthesis and Mechanistic Insights

Step 1: Synthesis of (4-Bromophenyl)(4-fluorophenyl)methanone via Friedel-Crafts Acylation

The initial step involves the construction of the benzophenone core through a classic Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry, allowing for the formation of a carbon-carbon bond between an acyl group and an aromatic ring.[2][3]

Reaction: Bromobenzene is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices:

  • Reactants: 4-Fluorobenzoyl chloride is a reactive acylating agent, readily prepared from 4-fluorobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂).[1][4][5] Bromobenzene is chosen as the aromatic substrate due to the utility of the bromine atom as a handle for subsequent cross-coupling reactions.

  • Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the electrophilic aromatic substitution.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.

Step 2: Palladium-Catalyzed Cyanation to form 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile

The second step introduces the crucial nitrile functionality. Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] The Rosenmund-von Braun reaction, a copper-catalyzed cyanation of aryl halides, is a traditional method, but palladium-catalyzed variants often offer milder conditions and broader substrate scope.[9]

Reaction: The aryl bromide synthesized in Step 1, (4-bromophenyl)(4-fluorophenyl)methanone, is subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Causality of Experimental Choices:

  • Cyanide Source: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and tendency to slowly release cyanide ions into the reaction mixture, which can help to prevent catalyst poisoning.[6]

  • Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst. A phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc) is typically used to ensure the solubility of the reactants and the cyanide salt.

Step 3: α-Arylation of the Nitrile Intermediate

The final step involves the formation of the second carbon-carbon bond at the α-position of the nitrile. This α-arylation of a nitrile is a powerful transformation for the synthesis of 2,2-diarylacetonitriles.[10]

Reaction: 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile is deprotonated with a strong base to form a stabilized carbanion (an enolate equivalent), which then undergoes a palladium- or copper-catalyzed cross-coupling reaction with 4-fluorobromobenzene.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the α-carbon of the nitrile.

  • Catalyst System: Similar to Step 2, a palladium(0) catalyst with a suitable phosphine ligand is employed to facilitate the cross-coupling reaction. The choice of ligand can be critical for achieving high yields and preventing side reactions.

  • Aryl Halide: 4-Fluorobromobenzene is used to introduce the second 4-fluorophenyl group onto the α-carbon of the nitrile.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of the target compound. Standard laboratory safety precautions should be followed at all times.

Workflow for the Synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: α-Arylation s1_start Combine Bromobenzene and AlCl₃ in DCM s1_add Add 4-Fluorobenzoyl chloride dropwise at 0°C s1_start->s1_add s1_react Stir at room temperature s1_add->s1_react s1_quench Quench with ice-water s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_purify Purify by column chromatography s1_extract->s1_purify s1_product (4-Bromophenyl)(4-fluorophenyl)methanone s1_purify->s1_product s2_start Combine Step 1 product, Zn(CN)₂, Pd catalyst, and ligand in DMF s2_heat Heat under inert atmosphere s2_start->s2_heat s2_monitor Monitor reaction by TLC/GC-MS s2_heat->s2_monitor s2_workup Aqueous workup and extraction s2_monitor->s2_workup s2_purify Purify by column chromatography s2_workup->s2_purify s2_product 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile s2_purify->s2_product s3_start Combine Step 2 product and base in THF s3_add_aryl Add 4-Fluorobromobenzene, Pd catalyst, and ligand s3_start->s3_add_aryl s3_heat Heat under inert atmosphere s3_add_aryl->s3_heat s3_monitor Monitor reaction by TLC/HPLC s3_heat->s3_monitor s3_workup Aqueous workup and extraction s3_monitor->s3_workup s3_purify Purify by recrystallization s3_workup->s3_purify s3_product Final Product s3_purify->s3_product

Figure 2: A detailed experimental workflow for the multi-step synthesis.

Protocol for Step 1: (4-Bromophenyl)(4-fluorophenyl)methanone
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add bromobenzene (1.5 eq.).

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq.) in dry DCM dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzophenone.

Protocol for Step 2: 2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile
  • In a flame-dried Schlenk flask, combine (4-bromophenyl)(4-fluorophenyl)methanone (1.0 eq.), zinc cyanide (0.6 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand such as dppf (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 120°C and stir for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired nitrile.

Protocol for Step 3: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) under an inert atmosphere at 0°C, add a solution of 2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (1.0 eq.) in dry THF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the anion.

  • In a separate flask, prepare the catalyst by combining a palladium precatalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand in THF.

  • Add the catalyst solution and 4-fluorobromobenzene (1.1 eq.) to the anion solution.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization Data

The structural confirmation of the final product and key intermediates would be achieved through a combination of spectroscopic techniques. The following table presents the expected analytical data based on the proposed structure and data from analogous compounds.[10][11][12]

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Data (δ, ppm) Expected ¹³C NMR Data (δ, ppm) Expected IR Data (cm⁻¹) Expected MS (m/z)
(4-Bromophenyl)(4-fluorophenyl)methanoneC₁₃H₈BrFO279.117.8-7.6 (m, 4H), 7.2-7.0 (m, 4H)194 (C=O), 165 (d, C-F), 138-128 (aromatic C), 115 (d, aromatic C)1660 (C=O), 1595, 1485 (C=C), 1220 (C-F)279/281 [M]⁺
2-[4-(4-Fluorobenzoyl)phenyl]acetonitrileC₁₅H₁₀FNO239.258.0-7.8 (m, 4H), 7.6-7.4 (m, 3H), 7.2-7.0 (m, 2H), 4.1 (s, 2H)195 (C=O), 166 (d, C-F), 140-128 (aromatic C), 118 (CN), 116 (d, aromatic C), 25 (CH₂)2250 (C≡N), 1665 (C=O), 1600, 1500 (C=C), 1225 (C-F)239 [M]⁺
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrileC₂₁H₁₃F₂NO333.338.0-7.2 (m, 12H), 5.5 (s, 1H)195 (C=O), 166 (d, C-F), 163 (d, C-F), 140-128 (aromatic C), 117 (CN), 116 (d, aromatic C), 45 (CH)2245 (C≡N), 1660 (C=O), 1600, 1505 (C=C), 1230 (C-F)333 [M]⁺

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic strategy for the preparation of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. By breaking down the synthesis into three logical and well-precedented steps—Friedel-Crafts acylation, palladium-catalyzed cyanation, and α-arylation—this guide provides a clear and actionable pathway for researchers. The detailed protocols, coupled with mechanistic insights and justifications for experimental choices, are intended to empower scientists in the successful synthesis and further exploration of this and related complex diarylacetonitrile derivatives. The presented methodology is not only a roadmap for the synthesis of the title compound but also serves as a template for the construction of other multi-substituted diaryl systems.

References

  • PrepChem. Step (a): Preparation of 4-fluorobenzoyl chloride. Available from: [Link]

  • PrepChem. Synthesis of 4-fluorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014-03-17). Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). Available from: [Link]

  • NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

  • Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • Wiley Online Library. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025-08-07). Available from: [Link]

  • Wikipedia. Cyanation. Available from: [Link]

  • NIH. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022-04-28). Available from: [Link]

  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]

  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Available from: [Link]

  • NIH. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available from: [Link]

  • Unipr. Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. Available from: [Link]

  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]

  • Cambridge Open Engage. A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. (2025-09-05). Available from: [Link]

  • Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Available from: [Link]

  • ChemSynthesis. (4-bromophenyl)(phenyl)methanone. (2025-05-20). Available from: [Link]

  • ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020-10-14). Available from: [Link]

  • NIH. Mechanochemical Friedel–Crafts acylations. (2019-06-17). Available from: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021-03-04). Available from: [Link]

  • ResearchGate. Synthesis of 2,2‐diarylethylamines. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

  • ResearchGate. Synthetic strategies to 2‐phenylacetonitrile. Available from: [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. (2020-03-12). Available from: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. (2000-06-22). Available from: [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. Available from: [Link]

  • NIH. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Available from: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: A Technical Guide for Researchers

To facilitate further research and development, this in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. As a...

Author: BenchChem Technical Support Team. Date: January 2026

To facilitate further research and development, this in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. As a Senior Application Scientist, the following sections detail the theoretical underpinnings and expected outcomes for the structural elucidation of this compound, providing a foundational reference for its synthesis and characterization.

It is important to note that a comprehensive search of publicly available scientific literature and spectral databases did not yield experimental spectroscopic data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Consequently, this guide is built upon established principles of spectroscopic interpretation and data from analogous molecular structures to provide a robust predictive analysis.

Molecular Architecture and Spectroscopic Implications

The structural framework of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is characterized by several key functional groups and aromatic systems that will dictate its spectroscopic signature. Understanding this architecture is paramount to interpreting the spectral data.

Core molecular structure of the target compound.

The key structural motifs include:

  • Two distinct 4-fluorophenyl moieties: These will produce characteristic signals in both ¹H and ¹³C NMR, with coupling to the fluorine atom providing a definitive diagnostic marker.

  • A benzoyl group: The carbonyl (C=O) functionality will be readily identifiable in infrared (IR) and ¹³C NMR spectroscopy.

  • A chiral methine center: The alpha-carbon (Cα) bearing the nitrile, a proton, and two different phenyl groups is a stereocenter.

  • A nitrile group: The C≡N bond will exhibit a characteristic stretching frequency in the IR spectrum.

Predicted ¹H NMR Spectroscopic Data

Standard Experimental Protocol: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal reference standard (δ 0.00).

Anticipated ¹H NMR Spectral Characteristics: The proton NMR spectrum is expected to be dominated by signals in the aromatic region, with a single, diagnostic signal for the methine proton.

Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Proton Integration Structural Assignment Rationale
7.85 - 7.75Doublet of doublets (dd) or Multiplet (m)2HProtons ortho to the carbonyl groupDeshielded due to the anisotropic effect of the C=O group.
7.60 - 7.00Multiplet (m)10HRemaining aromatic protonsComplex overlapping signals from the three phenyl rings.
5.80 - 5.60Singlet (s)1HMethine proton (-CH(CN)-)Located in a deshielded environment due to adjacent electron-withdrawing groups.

Predicted ¹³C NMR Spectroscopic Data

Standard Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be recorded at a frequency of 100 MHz or higher, using the same sample prepared for ¹H NMR analysis.

Anticipated ¹³C NMR Spectral Characteristics: The carbon-13 NMR spectrum will provide a carbon map of the molecule, with key signals confirming the presence of the carbonyl, nitrile, and fluorinated aromatic carbons.

Predicted Chemical Shift (δ, ppm) Structural Assignment Rationale
194.5 - 192.0Carbonyl carbon (C=O)Characteristic downfield shift for a ketone.
167.0 - 164.0 (d, ¹JCF ≈ 250 Hz)Carbons bearing fluorine (C-F)Large one-bond coupling constant is diagnostic for a C-F bond.
140.0 - 120.0Aromatic carbonsMultiple signals corresponding to the various aromatic carbon environments.
118.0 - 116.0Nitrile carbon (C≡N)Typical chemical shift for a nitrile carbon.
45.0 - 40.0Methine carbon (-CH(CN)-)Aliphatic carbon signal shifted downfield by adjacent electron-withdrawing groups.

Predicted Infrared (IR) Spectroscopic Data

Standard Experimental Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Anticipated IR Spectral Characteristics: The IR spectrum will clearly indicate the presence of the key functional groups through their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium
2260 - 2240Nitrile (C≡N) StretchMedium, Sharp
1670 - 1650Carbonyl (C=O) StretchStrong, Sharp
1600 - 1450Aromatic C=C StretchMedium to Strong
1250 - 1200Aryl C-F StretchStrong

Predicted Mass Spectrometry (MS) Data

Standard Experimental Protocol: Mass spectral analysis would be performed using a high-resolution mass spectrometer (HRMS) with a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to observe the molecular ion.

Anticipated Mass Spectral Characteristics: The mass spectrum will confirm the molecular weight and provide insights into the fragmentation pathways of the molecule.

  • Molecular Ion: For the molecular formula C₂₁H₁₃F₂NO, the calculated exact mass is 333.0965. The high-resolution mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 334.1043.

  • Key Fragmentation Pathways:

    • Loss of the nitrile group (-CN) leading to a fragment at m/z ~307.

    • Cleavage yielding the 4-fluorobenzoyl cation at m/z 123.

    • Formation of the 2-(4-fluorophenyl)acetonitrile cation or related fragments.

Experimental Workflow and Logic

The comprehensive characterization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile would follow a logical and self-validating workflow.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FTIR purification->ir ms HRMS purification->ms interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

A self-validating workflow for synthesis and characterization.

This workflow ensures that the synthesized compound is pure and that its structure is unambiguously confirmed through the convergence of data from multiple, independent spectroscopic techniques.

References

While specific literature for the title compound is unavailable, the predictions within this guide are based on well-established principles of spectroscopic interpretation as detailed in the following authoritative texts:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Foundational

A Senior Application Scientist's Guide to the NMR Analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Abstract This technical guide provides an in-depth protocol and theoretical analysis for the structural elucidation of 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile using Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth protocol and theoretical analysis for the structural elucidation of 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, detailing the expected chemical shifts, multiplicities, and through-bond J-coupling interactions, with a particular focus on the complexities introduced by the fluorine substituents. While a definitive, publicly available experimental spectrum for this specific compound (CAS 339115-12-7) is not accessible at the time of this writing, this guide establishes a rigorous predictive framework based on established NMR principles and data from analogous structures.[1] This approach provides a comprehensive roadmap for any scientist undertaking the synthesis and characterization of this or structurally related compounds.

Introduction: The Structural Imperative

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a complex organic molecule featuring two distinct fluorinated phenyl rings, a central stereocenter, a nitrile group, and a ketone linkage.[1] Its structural complexity and the presence of multiple aromatic systems make NMR spectroscopy an indispensable tool for unambiguous characterization. The primary objectives of NMR analysis for this compound are:

  • Structural Verification: Confirming the successful synthesis and connectivity of the molecular framework.

  • Purity Assessment: Identifying and quantifying any residual solvents, starting materials, or byproducts.

  • Stereochemical Insight: While not definitive for absolute configuration, NMR can provide clues regarding the chiral environment.

The presence of ¹⁹F nuclei offers a powerful, additional analytical handle due to the high sensitivity and wide chemical shift dispersion of this isotope, making ¹⁹F NMR a critical component of the overall analysis.[2]

Foundational Principles: A Multi-Nuclear Approach

A comprehensive analysis of this molecule necessitates a suite of NMR experiments. The logic behind this multi-pronged approach is to build a complete picture of the molecule's electronic and spatial environment.

  • ¹H NMR: Provides information on the number and connectivity of protons. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity) delineate neighboring protons through J-coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, direct C-C coupling is not observed in a standard spectrum. Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F provides sharp signals and a wide chemical shift range, making it highly sensitive to the local electronic environment.[2] Crucially, ¹⁹F couples to both ¹H and ¹³C nuclei over multiple bonds, providing invaluable connectivity information.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the signals from the complex aromatic regions. They correlate nuclei through bonds (¹H-¹H in COSY, ¹H-¹³C in HSQC/HMBC), allowing for the assembly of molecular fragments.

The workflow for a comprehensive NMR analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Filter Filter solution into a clean, dry 5 mm NMR tube Prep->Filter Acq_1D Acquire 1D Spectra: ¹H, ¹³C{¹H}, ¹⁹F{¹H} Filter->Acq_1D Insert into spectrometer Acq_2D Acquire 2D Spectra: COSY, HSQC, HMBC Acq_1D->Acq_2D Proc Fourier Transform, Phase Correction, Baseline Correction Acq_2D->Proc Assign Assign Signals: - Chemical Shift - Integration (¹H) - Multiplicity & J-coupling Proc->Assign Structure Structural Elucidation: Assemble fragments using 2D correlation data Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation. This protocol is designed to minimize artifacts and produce high-resolution spectra.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its relatively inert nature and minimal overlapping signals. For compounds with lower solubility, DMSO-d₆ can be used.

  • Sample Weighing: Accurately weigh between 5-25 mg of the solid compound into a clean, small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution. Place a small plug of glass wool or a Kimwipe into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, and then to "shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition: Acquire the necessary 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) spectra using standard, pre-optimized parameter sets. For quantitative ¹H NMR, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ relaxation time) to allow for full recovery of magnetization between scans.

Spectral Interpretation: A Predictive Analysis

The following sections detail the predicted NMR spectra for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. The structure, with atom numbering for assignment purposes, is shown below.

G cluster_mol mol G H1 H-1 (methine) C1 C-1 H1->C1 HSQC CN CN H1->CN HMBC C2 C-2 (quat) H1->C2 HMBC C6 C-6 (quat) H1->C6 HMBC H3_5 H-3/5 H4 H-4 H3_5->H4 COSY H3_5->C1 HMBC C3_5 C-3/5 H3_5->C3_5 HSQC H3_5->C2 HMBC C4 C-4 H4->C4 HSQC H8_12 H-8/12 H9_11 H-9/11 H8_12->H9_11 COSY C8_12 C-8/12 H8_12->C8_12 HSQC C9_11 C-9/11 H9_11->C9_11 HSQC H15_19 H-15/19 H16_18 H-16/18 H15_19->H16_18 COSY C15_19 C-15/19 H15_19->C15_19 HSQC CO C=O H15_19->CO HMBC C14 C-14 (quat) H15_19->C14 HMBC C16_18 C-16/18 H16_18->C16_18 HSQC H22_26 H-22/26 H23_25 H-23/25 H22_26->H23_25 COSY C22_26 C-22/26 H22_26->C22_26 HSQC C23_25 C-23/25 H23_25->C23_25 HSQC

Caption: Key 2D NMR correlations for structural assignment.

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. We expect to see cross-peaks connecting H-3/5 with H-4, H-8/12 with H-9/11, H-15/19 with H-16/18, and H-22/26 with H-23/25, confirming the spin systems of the three distinct aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. Key expected HMBC correlations would include:

    • The methine proton (H-1) to the quaternary carbons of the rings it's attached to (C-2, C-6) and to the nitrile carbon (CN).

    • The protons ortho to the carbonyl group (H-15/19) to the carbonyl carbon (C=O). These correlations are instrumental in piecing the molecular puzzle together.

Conclusion and Outlook

The structural elucidation of 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a non-trivial analytical challenge that is perfectly suited to a multi-dimensional, multi-nuclear NMR approach. This guide provides a comprehensive, theory-backed framework for preparing the sample, acquiring the necessary data, and interpreting the complex spectra. The predictive analysis herein serves as a robust hypothesis for the expected spectral features, grounded in the fundamental principles of chemical shift theory and spin-spin coupling. For any researcher working on the synthesis or application of this molecule, the methodologies described provide a clear and scientifically rigorous path to its unambiguous structural verification. Future work could involve the use of computational chemistry to predict the NMR spectra ab initio, which could then be compared with experimental data once it becomes available.

References

  • PubChem. Patent US-2023115132-A1: Nuclear magnetic resonance measurement method and nuclear magnetic resonance apparatus. Retrieved from [Link]

  • Wenzel, T., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4478. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. Retrieved from [Link]

  • AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

  • Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017. Supporting Information. Available from: [Link]

  • Sim, J. H., et al. (2018). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Natural Products (pp. 1-24). Springer, Singapore.
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(20), 5925–5934. Available from: [Link]

  • Google Patents. CN102924482A: Synthesis and refining method of 4-fluorobenzoylacetonitrile.
  • PubChem. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved from [Link]

  • Müller, T., et al. (2020). Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4.
  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Magnetic Resonance (pp. 1-52). Springer, Dordrecht.
  • ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. Retrieved from [Link]

  • MD Topology. {4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometric Analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Introduction: Context and Analytical Imperative 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7) is a compl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction: Context and Analytical Imperative

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7) is a complex synthetic organic compound featuring a core structure with multiple aromatic rings, a ketone, and a nitrile functional group.[1][2] Its molecular formula is C₂₁H₁₃F₂NO, with a monoisotopic mass of approximately 333.10 g/mol .[1][2] This molecule has been investigated for its potential as a P2X3 receptor antagonist, making it a person of interest in the development of novel anti-ulcer therapeutics.[1]

Given its role as a potential active pharmaceutical ingredient (API) or a critical intermediate, the ability to unambiguously identify and characterize it is paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for this task.

This guide provides a comprehensive framework for the analysis of this compound by LC-MS/MS. It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causal reasoning behind the selection of analytical parameters, thereby establishing a self-validating and robust methodological approach.

Foundational Principles: Predicting Ionization and Fragmentation

The molecular architecture of the target analyte dictates the entire analytical strategy. A successful mass spectrometry method is not discovered by trial and error but is predicted from a fundamental understanding of the molecule's chemical properties.

Analyte Characteristics and Their Influence on MS

The structure contains several key features that guide the choice of MS technique:

  • Basic Sites for Protonation: The nitrogen atom of the nitrile group and the oxygen atom of the benzoyl ketone are potential sites for protonation, making the molecule highly suitable for positive-ion mode analysis.

  • Aromaticity and Stability: The multiple phenyl rings lend considerable stability to the molecular ion, suggesting that it will be readily observable.[3]

  • Key Cleavage Points: The bonds connecting the central methine carbon to the phenyl rings and the bond between the benzoyl carbonyl carbon and its adjacent phenyl ring are predicted to be the most labile under collision-induced dissociation (CID).

Ionization Strategy: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a soft ionization method that typically produces intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is crucial for establishing the correct molecular weight and for selecting the precursor ion for subsequent tandem MS (MS/MS) experiments. The efficiency of ESI is enhanced by the presence of the aforementioned proton-accepting sites and the use of a protic mobile phase.

The Role of High-Resolution Mass Spectrometry (HRMS)

For definitive structural confirmation, especially in complex matrices or during early-stage discovery, High-Resolution Mass Spectrometry (utilizing TOF or Orbitrap analyzers) is indispensable. HRMS provides a highly accurate mass measurement of the precursor ion, allowing for the confident determination of its elemental composition and distinguishing it from other isobaric interferences.

Experimental Workflow: A Validated LC-MS/MS Protocol

The following workflow outlines a complete, robust procedure for the analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Standard/Sample Weighing Dissolve Dissolution in Acetonitrile Prep->Dissolve Dilute Serial Dilution Dissolve->Dilute LC LC Separation (C18 Column) Dilute->LC ESI ESI Source (+ Ion Mode) LC->ESI MS Mass Analyzer (MS1 Scan) ESI->MS MSMS Tandem MS (MS/MS Scan) MS->MSMS Identify Precursor Ion ID ([M+H]⁺) MSMS->Identify Fragment Fragmentation Analysis Identify->Fragment Confirm Structural Confirmation Fragment->Confirm

Caption: Overall analytical workflow for LC-MS/MS analysis.
Sample and Standard Preparation

Trustworthy data begins with meticulous sample preparation. This protocol ensures complete dissolution and appropriate concentration for modern ESI sources.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile reference standard.

  • Transfer the standard to a 1.0 mL volumetric flask.

  • Add high-purity acetonitrile (ACN) to the mark and vortex until fully dissolved. This serves as the primary stock solution.

  • Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and deionized water to create working standards for analysis.

  • Sample Matrix: For samples in a biological matrix (e.g., plasma), a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is recommended prior to dilution.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to isolate the analyte from matrix components and deliver it consistently to the mass spectrometer. A standard reversed-phase method is highly effective.

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to facilitate efficient [M+H]⁺ formation in the ESI source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minCompatible with standard ESI source interfaces.
Gradient 30% B to 95% B over 5 minEnsures elution of the analyte while cleaning the column of more nonpolar contaminants.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 2 µLMinimizes peak broadening and avoids overloading the column.
Mass Spectrometry (MS) Parameters

These parameters are starting points and should be optimized for the specific instrument in use. The settings below are for a typical tandem quadrupole or Q-TOF instrument.

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveAs justified in Section 2.2.
Capillary Voltage +3.5 kVCreates a stable electrospray plume.
Source Temp. 150 °CAids in solvent desolvation.
Desolvation Temp. 400 °CEnsures complete desolvation of ions before entering the mass analyzer.
Desolvation Gas Flow 800 L/hr (Nitrogen)Removes solvent droplets.
MS1 Scan Range m/z 100 - 500Covers the expected precursor ion and potential low-mass fragments.
MS/MS Precursor Ion m/z 334.1The calculated monoisotopic mass of [C₂₁H₁₄F₂NO]⁺.
Collision Energy (CE) 20-40 eVA range should be tested to find the optimal energy for producing a rich fragmentation spectrum.

Data Analysis and Structural Elucidation

Precursor Ion Identification (MS1)

In a full scan experiment, the primary observation will be the protonated molecular ion, [M+H]⁺.

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected m/z
[M+H]⁺ [C₂₁H₁₄F₂NO]⁺334.1034334.1
[M+Na]⁺ [C₂₁H₁₃F₂NNaO]⁺356.0854356.1

The high-resolution mass measurement should confirm the elemental composition with an error of < 5 ppm. The presence of the sodium adduct ([M+Na]⁺) is common and further confirms the molecular weight.

Structural Elucidation via Tandem MS (MS/MS)

The MS/MS spectrum provides a "fingerprint" of the molecule, confirming its identity through characteristic fragmentation. The collision-induced dissociation of the precursor ion (m/z 334.1) is predicted to follow a logical pathway governed by the stability of the resulting fragment ions. The most stable fragments, such as resonance-stabilized acylium ions, will typically yield the most abundant signals.[4]

Caption: Proposed fragmentation pathway for [M+H]⁺ of the analyte.

Predicted Key Fragments:

m/z (Observed)Formula of IonIdentity of FragmentRationale
123.0 [C₇H₄FO]⁺4-Fluorobenzoyl cation This is a highly stable acylium ion, formed by cleavage of the C-C bond between the ketone and the central phenyl ring. It is expected to be the base peak or one of the most intense fragments.[4]
211.1 [C₁₄H₁₀FN]⁺[M+H - C₇H₄FO]⁺ This is the complementary fragment resulting from the loss of the 4-fluorobenzoyl group. Its presence confirms the primary cleavage pathway.
307.1 [C₂₀H₁₄F₂O]⁺[M+H - HCN]⁺ Loss of neutral hydrogen cyanide (27 Da) from the nitrile group is a common fragmentation pathway for nitrile-containing compounds.
95.0 [C₆H₄F]⁺Fluorophenyl cation Formed by cleavage of the bond between the central carbon and the 4-fluorophenyl ring.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for the mass spectrometric analysis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. By leveraging a foundational understanding of the molecule's structure, we have established a robust LC-MS/MS method using positive mode ESI. The predictive fragmentation pathway, centered on the formation of the stable 4-fluorobenzoyl acylium ion (m/z 123.0), provides a definitive means of structural confirmation. This methodology serves as a reliable platform for researchers engaged in the quality control, metabolism, and pharmacokinetic evaluation of this and structurally related pharmaceutical compounds.

References

  • PubChem - NIH. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (2014). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

Foundational

An Unresolved Structure: The Crystalline Blueprint of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Remains Elusive

Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of the promising therapeutic agent, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, has not been pub...

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of the promising therapeutic agent, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, has not been publicly reported. This absence of crystallographic data precludes an in-depth analysis of its solid-state architecture, a critical component in understanding its physicochemical properties and optimizing its development as a pharmaceutical.

While detailed structural information is not available, this guide will synthesize the existing knowledge on this compound, outlining its chemical identity, therapeutic potential, and the general methodologies that would be employed for its structural determination. This serves as a foundational document for researchers, anticipating the future elucidation of its crystal structure.

Molecular Identity and Significance

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, identified by its CAS Number 339115-12-7, is a synthetic organic compound with the molecular formula C₂₁H₁₃F₂NO.[1] Its molecular weight is 333.33 g/mol .[1] The molecule features a central carbon atom bonded to four distinct moieties: a 4-fluorophenyl group, a phenyl group substituted with a 4-fluorobenzoyl group, and a nitrile group.

The primary interest in this compound stems from its potential as an anti-ulcer drug.[2] It has been investigated as an antagonist of the P2X3 receptor, a ligand-gated ion channel implicated in pain transmission and inflammation.[2] By inhibiting this receptor, the compound may block the signaling pathways associated with ulcer-related pain and inflammation.[2]

Synthetic Pathways

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile can be approached through established organic chemistry reactions. General methods suggested include Friedel-Crafts acylation to introduce the benzoyl group and a nitrilation step for the addition of the acetonitrile moiety.[2] A multi-step synthesis would likely involve the careful assembly of the substituted diarylmethane core, followed by the introduction of the nitrile and benzoyl functionalities.

A conceptual synthetic workflow is outlined below.

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Materials (e.g., 4-Fluorophenylacetonitrile, Substituted Benzyl Halide) Coupling Coupling Reaction (e.g., Nucleophilic Substitution) Start->Coupling Acylation Friedel-Crafts Acylation (with 4-Fluorobenzoyl Chloride) Coupling->Acylation Purification Purification (e.g., Column Chromatography) Acylation->Purification Crystallization Single Crystal Growth Purification->Crystallization Final_Product 2-[4-(4-Fluorobenzoyl)phenyl]-2- (4-fluorophenyl)acetonitrile Crystals Crystallization->Final_Product

Caption: A generalized workflow for the synthesis and crystallization of the title compound.

The Path Forward: Elucidating the Crystal Structure

The determination of the crystal structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a crucial next step in its development. This would be achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

A standard workflow for crystal structure determination is as follows:

  • Crystal Growth: High-quality single crystals of the compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] It is cooled (usually to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain a precise and accurate final structure.

The process is depicted in the diagram below.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal XRD X-ray Diffractometer Crystal->XRD Irradiation Diffraction Diffraction Pattern (Raw Data) XRD->Diffraction Data Collection Processing Data Processing (Unit Cell, Space Group) Diffraction->Processing Solution Structure Solution (Initial Atomic Model) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) Refinement->Final_Structure

Caption: The standard experimental pipeline for determining a molecule's crystal structure.

Anticipated Structural Insights

Once determined, the crystal structure would provide invaluable information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles would reveal the three-dimensional shape of the molecule in the solid state. This includes the relative orientations of the three phenyl rings.

  • Intermolecular Interactions: Analysis of the crystal packing would identify key non-covalent interactions such as hydrogen bonds (e.g., involving the nitrile nitrogen), π-π stacking between the aromatic rings, and halogen bonds involving the fluorine atoms. These interactions govern the stability and physical properties of the crystalline solid.

  • Polymorphism: Crystallization studies may reveal the existence of different crystal forms (polymorphs), which can have different solubilities, stabilities, and bioavailabilities.

Conclusion

The crystal structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile remains a critical missing piece of data in the scientific literature. Its elucidation would provide a fundamental understanding of its solid-state properties, which is essential for its continued development as a P2X3 receptor antagonist. The methodologies for its determination are well-established, and it is hoped that this structural information will become available to the research community in the near future. Such a disclosure would enable detailed structure-property relationship studies and facilitate the rational design of next-generation therapeutics.

References

X-ray structures define human P2X3 receptor gating cycle and antagonist action. (2016). Nature. [Link]

[4] Utrecht University Research Portal. X-ray structures define human P2X3 receptor gating cycle and antagonist action. [Link]

[5] ResearchGate. X-ray structures define human P2X3 receptor gating cycle and antagonist action | Request PDF. [Link]

[6] Amanote Research. (PDF) X-Ray Structures Define Human P2X3 Receptor Gating. [Link]

[7] P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. (2021). PMC. [Link]

[8] The Royal Society of Chemistry. 1. X-Ray Powder Diffraction data analysis The X-ray powder diffraction (XRPD) pattern was recorded with a Bruker D8 Advance diff. [Link]

Tetrahedron. 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. [Link]

[9] The University of Manchester Research Explorer. CCDC 194453: Experimental Crystal Structure Determination. [Link]

[10] Standard x-ray diffraction patterns. [Link]

[11] DORAS | DCU Research Repository. molbank. [Link]

[12] ChemicalRegister.com. 2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CAS No. 339115-06-9) Suppliers. [Link]

[13] NIST Technical Series Publications. Standard x-ray diffraction powder patterns: - 13. [Link]

[14] Mineralogy Database. X-ray Diffraction. [Link]

[15] IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2. [Link]

[16] ResearchGate. (PDF) Crystal Structure of 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-Fluorophenylamino). [Link]

[17] IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

[18] NIH. Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Targeting ERRγ with GSK5182 (339115-12-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Compound 339115-12-7, commercially known as GSK5182, has emerged as a potent and selective modulator of the orphan nuclear receptor, Estrogen-Relat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 339115-12-7, commercially known as GSK5182, has emerged as a potent and selective modulator of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of targeting ERRγ with GSK5182. We will delve into the core mechanism of action, explore the intricate signaling pathways involved, and present validated experimental protocols for target engagement and downstream effect analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of GSK5182 in metabolic diseases, oncology, and inflammatory disorders.

Introduction to GSK5182: A Selective ERRγ Inverse Agonist

GSK5182, a 4-hydroxy tamoxifen analog, is a highly selective and orally active inverse agonist of Estrogen-Related Receptor Gamma (ERRγ) with an IC50 of 79 nM.[2][3] It exhibits high specificity for ERRγ and does not interact with other nuclear receptors, including ERRα or the estrogen receptor α (ERα).[2] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[4][5] This is achieved by inducing a conformational change in the receptor, which prevents the binding of coactivators and facilitates the recruitment of the corepressor, small heterodimer partner-interacting leucine zipper protein (SMILE).[4][5][6]

Interestingly, while inhibiting its transcriptional activity, GSK5182 has been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination, a process mediated by the E3 ligase Parkin.[5][6] This dual action—silencing transcriptional output while stabilizing the inactive protein—presents a unique mechanism for modulating ERRγ-driven pathophysiology.

Estrogen-Related Receptor Gamma (ERRγ): The Primary Therapeutic Target

ERRγ is an orphan nuclear receptor, meaning its endogenous ligand has not yet been identified, that plays a pivotal role in regulating cellular metabolism and energy homeostasis.[1][7][8][9] It is a constitutively active transcription factor expressed in tissues with high energy demand, such as the heart, liver, muscle, and bone.[4][10] ERRγ governs the expression of a wide array of genes involved in mitochondrial biogenesis, oxidative phosphorylation, the tricarboxylic acid (TCA) cycle, and glucose metabolism.[11][12][13][14][15]

The multifaceted role of ERRγ has implicated it in a variety of disease states, making it an attractive therapeutic target.

Signaling Pathways and Therapeutic Implications

The therapeutic potential of GSK5182 stems from its ability to modulate ERRγ activity in various pathological contexts. Below, we explore the key signaling pathways affected by GSK5182 and their implications for different diseases.

Metabolic Diseases: A Focus on Diabetes

In the context of metabolic disorders, particularly type 2 diabetes, GSK5182 demonstrates significant anti-diabetic effects.[1] It effectively suppresses hepatic gluconeogenesis, the process of generating glucose in the liver, which is often dysregulated in diabetic patients.[1][2] By inhibiting ERRγ, GSK5182 downregulates the expression of key gluconeogenic genes, leading to reduced hepatic glucose production and normalization of hyperglycemia.[2]

G GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg Inhibits Gluconeogenic_Genes Gluconeogenic Genes (e.g., PEPCK, G6PC) ERRg->Gluconeogenic_Genes Activates Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Hepatic_Glucose_Production Promotes Hyperglycemia Hyperglycemia Hepatic_Glucose_Production->Hyperglycemia Contributes to

Caption: GSK5182 inhibits ERRγ, leading to reduced hepatic gluconeogenesis.

Inflammatory Conditions: Osteoarthritis and Bone Resorption Disorders

GSK5182 has shown considerable promise in preclinical models of osteoarthritis and other bone-related disorders.[1][4][7]

  • Osteoarthritis: In articular chondrocytes, pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induce the expression of ERRγ.[4] This upregulation of ERRγ, in turn, drives the expression of catabolic factors like matrix metalloproteinases (MMP-3 and MMP-13), which contribute to cartilage degradation.[4] GSK5182 effectively inhibits this inflammatory cascade, reducing the expression of these catabolic enzymes and protecting against cartilage degeneration.[4]

  • Bone Resorption: GSK5182 inhibits osteoclast differentiation and promotes their apoptosis.[1][7][8][9] It achieves this by blocking the RANKL-stimulated activation of key signaling pathways, including NF-κB, JNK, and ERK.[1][7][8][9] The inhibition of NF-κB signaling is particularly crucial, as it is a master regulator of osteoclastogenesis.[9] GSK5182 also downregulates the expression of c-Fos and NFATc1, two critical transcription factors for osteoclast development.[1][7][9]

G cluster_osteoarthritis Osteoarthritis cluster_bone_resorption Bone Resorption Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ERRg_OA ERRγ Proinflammatory_Cytokines->ERRg_OA MMPs MMP-3, MMP-13 ERRg_OA->MMPs Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation RANKL RANKL RANK RANK RANKL->RANK NFkB_JNK_ERK NF-κB, JNK, ERK RANK->NFkB_JNK_ERK c_Fos_NFATc1 c-Fos, NFATc1 NFkB_JNK_ERK->c_Fos_NFATc1 Osteoclast_Differentiation Osteoclast Differentiation c_Fos_NFATc1->Osteoclast_Differentiation GSK5182 GSK5182 GSK5182->ERRg_OA Inhibits GSK5182->NFkB_JNK_ERK Inhibits

Caption: GSK5182's dual action in osteoarthritis and bone resorption.

Oncology: A Context-Dependent Role

The role of ERRγ in cancer is multifaceted and appears to be tumor-type specific. GSK5182's anti-cancer potential has been explored in several malignancies.

  • Hepatocellular Carcinoma (HCC): In HCC, ERRγ is often upregulated.[16] GSK5182 treatment in HCC cells leads to a dose-dependent reduction in cell proliferation.[2] This anti-proliferative effect is mediated by the induction of reactive oxygen species (ROS) and the upregulation of cell cycle inhibitors p21 and p27, resulting in G1 phase cell cycle arrest.[2]

  • Breast Cancer: High levels of ERRγ have been associated with a more favorable prognosis in breast cancer.[17] ERRγ can promote a mesenchymal-to-epithelial transition (MET), which is linked to reduced tumor growth and metastasis.[17] The therapeutic utility of an ERRγ inverse agonist like GSK5182 in this context requires further investigation.

  • Prostate Cancer: In prostate cancer, ERRγ expression is inversely correlated with disease aggressiveness.[18] Androgen receptor (AR) signaling directly represses ERRγ expression, leading to a metabolic reprogramming that favors tumor growth.[18] This suggests that activating ERRγ, rather than inhibiting it, might be a more viable therapeutic strategy in prostate cancer.

Experimental Protocols and Methodologies

To facilitate further research into the therapeutic targeting of ERRγ with GSK5182, we provide the following validated experimental protocols.

Cell Culture and GSK5182 Treatment
  • Cell Lines:

    • Hepatocellular Carcinoma: PLC/PRF/5

    • Osteoclast Precursors: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

    • Chondrocytes: Primary mouse articular chondrocytes

  • GSK5182 Preparation: Dissolve GSK5182 in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in cell culture medium to the desired final concentrations. A typical concentration range for in vitro studies is 0-20 μM.[2]

Target Engagement and Downstream Effect Assays
Assay Purpose Brief Protocol Expected Outcome with GSK5182
Immunoblotting To assess protein levels of ERRγ, p21, p27, c-Fos, NFATc1, and phosphorylated forms of IκBα, JNK, and ERK.1. Lyse treated cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Probe with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies. 4. Visualize bands using a chemiluminescence detection system.Increased ERRγ protein levels. Increased p21 and p27 levels in HCC cells. Decreased c-Fos, NFATc1, and phosphorylated IκBα, JNK, and ERK in osteoclast precursors.
Quantitative Real-Time PCR (qRT-PCR) To measure mRNA expression levels of ERRγ target genes (e.g., MMP-3, MMP-13, c-Fos, NFATc1).1. Isolate total RNA from treated cells and reverse transcribe to cDNA. 2. Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). 3. Normalize target gene expression to a housekeeping gene.Decreased mRNA levels of MMP-3, MMP-13, c-Fos, and NFATc1.
Luciferase Reporter Assay To measure the effect of GSK5182 on the transcriptional activity of ERRγ and NF-κB.1. Co-transfect cells with a luciferase reporter plasmid containing ERRγ or NF-κB response elements and a control plasmid. 2. Treat cells with GSK5182. 3. Measure luciferase activity and normalize to the control.Decreased luciferase activity, indicating reduced transcriptional activity.
Cell Proliferation Assay To determine the effect of GSK5182 on cell viability and proliferation.1. Seed cells in a 96-well plate and treat with varying concentrations of GSK5182. 2. After a specified incubation period, add a proliferation reagent (e.g., MTT, WST-1) and measure absorbance.Dose-dependent decrease in cell proliferation in sensitive cell lines (e.g., HCC).
Cell Cycle Analysis To investigate the effect of GSK5182 on cell cycle progression.1. Treat cells with GSK5182. 2. Fix cells and stain with a DNA-binding dye (e.g., propidium iodide). 3. Analyze DNA content by flow cytometry.Arrest at the G1 phase of the cell cycle.
Osteoclastogenesis Assay To assess the effect of GSK5182 on osteoclast formation.1. Culture BMMs with M-CSF and RANKL in the presence or absence of GSK5182. 2. After several days, fix and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. 3. Count the number of TRAP-positive multinucleated cells.Inhibition of osteoclast formation.

Conclusion and Future Directions

GSK5182 is a powerful research tool and a promising therapeutic candidate for a range of diseases through its selective inverse agonism of ERRγ. Its well-defined mechanism of action and demonstrated efficacy in preclinical models of metabolic diseases, osteoarthritis, and certain cancers provide a strong rationale for further investigation.

Future research should focus on:

  • Elucidating the full spectrum of ERRγ's context-dependent roles in different cancer types to identify patient populations that would benefit from GSK5182 treatment.

  • Conducting in vivo efficacy and safety studies in relevant animal models to support potential clinical translation.

  • Exploring the potential for combination therapies, where GSK5182 could be used to sensitize tumors to other anti-cancer agents or to enhance the efficacy of anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the therapeutic potential of targeting ERRγ with GSK5182.

References

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - BMB Reports. [Link]

  • GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed. [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed. [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC - NIH. [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - Semantic Scholar. [Link]

  • Androgen-Dependent Repression of ERRγ Reprograms Metabolism in Prostate Cancer. [Link]

  • The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PubMed Central. [Link]

  • Estrogen-Related Receptor gamma promotes mesenchymal-to-epithelial transition and suppresses breast tumor growth - PMC - PubMed Central. [Link]

  • ERRγ Suppresses Cell Proliferation and Tumor Growth of Androgen-Sensitive and Androgen-Insensitive Prostate Cancer Cells and Its Implication as a Therapeutic Target for Prostate Cancer - AACR Journals. [Link]

  • Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC - NIH. [Link]

  • Does the orphan nuclear receptor ERRγ link cholesterol synthesis to endocrine therapy resistance? | Cancer Research - AACR Journals. [Link]

  • ERRγ is required for the metabolic maturation of therapeutically functional glucose-responsive β cells - PMC - PubMed Central. [Link]

  • ERRγ transcriptional control of metabolic gene programs. A, ChIP-qPCR... - ResearchGate. [Link]

  • Estrogen-related receptor α (ERRα) and ERRγ are essential coordinators of cardiac metabolism and function - PubMed. [Link]

  • Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC - PubMed Central. [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - ResearchGate. [Link]

  • Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC - NIH. [Link]

  • Estrogen-Related Receptor α (ERRα) and ERRγ Are Essential Coordinators of Cardiac Metabolism and Function - PMC - NIH. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Abstract This document provides a detailed, research-grade protocol for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a complex organic compound with potential applications in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a complex organic compound with potential applications in pharmaceutical development.[1] The synthesis is centered around a pivotal Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds with aromatic rings.[2] This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures, safety precautions, and methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development who require a comprehensive and reliable method for preparing this specific diarylacetonitrile derivative.[3][4][5]

Introduction and Scientific Background

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a diarylacetonitrile derivative characterized by the presence of two fluorophenyl groups and a benzoyl moiety.[1] These structural features, particularly the fluorine atoms, can significantly influence the molecule's electronic properties, metabolic stability, and biological activity, making it a compound of interest in medicinal chemistry. The diarylacetonitrile scaffold is found in various pharmacologically active molecules, and the synthesis of its derivatives is crucial for the exploration of new therapeutic agents.[3][4]

The synthetic strategy outlined herein employs a two-step process. The initial step involves the synthesis of the precursor, 4-fluorophenylacetonitrile. The core of the synthesis is a Friedel-Crafts acylation of 4-fluorophenylacetonitrile with 4-fluorobenzoyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride, which activates the acyl chloride for attack by the aromatic ring.[2][6]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion.[6]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 4-fluorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of a second molecule of 4-fluorophenylacetonitrile acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Fluorophenylacetonitrile≥98%Sigma-Aldrich459-22-3Starting material.
4-Fluorobenzoyl chloride≥97%Fisher Scientific403-43-0Acylating agent. Corrosive and moisture-sensitive.[7][8][9]
Anhydrous Aluminum Chloride (AlCl₃)≥99%Acros Organics7446-70-0Lewis acid catalyst. Highly hygroscopic.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. Baker75-09-2Reaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLabChem144-55-8For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-9Drying agent.
HexaneACS GradeVWR110-54-3For recrystallization.
Ethyl AcetateACS GradeVWR141-78-6For recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 4-fluorophenylacetonitrile and AlCl3 in DCM B Cool to 0°C A->B Setup C Add 4-fluorobenzoyl chloride dropwise B->C Initiation D Warm to room temperature and stir C->D Progression E Quench with ice and NaHCO3 D->E Termination F Extract with DCM E->F G Dry organic layer with MgSO4 F->G H Concentrate in vacuo G->H I Recrystallize from ethyl acetate/hexane H->I J Isolate and dry final product I->J

Caption: Workflow for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

Step-by-Step Procedure

Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 4-fluorophenylacetonitrile (10.0 g, 74.0 mmol) and anhydrous dichloromethane (100 mL).

    • Cool the mixture to 0 °C using an ice-water bath.

    • Carefully add anhydrous aluminum chloride (10.9 g, 81.4 mmol) portion-wise to the stirred solution. The addition is exothermic. Maintain the temperature below 5 °C.

  • Addition of Acylating Agent:

    • Dissolve 4-fluorobenzoyl chloride (12.9 g, 81.4 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

    • Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[13]

  • Purification:

    • The crude product will be a solid or a viscous oil.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as a solid.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

Safety and Handling Precautions

  • 4-Fluorobenzoyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[7][14][15] It is also moisture-sensitive and should be handled under an inert atmosphere.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Handling: Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and nitrile or neoprene gloves.[10] An emergency shower and eyewash station should be readily accessible.[11]

Characterization

The identity and purity of the synthesized 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.[4]

  • Melting Point Analysis: To assess the purity of the final product.

Discussion and Conclusion

The described protocol provides a reliable and reproducible method for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. The key to a successful synthesis is the careful control of the reaction temperature during the addition of the Lewis acid and the acylating agent, as well as maintaining anhydrous conditions throughout the reaction. The purification by recrystallization is effective in yielding a high-purity product. This application note serves as a comprehensive guide for researchers engaged in the synthesis of complex organic molecules for potential pharmaceutical applications.

References

  • University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (Date unavailable). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Clemson University. (Date unavailable). Sodium Hydride SOP. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, February 20). Sodium hydride. Retrieved from [Link]

  • National Institutes of Health. (Date unavailable). 4-Fluorobenzoyl chloride. PubChem. Retrieved from [Link]

  • Chemical Land. (2010, September 28). MSDS of 4-fluorobenzoyl chloride. Retrieved from [Link]

  • Metathesis. (Date unavailable). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 14). Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 14). Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Retrieved from [Link]

  • Google Patents. (Date unavailable). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • ChemRxiv. (2024, February 2). Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. Retrieved from [Link]

  • ChemRxiv. (Date unavailable). Diverse Metastable Diarylacetonitrile Radicals Generated by Poly-mer Mechanochemistry. Retrieved from [Link]

  • Wikipedia. (Date unavailable). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (Date unavailable). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
  • National Institutes of Health. (Date unavailable). 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. PubChem. Retrieved from [Link]

  • Organic Syntheses. (Date unavailable). 2-Phenylbutyronitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (Date unavailable). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Science.gov. (Date unavailable). nucleophilic aromatic substitution: Topics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (Date unavailable). Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (Date unavailable). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Application

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in P2X3 receptor binding assays

An In-Depth Technical Guide to P2X3 Receptor Binding Assays for the Investigational Compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile Authored by a Senior Application Scientist This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to P2X3 Receptor Binding Assays for the Investigational Compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals aiming to characterize the binding affinity of the novel compound, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, for the human P2X3 receptor. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring robust and reproducible results.

Introduction: The P2X3 Receptor as a Key Therapeutic Target

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule in nociceptive pathways, released during cell stress or injury.[1][2] It activates purinergic receptors, among which the P2X3 receptor is a prime target for therapeutic intervention. P2X3 receptors are ATP-gated ion channels predominantly expressed on the primary afferent sensory neurons responsible for transmitting pain signals.[3][4][5] These receptors form as homotrimeric P2X3 or heterotrimeric P2X2/3 channels.[4][6] Their selective expression makes them attractive targets for developing novel analgesics and antitussives, such as treatments for refractory chronic cough, with potentially fewer side effects than existing therapies.[2][7]

P2X3 antagonists function by competitively binding to the receptor, thereby preventing ATP from activating the ion channel and initiating the pain or cough reflex.[2][7] The investigational compound, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7), is a synthetic organic molecule with a structure suggestive of potential P2X3 receptor antagonism.[8] This guide outlines the necessary protocols to quantitatively determine its binding affinity (Kᵢ) through established in vitro radioligand binding assays.

P2X3 Receptor Signaling Pathway and Antagonist Action

The diagram below illustrates the basic signaling cascade of the P2X3 receptor and the mechanism of action for a competitive antagonist.

P2X3_Signaling cluster_0 Physiological Activation cluster_1 Antagonist Inhibition ATP Extracellular ATP P2X3_Rest P2X3 Receptor (Closed State) ATP->P2X3_Rest Binds P2X3_Active P2X3 Receptor (Open State) P2X3_Rest->P2X3_Active Conformational Change P2X3_Blocked P2X3 Receptor (Blocked State) P2X3_Rest->P2X3_Blocked Ion_Influx Na⁺/Ca²⁺ Influx P2X3_Active->Ion_Influx Opens Channel Neuron_Depol Neuronal Depolarization (Signal Propagation) Ion_Influx->Neuron_Depol Antagonist 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile Antagonist->P2X3_Rest ATP_Blocked Extracellular ATP ATP_Blocked->P2X3_Blocked Binding Prevented

Caption: P2X3 receptor activation by ATP and inhibition by a competitive antagonist.

Principle of Competitive Radioligand Binding Assays

To determine the binding affinity of an unlabeled test compound (the "competitor," in this case, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile), we measure its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the P2X3 receptor.[9] The assay is performed with a fixed concentration of receptor and radioligand, and increasing concentrations of the competitor. As the competitor concentration increases, it displaces more of the radioligand, reducing the measured radioactivity.

The resulting data are plotted to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10][11]

Two primary methodologies are presented:

  • Filtration Binding Assay: A traditional method where the reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the free radioligand.[11][12]

  • Scintillation Proximity Assay (SPA): A modern, homogeneous (no-wash) method where the receptor is captured onto a bead containing a scintillant. Only radioligand bound to the receptor is close enough to the bead to generate a light signal.[13][14][15]

Core Protocols: From Membrane Preparation to Data Analysis

The following protocols are designed for a cell line stably expressing the human P2X3 receptor (e.g., HEK293 or CHO cells).

Part 1: Preparation of P2X3-Expressing Cell Membranes

This is a foundational step for any in vitro receptor binding assay.[9][16] The goal is to isolate the cell membrane fraction, which is enriched with the P2X3 receptor, from other cellular components.

Materials:

  • Cell pellet from cultured cells expressing hP2X3

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Storage Buffer: Resuspension Buffer with 10% sucrose (cryoprotectant)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Protocol:

  • Cell Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a freshly added protease inhibitor cocktail. Rationale: The hypotonic buffer causes cells to swell, and the protease inhibitors prevent receptor degradation.

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (15-20 strokes) or a sonicator (short pulses) to disrupt the cell membranes.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.[9]

  • High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[9][12]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Resuspension Buffer and repeat the high-speed centrifugation. Rationale: This step washes away remaining cytosolic components that could interfere with the assay.

  • Final Preparation: Resuspend the final washed pellet in Storage Buffer.

  • Quantification & Storage: Determine the total protein concentration using a BCA assay.[12] Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[16]

Part 2: Competitive Binding Assay Workflow

The diagram below outlines the general workflow for conducting a competitive binding experiment using either filtration or SPA technology.

Assay_Workflow cluster_filtration Method A: Filtration Assay cluster_spa Method B: Scintillation Proximity Assay (SPA) start Start: Thaw P2X3 Membranes & Test Compound reagents Prepare Assay Reagents: - Radioligand ([³H]α,β-meATP) - Assay Buffer - Competitor Dilution Series start->reagents incubation Incubate: Membranes + Radioligand + Competitor (or Buffer) reagents->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration Separate Bound/Free spa_beads Add SPA Beads (e.g., WGA-coated) incubation->spa_beads Homogeneous Detection washing Wash Filters (Ice-cold buffer) filtration->washing drying Dry Filters washing->drying scint_filt Add Scintillation Cocktail drying->scint_filt count_filt Count Radioactivity (Liquid Scintillation Counter) scint_filt->count_filt data_analysis Data Analysis: - Plot % Inhibition vs. [Competitor] - Calculate IC₅₀ count_filt->data_analysis equilibration Equilibrate & Seal Plate spa_beads->equilibration count_spa Count Light Emission (Microplate Scintillation Counter) equilibration->count_spa count_spa->data_analysis cheng_prusoff Calculate Kᵢ via Cheng-Prusoff Equation data_analysis->cheng_prusoff end End: Determine Binding Affinity (Kᵢ) cheng_prusoff->end

Caption: General workflow for P2X3 competitive radioligand binding assays.

Part 3: Detailed Assay Protocols

Critical Reagents:

  • P2X3 Membranes: Prepared as in Part 1.

  • Test Compound: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM), then serially diluted.

  • Radioligand: [³H]α,β-methylene ATP ([³H]α,β-meATP), a stable ATP analog. The final concentration should be at or below its dissociation constant (Kₑ) for the P2X3 receptor.

  • Assay Buffer: 50 mM HEPES, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration of a known P2X3 antagonist (e.g., 10 µM A-317491) or the endogenous ligand ATP (1 mM).[5]

  • Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL NSB Control.

    • Competitor: 50 µL of each serial dilution of the test compound.

  • Add Radioligand: Add 50 µL of [³H]α,β-meATP solution to all wells.

  • Initiate Reaction: Add 150 µL of diluted P2X3 membranes (typically 20-50 µg protein/well) to all wells to start the reaction.[12] The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Rationale: This allows the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a 96-well glass fiber filter plate (e.g., GF/B, pre-soaked in 0.3% PEI) using a cell harvester.[12]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Drying & Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.[17]

  • Plate Setup: In a 96-well plate suitable for SPA, add in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • NSB: 50 µL NSB Control.

    • Competitor: 50 µL of each serial dilution of the test compound.

  • Add Radioligand: Add 50 µL of [³H]α,β-meATP solution to all wells.

  • Add Membranes & Beads: Add 100 µL of P2X3 membranes pre-mixed with an appropriate amount of SPA beads (e.g., Wheat Germ Agglutinin (WGA) coated beads, which bind to glycosylated membrane proteins).[13]

  • Incubation: Seal the plate and incubate for 2-4 hours at room temperature with gentle agitation to allow for both receptor binding and membrane capture by the beads.

  • Counting: Count the plate directly in a microplate scintillation counter. No filtration or washing is required.[15] Rationale: Only β-particles from radioligand bound to the receptor-membrane complex captured on the bead are close enough to excite the scintillant and produce light.[14]

Data Analysis and Presentation

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (where no competitor is present).

  • Generate Competition Curve: Plot the % Specific Binding against the log[Competitor Concentration].

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the log(IC₅₀).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10][11]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Where Kₑ is the equilibrium dissociation constant of the radioligand for the P2X3 receptor (this must be determined separately via a saturation binding experiment).

Data Presentation Table

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

ParameterValueStandard Error (SE)
Test Compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
IC₅₀ (nM) [Calculated Value]± [SE]
Hill Slope [Calculated Value]± [SE]
Radioligand [L] (nM) [Experimental Value]
Radioligand Kₑ (nM) [Determined Value]
Calculated Kᵢ (nM) [Final Value] ± [Calculated Error]
Number of Replicates (n) 3

References

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work?. Retrieved from [Link]

  • Nistri, A., et al. (2006). Regulation of P2X3 receptor structure and function. PubMed. Retrieved from [Link]

  • Nistri, A., et al. (2006). Regulation of P2X3 Receptor Structure and Function. Bentham Science. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Characterizing the Cellular Activity of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Introduction: A Framework for Profiling a Novel Diarylacetonitrile Compound The compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic molecule belonging to the diarylacetonitrile cl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Profiling a Novel Diarylacetonitrile Compound

The compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic molecule belonging to the diarylacetonitrile class.[1][2][3] This structural class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer properties.[1][4] Preliminary research has identified this specific molecule as a potential antagonist of the P2X3 receptor, a ligand-gated ion channel involved in pain and inflammation, suggesting its utility as a potential anti-ulcer drug.[5] Furthermore, its potential application in oncology has also been noted.[5]

This guide provides a comprehensive, multi-tiered strategy for researchers to characterize the cellular activity of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (referred to hereafter as "Compound X"). The protocols outlined below are designed to first establish a foundational understanding of its cytotoxic and anti-proliferative effects, and then to dissect the potential mechanisms of action, including apoptosis and cell cycle arrest. This systematic approach ensures a thorough evaluation, guiding drug development professionals from initial hit validation to more in-depth mechanistic studies.

Part 1: Foundational Activity Screening - Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and identifies the effective concentration range for subsequent, more detailed assays.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance of the dissolved crystals.[6]

Experimental Workflow: Initial Compound Profiling

The initial screening phase aims to determine the half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines.

G cluster_0 Phase 1: Foundational Screening cell_culture Select & Culture Relevant Cell Lines (e.g., Cancer Panel, P2X3-expressing cells) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Prepare Serial Dilutions of Compound X treat Treat Cells with Compound X (24-72h) plate_cells->treat compound_prep->treat mt_assay Perform MTT Assay treat->mt_assay readout Measure Absorbance (570 nm) mt_assay->readout data_analysis Calculate % Viability & Determine IC50 readout->data_analysis

Caption: Workflow for determining the IC50 of Compound X.

Protocol 1: MTT Assay for Cell Viability
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of Compound X in culture medium. A typical starting point is a series of 8-point, 3-fold dilutions starting from 100 µM.

  • Cell Treatment: Remove the plating medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Parameter Description Example Value
Cell Line Cancer cell line (e.g., A549, MCF-7)8,000 cells/well
Compound X Conc. Dose range for treatment0.01 µM to 100 µM
Incubation Time Duration of compound exposure48 hours
MTT Conc. Final concentration during labeling0.5 mg/mL
Readout Wavelength for absorbance570 nm
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the IC50 is established, the next logical step is to investigate how Compound X induces cell death or inhibits proliferation. The two most common mechanisms for anti-cancer compounds are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

A. Apoptosis Induction
Protocol 2: Caspase-Glo® 3/7 Assay (Mid-Stage Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[8]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with Compound X at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Protocol 3: Annexin V Staining (Early-Stage Apoptosis)

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Plating and Treatment: Seed cells in a 6-well plate and treat with Compound X as described for the caspase assay.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[10][11] This arrest can prevent cell proliferation and may ultimately trigger apoptosis. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[10][12][13]

Protocol 4: Cell Cycle Analysis via PI Staining
  • Cell Plating and Treatment: Seed cells in 6-well plates and treat with Compound X at 0.5x, 1x, and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting the fluorescence intensity data.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the vehicle control. An increase in the sub-G1 peak can also be indicative of apoptosis.[10]

G cluster_1 Phase 2: Mechanistic Deep Dive start Compound X at IC50 Conc. apoptosis Apoptosis Assays start->apoptosis cell_cycle Cell Cycle Analysis start->cell_cycle caspase Caspase-Glo 3/7 (Mid-stage) apoptosis->caspase annexin Annexin V/PI Staining (Early/Late-stage) apoptosis->annexin pi_stain Propidium Iodide Staining cell_cycle->pi_stain luminescence Luminometer Readout caspase->luminescence flow_cyto Flow Cytometry Analysis annexin->flow_cyto pi_stain->flow_cyto

Caption: A two-pronged approach for mechanistic investigation.

Part 3: Advanced Profiling and Target Engagement

For a more comprehensive understanding, especially in a drug discovery context, advanced techniques like high-content screening (HCS) can provide multiplexed, image-based data on cellular phenotypes.

High-Content Screening (HCS)

HCS, also known as high-content analysis (HCA), combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters.[14][15][] This method can be used for compound profiling, toxicity studies, and mechanism of action elucidation.[][17]

An HCS approach for Compound X could involve:

  • Multiplexed Cytotoxicity: Simultaneously measuring cell number, nuclear morphology (indicating apoptosis), mitochondrial membrane potential, and cell membrane permeability in a single assay.

  • Target Deconvolution: If Compound X's activity is observed in a phenotypic screen, HCS can help identify the molecular target by observing specific morphological changes.[18]

  • P2X3 Receptor Functional Assay: In a cell line overexpressing P2X3, an HCS assay could measure calcium influx in response to a P2X3 agonist (like ATP). The antagonistic activity of Compound X would be demonstrated by its ability to block this influx.

HCS Parameter Fluorescent Probe Biological Readout
Cell Number/Nuclei Hoechst 33342Proliferation, Mitotic Index
Apoptosis Annexin V, Caspase-3/7 DyeProgrammed Cell Death
Mitochondrial Health TMRE/TMRMMitochondrial Membrane Potential
Membrane Integrity YO-PRO-1, Propidium IodideNecrosis, Late Apoptosis
Calcium Flux Fluo-4, Fura-2Ion Channel Activity (P2X3)
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Application

Application Notes &amp; Protocols for In Vivo Evaluation of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-flu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7). This small molecule has been identified as a potential antagonist of the P2X3 receptor, a key player in pain and inflammation signaling pathways.[1] Based on this mechanism, a primary therapeutic application under investigation is the treatment of gastric ulcers, where P2X3 receptors are implicated in the associated pain and inflammatory responses.[1] This guide outlines a strategic, step-by-step approach to preclinical in vivo evaluation, covering pharmacokinetics, efficacy in validated ulcer models, and initial safety assessments. The protocols provided are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and data integrity.

Introduction: Compound Profile and Scientific Rationale

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound featuring two fluorinated phenyl groups and a benzoyl substituent, which contribute to its biological activity.[1] Its molecular formula is C₂₁H₁₃F₂NO.[2]

Mechanism of Action: The primary molecular target is believed to be the P2X3 receptor, a ligand-gated ion channel predominantly expressed on sensory neurons.[3] In response to extracellular ATP released from damaged cells during inflammation or injury, the P2X3 receptor opens, allowing an influx of cations that triggers neuronal depolarization and the transmission of pain signals. In the context of the stomach lining, antagonism of the P2X3 receptor by 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is hypothesized to block this signaling cascade, thereby reducing the inflammation and pain associated with gastric ulcers.[1]

Therapeutic Hypothesis: By inhibiting P2X3-mediated sensory nerve activation in the gastric mucosa, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile may offer a novel, non-systemic approach to alleviating ulcer symptoms and potentially promoting a more favorable environment for tissue healing. The broad efficacy of P2X3 antagonists in various rodent models of inflammatory and visceral pain supports this rationale.

Preclinical In Vivo Investigation Strategy

A logical and phased approach is critical for the successful evaluation of this compound. The following workflow outlines a standard progression for a preclinical candidate.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision PFS Compound Formulation & Stability PK Pharmacokinetic (PK) Profiling PFS->PK Tox Acute Toxicity (MTD) PFS->Tox Efficacy1 Ethanol-Induced Ulcer Model PK->Efficacy1 Dose Selection Tox->Efficacy1 Safety Window Analysis Data Synthesis: PK/PD Correlation Efficacy1->Analysis Efficacy2 NSAID-Induced Ulcer Model Efficacy2->Analysis Decision Go/No-Go for Chronic Studies Analysis->Decision

Caption: Proposed workflow for in vivo evaluation.

Compound Formulation and Safety

Formulation for In Vivo Administration

Given its high lipophilicity (a characteristic of many BCS Class II compounds), 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is expected to have poor aqueous solubility.[4][5] Developing a stable and homogenous formulation is paramount for achieving consistent exposure in animal studies.[5]

Protocol: Preparation of an Oral Suspension (10 mg/mL)

  • Objective: To prepare a uniform suspension for oral gavage.

  • Materials:

    • 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile powder.

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water.

    • Tween 80 (as a wetting agent).

    • Mortar and pestle.

    • Stir plate and magnetic stir bar.

    • Graduated cylinder and calibrated balance.

  • Procedure:

    • Weigh the required amount of the compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

    • In the mortar, add a few drops of 1% Tween 80 solution to the powder and triturate to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the 0.5% MC vehicle in small aliquots while continuously triturating to maintain a homogenous mixture.

    • Transfer the mixture to a suitable container, rinse the mortar and pestle with the remaining vehicle, and add it to the bulk suspension to ensure a complete transfer.

    • Place the container on a stir plate and stir continuously for at least 30 minutes before dosing.

    • Crucial Step: Maintain continuous stirring during the dosing procedure to ensure dose uniformity for each animal.

Safety and Handling Precautions

The compound contains an acetonitrile group, which necessitates careful handling.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the dry powder and prepare formulations in a certified chemical fume hood to avoid inhalation of airborne particles or vapors.[7][8]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[7]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

  • Waste Disposal: Dispose of all waste materials as hazardous chemical waste in accordance with institutional and local regulations.[6][9]

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of the compound in rats to guide dose selection for efficacy studies.[1][10][11]

Protocol: Single-Dose PK Study in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using sparse sampling), 8-10 weeks old.

  • Dose Administration:

    • Administer a single oral dose (e.g., 10 mg/kg) of the formulated compound via oral gavage.

    • For intravenous (IV) administration (to determine bioavailability), formulate in a solubilizing vehicle like 10% DMSO / 40% PEG400 / 50% Saline and administer via the tail vein (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12]

    • A sparse sampling design can be used to minimize blood loss from any single animal.

  • Sample Processing:

    • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDefinitionExample Value (Oral)
Cmax Maximum observed plasma concentration1250 ng/mL
Tmax Time to reach Cmax2.0 hr
AUC(0-t) Area under the concentration-time curve9800 hr*ng/mL
t1/2 Elimination half-life6.5 hr

Efficacy Evaluation in Gastric Ulcer Models

Rodent models are essential for the preclinical evaluation of anti-ulcer agents as they mimic key aspects of the human condition.[13][14][15]

Protocol: Ethanol-Induced Gastric Ulcer Model

This model is particularly useful for evaluating cytoprotective and antioxidant properties.[16] Ethanol induces severe mucosal damage, characterized by inflammation and necrotic lesions.

G start Fast Rats (24h) dosing Oral Dosing: - Vehicle - Test Compound - Positive Control start->dosing wait1 Wait 60 min dosing->wait1 induction Induce Ulcer: Oral Gavage with Absolute Ethanol wait1->induction wait2 Wait 60 min induction->wait2 euthanasia Euthanize & Collect Stomachs wait2->euthanasia analysis Score Ulcer Index & Perform Histology euthanasia->analysis

Caption: Workflow for the ethanol-induced ulcer model.

  • Animal Model: Wistar or Sprague-Dawley rats (n=6-8 per group), fasted for 24 hours with free access to water.[16]

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% MC).

    • Group 2: Test Compound (e.g., 10 mg/kg, p.o.).

    • Group 3: Test Compound (e.g., 30 mg/kg, p.o.).

    • Group 4: Positive Control (e.g., Omeprazole, 20 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments to each group via oral gavage.

    • One hour after treatment, administer 1 mL of absolute ethanol to each rat by oral gavage to induce ulcers.[16]

    • One hour after ethanol administration, euthanize the animals via CO₂ asphyxiation.

  • Endpoint Analysis:

    • Immediately excise the stomachs, open them along the greater curvature, and rinse gently with saline.

    • Pin the stomachs flat on a board and score the ulcerative lesions based on a scoring system (see table below).

    • Calculate the Ulcer Index (UI) and the Percentage of Protection.

    • Collect tissue samples for histopathological analysis (H&E staining) to assess inflammation, necrosis, and mucosal integrity.

ScoreDescription of Lesion
0 No lesion
1 Petechial hemorrhages
2 Lesions <1 mm
3 Lesions 1-2 mm
4 Lesions 2-4 mm
5 Lesions >4 mm

Calculation:

  • Ulcer Index (UI): Sum of scores for each animal.

  • % Protection = [(UI_control - UI_treated) / UI_control] x 100

Protocol: NSAID-Induced Gastric Ulcer Model

This model mimics ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs), a common clinical scenario. The mechanism involves the inhibition of prostaglandin synthesis, which compromises mucosal defense.[13]

  • Animal Model: Wistar or Sprague-Dawley rats (n=6-8 per group), fasted for 24 hours.

  • Experimental Groups: Similar to the ethanol model.

  • Procedure:

    • Administer the respective treatments (Vehicle, Test Compound, Positive Control) orally.

    • Thirty minutes later, administer a high dose of Indomethacin (e.g., 40-60 mg/kg, p.o., suspended in 1% CMC) to induce ulcers.[13]

    • Four to six hours after Indomethacin administration, euthanize the animals.

  • Endpoint Analysis: Same as described for the ethanol-induced model (ulcer scoring, histology).

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single high dose of the compound. This study is guided by FDA and ICH recommendations.[2][17][18]

Protocol: Single-Dose Acute Oral Toxicity Study

  • Animal Model: Use two rodent species, typically Sprague-Dawley rats and CD-1 mice (n=3-5 per sex per group).

  • Dose Administration:

    • Administer the compound orally at escalating dose levels (e.g., 100, 300, 1000, 2000 mg/kg) to different groups of animals. A vehicle control group is also required.[17]

    • The maximum feasible dose can be administered if low toxicity is observed.[17]

  • Observation Period:

    • Monitor animals intensively for the first 4-6 hours post-dose for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

    • Continue daily observations for a total of 14 days.[17][18]

    • Record body weights prior to dosing and on days 7 and 14.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including any that die during the study) to examine for pathological changes in organs and tissues.[17]

Observation ParameterDescription
Clinical Signs Lethargy, ataxia, ruffled fur, convulsions, mortality
Body Weight % change from baseline
Gross Necropsy Abnormalities in organ size, color, texture

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  • PubMed. (2023, January 9). Gefapixant, a Novel P2X3 Antagonist, Protects against Post Myocardial Infarction Cardiac Dysfunction and Remodeling Via Suppressing NLRP3 Inflammasome. [Link]

  • ResearchGate. (2025, August 10). In pursuit of P2X3 antagonists: Novel therapeutics for chronic pain and afferent sensitization. [Link]

  • PMC - PubMed Central. (n.d.). DT-0111: a novel P2X3 receptor antagonist. [Link]

  • Queen's University Belfast. (n.d.). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of P2X3 Receptor Antagonists

Introduction: Targeting P2X3 in Sensory Hypersensitization The P2X3 receptor, an ATP-gated ion channel, is a critical component in the intricate signaling network of sensory neurons.[1][2][3] Predominantly expressed on n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting P2X3 in Sensory Hypersensitization

The P2X3 receptor, an ATP-gated ion channel, is a critical component in the intricate signaling network of sensory neurons.[1][2][3] Predominantly expressed on nociceptive C-fibers and Aδ-fibers, P2X3 receptors, both as homomers and as P2X2/3 heteromers, play a pivotal role in the pathophysiology of chronic pain, overactive bladder, and refractory chronic cough.[1][4] The release of adenosine triphosphate (ATP) from damaged or inflamed tissues activates these receptors, leading to cation influx, depolarization, and the initiation of a pain or irritation signal.[4] This central role in afferent sensitization has positioned the P2X3 receptor as a high-value therapeutic target for a new generation of non-opioid analgesics and antitussives. The development of selective P2X3 antagonists, such as Gefapixant and Camlipixant, has shown clinical promise, validating this therapeutic strategy and fueling the demand for robust high-throughput screening (HTS) platforms to identify novel chemical entities.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting HTS campaigns to identify and characterize P2X3 receptor antagonists. We will delve into the two primary methodologies employed in the field: fluorescence-based calcium flux assays and automated patch-clamp electrophysiology. The causality behind experimental choices, self-validating system designs, and rigorous data analysis are emphasized to ensure the generation of high-quality, reproducible data.

The P2X3 Receptor Signaling Cascade

Activation of the trimeric P2X3 receptor by extracellular ATP induces a conformational change, opening a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺.[1] The influx of Ca²⁺ is a key downstream event that can be harnessed for HTS. This initial signal can be further modulated by intracellular pathways, including protein kinase C (PKC), which can potentiate receptor activity.[6] Understanding this cascade is fundamental to designing effective functional assays.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) Antagonist Antagonist (Test Compound) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates Antagonist->P2X3 Binds & Blocks Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Calcium_Flux Increased Intracellular [Ca²⁺] Ca_ion->Calcium_Flux Cellular_Response Neuronal Firing & Sensitization Depolarization->Cellular_Response Calcium_Flux->Cellular_Response

Caption: P2X3 receptor activation by ATP and inhibition by an antagonist.

Part 1: Fluorescence-Based Calcium Flux Assays

This method is the workhorse for primary HTS campaigns due to its high throughput, scalability, and cost-effectiveness. The assay measures the inhibition of agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i) using a calcium-sensitive fluorescent dye.

Principle of the Assay

Cells stably expressing P2X3 receptors are loaded with a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM, Fluo-8).[7] In the cell's cytoplasm, esterases cleave the AM ester group, trapping the indicator inside. In its calcium-free form, the dye is weakly fluorescent. Upon receptor activation by an agonist, the influx of extracellular Ca²⁺ binds to the indicator, causing a significant increase in its fluorescence intensity. Antagonists are identified by their ability to prevent or reduce this fluorescence increase when challenged with an agonist. A fluorescent imaging plate reader (FLIPR) or similar instrument is used to monitor these rapid kinetic changes in real-time.[8]

Calcium_Flux_Workflow Start Start Seed_Cells 1. Seed P2X3-expressing cells in 384-well plates Start->Seed_Cells Incubate_1 2. Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_1 Dye_Loading 3. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_1->Dye_Loading Incubate_2 4. Incubate for 1 hour (37°C) Dye_Loading->Incubate_2 Add_Compound 5. Add test compounds (antagonists) & controls Incubate_2->Add_Compound Incubate_3 6. Incubate for 30 min (37°C) Add_Compound->Incubate_3 FLIPR_Read 7. Measure fluorescence kinetics on FLIPR instrument Incubate_3->FLIPR_Read Add_Agonist Inject P2X3 agonist (e.g., α,β-meATP) FLIPR_Read->Add_Agonist During Read Data_Analysis 8. Analyze data: Calculate % inhibition & IC₅₀ FLIPR_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a P2X3 antagonist calcium flux HTS assay.

Detailed Protocol: FLIPR-Based Calcium Flux Assay

1. Cell Line and Culture

  • Cell Line: A human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cell line stably expressing the human P2X3 receptor is recommended.[9][10]

    • Rationale: Stable cell lines ensure consistent receptor expression levels, which is crucial for assay reproducibility.[11] While HEK293 cells are widely used, some studies suggest they may not be permissive for long-term stable P2X3 expression due to cytotoxicity, which should be monitored.[12][13] CHO-K1 cells are another robust alternative.[14]

  • Culture Medium: For HEK293-P2X3 cells, use DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/ml Geneticin).[9][10] For CHO-K1-P2X3 cells, use Ham's F-12K medium with similar supplements.[10]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[9]

2. Reagents and Buffers

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Prepare a solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM) in Assay Buffer. Many commercial kits (e.g., FLIPR Calcium Assay Kits) provide an optimized buffer containing a quencher dye to reduce extracellular fluorescence and probenecid to prevent dye leakage from the cells.[15][16]

  • Agonist: α,β-methylene ATP (α,β-meATP), a stable and selective P2X3 agonist, is preferred over ATP to avoid degradation by ectonucleotidases.[1][17][18] Prepare a concentrated stock in water and dilute in Assay Buffer to the final working concentration (typically the EC₈₀).

  • Reference Antagonist: A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, suitable as a positive control for inhibition.[1][19]

3. Step-by-Step Procedure

  • Cell Plating: Seed the P2X3-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 40 µL of culture medium.[7]

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.

  • Dye Loading: Prepare the dye loading buffer according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add 20 µL of dye loading buffer to each well.

  • Dye Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.[7]

  • Compound Addition: During the dye incubation, prepare a separate plate with test compounds and controls (vehicle: e.g., 0.1% DMSO; positive control: reference antagonist) diluted in Assay Buffer. Add 5 µL of the compound solution to the corresponding wells of the cell plate.

  • Compound Incubation: Incubate the plate for 30 minutes at 37°C.[7]

  • Fluorescence Measurement:

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • Set the instrument parameters (e.g., excitation: 470-495 nm, emission: 515-575 nm for Fluo-4).[7]

    • Initiate the reading, establishing a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to add 20 µL of the agonist solution (at EC₈₀ concentration) to each well.

    • Continue recording the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent signal decay.

Data Analysis and Quality Control
  • Primary Data: The raw data will be relative fluorescence units (RFU) over time for each well. The response is typically calculated as the maximum peak RFU minus the baseline RFU.

  • Normalization: The data from each test well is normalized to the plate controls:

    • 0% Inhibition (High Signal): Wells treated with vehicle (e.g., DMSO) followed by agonist.

    • 100% Inhibition (Low Signal): Wells treated with a saturating concentration of a reference antagonist followed by agonist.

    • Percent Inhibition (%) = 100 * (1 - [Signal_Compound - Signal_HighControl] / [Signal_LowControl - Signal_HighControl])

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[20][21] It reflects the separation between the high and low signal controls.

    • Z' = 1 - [(3 * SD_HighControl + 3 * SD_LowControl) / |Mean_HighControl - Mean_LowControl|]

    • Interpretation: [22][23]

      • Z' > 0.5: Excellent assay, suitable for HTS.

      • 0 < Z' ≤ 0.5: Acceptable assay, but may require optimization.

      • Z' < 0: Unacceptable assay.

ParameterDescriptionAcceptable Value
Z'-Factor Measures the statistical separation between positive and negative controls.> 0.5
Signal-to-Background Ratio of the mean of the high signal to the mean of the low signal.> 5
CV% of Controls Coefficient of variation for high and low signal control wells.< 15%
Advantages and Limitations
  • Advantages: High-throughput, low cost per well, amenable to full automation, provides functional data on receptor blockade.

  • Limitations & Mitigations:

    • Compound Interference: Test compounds may be intrinsically fluorescent or may quench the signal.[24][25][26]

      • Mitigation: Perform a "pre-read" of the compound plate before agonist addition to identify fluorescent compounds. Counter-screen hits in assays with different detection modalities.

    • Indirect Measurement: The assay measures a downstream event (calcium flux) rather than direct channel activity.

    • Cytotoxicity: Compounds that are toxic to the cells can lead to false positives by disrupting calcium homeostasis.

      • Mitigation: Perform a parallel cytotoxicity assay on all confirmed hits.

Part 2: Automated Patch-Clamp (APC) Electrophysiology

APC provides a higher-fidelity, direct measure of ion channel function and is invaluable for hit confirmation, lead optimization, and mechanism-of-action studies. While traditionally low-throughput, modern APC platforms can record from up to 384 cells simultaneously, bridging the gap between primary screening and detailed electrophysiology.[14]

Principle of the Assay

APC platforms, such as the Patchliner or SyncroPatch, use planar microfluidic chips instead of traditional glass pipettes.[27] A suspension of P2X3-expressing cells is applied to the chip, and a single cell is captured over a microscopic aperture via suction. This forms a high-resistance "gigaseal," electrically isolating the cell membrane patch. A subsequent pulse of suction ruptures the membrane, achieving the whole-cell configuration, which allows for control of the membrane potential (voltage-clamp) and direct measurement of the ionic current flowing through the P2X3 channels upon agonist application. Antagonists are evaluated by their ability to block this current.

Detailed Protocol: APC using a Planar Patch-Clamp System

1. Cell Preparation

  • Cell Line: Use the same stably expressing HEK293 or CHO-K1 cell lines as for the calcium flux assay.

  • Harvesting: Grow cells to 70-80% confluency. Detach cells using a gentle, non-enzymatic dissociation buffer to ensure the integrity of the cell membrane and receptors. Centrifuge and resuspend the cells in the appropriate external buffer solution at a concentration of ~1-5 x 10⁶ cells/mL. Cell quality is paramount for achieving high success rates.

2. Solutions

  • External Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[5]

  • Internal Solution (in mM): 135 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.[5]

    • Rationale: Cesium Fluoride (CsF) is used in the internal solution to block potassium channels and improve seal stability.[5]

  • Agonist/Antagonist Solutions: Prepare serial dilutions of test compounds and the agonist (α,β-meATP) in the external solution.

3. Step-by-Step Procedure (Example using Nanion Patchliner) [27][28]

  • System Preparation: Prime the instrument's fluidics with the internal and external solutions. Load the planar patch chip (e.g., NPC-16) onto the instrument.

  • Cell Capture: The instrument automatically dispenses the cell suspension onto the chip, and cells are captured by suction.

  • Seal Formation and Whole-Cell: The system applies a defined suction protocol to form a gigaseal (>1 GΩ) and then ruptures the membrane to achieve whole-cell mode.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[28][29]

  • Compound Application (Antagonist): Apply the external solution containing the test antagonist (or vehicle) and allow for a pre-incubation period (e.g., 2-3 minutes) to allow the compound to bind to the receptor.

  • Agonist Application: Rapidly apply the external solution containing both the antagonist and the agonist (α,β-meATP at an EC₅₀ concentration).

    • Rationale: Co-application is necessary to assess the antagonist's effect on the agonist-evoked current. The fast solution exchange capabilities of APC systems are critical for studying rapidly desensitizing channels like P2X3.[14]

  • Washout: Apply the external solution to wash out the agonist and antagonist and allow the receptor to recover.

  • Data Acquisition: Record the current throughout the entire process. The peak inward current in response to the agonist is the primary measurement.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the inward current elicited by the agonist in the presence and absence of the antagonist.

  • Normalization: For each cell, normalize the current in the presence of the antagonist to the control current (agonist alone) recorded from the same cell.

  • Concentration-Response Curves: Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionTypical Value for P2X3
Holding Potential The voltage at which the cell membrane is held.-60 to -70 mV
Agonist (α,β-meATP) Concentration used to elicit a current.EC₅₀ (~1-10 µM)
Antagonist Pre-incubation Time for the test compound to bind.2-5 minutes
Seal Resistance Quality of the seal between the cell and the chip.> 500 MΩ (preferably >1 GΩ)
Advantages and Limitations
  • Advantages: Gold-standard data quality, direct measurement of ion channel activity, provides detailed mechanistic information (e.g., kinetics of block, voltage dependency), lower risk of fluorescent artifacts.

  • Limitations: Lower throughput than fluorescence assays, higher cost per data point, more sensitive to cell quality and preparation.

Conclusion: An Integrated HTS Strategy

For the discovery of novel P2X3 receptor antagonists, an integrated approach leveraging the strengths of both fluorescence-based assays and automated electrophysiology is most effective. A high-throughput calcium flux assay serves as the primary screen to rapidly evaluate large compound libraries and identify initial "hits." These hits are then progressed to a medium-throughput automated patch-clamp platform for confirmation and detailed pharmacological characterization. This tiered strategy maximizes efficiency and ensures that lead compounds are advanced based on high-quality, physiologically relevant data, ultimately accelerating the path toward new therapies for chronic cough, pain, and other conditions driven by sensory nerve hypersensitization.

References

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  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3091-3098. [Link]

  • Creative Biogene. (n.d.). Human P2RX3 Stable Cell Line-HEK293. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the modulation of P2X3 receptors by LPA. [Link]

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  • Nanion Technologies. (2023). Pharmacology of P2X3 and P2X2/3 receptors: An automated patch clamp study. Biophysical Society Meeting 2023 Poster. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 87–98. [Link]

  • Apicella, L., & Fabbretti, E. (2012). P2X3 receptor expression by HEK cells conditions their survival. Purinergic Signalling, 8(2), 295–300. [Link]

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  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(4), 487-503. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Dal Ben, D., Lambertucci, C., & Marucci, G. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 660234. [Link]

  • Nanion Technologies. (n.d.). Application Note: P2X2/3 receptors recorded on Nanion´s Patchliner. [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]

  • ResearchGate. (n.d.). Structures of selected P2X receptors. [Link]

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  • Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 897, 139–153. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. [Link]

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  • Jarvis, M. F., Burgard, E. C., & McGaraughty, S. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179-17184. [Link]

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Application

Application Notes and Protocols for Electrophysiological Studies of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for investigating the electrophysiological effects o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for investigating the electrophysiological effects of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile using the patch-clamp technique. This synthetic organic compound has been identified as a potential antagonist of the P2X3 receptor, a ligand-gated ion channel implicated in pain signaling and inflammation.[1] These application notes offer detailed protocols for whole-cell patch-clamp recordings, enabling researchers to characterize the compound's mechanism of action on ion channel function. The content is structured to provide both the theoretical underpinnings and the practical steps necessary for rigorous and reproducible electrophysiological assessment.

Introduction to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7) is a complex synthetic molecule featuring two fluorinated phenyl groups, a benzoyl substituent, and a nitrile group.[1] Its chemical structure is presented in Figure 1. Preliminary research suggests that this compound may act as an antagonist at the P2X3 receptor.[1] P2X3 receptors are ATP-gated cation channels predominantly expressed in sensory neurons and are crucial for nociceptive signaling.[1] Antagonism of these receptors is a promising therapeutic strategy for managing chronic pain and other conditions associated with neuroinflammation.

Figure 1: Chemical Structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Note: A 2D chemical structure image would be placed here in a full document.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₄FNOPubChem[2]
Molecular Weight315.3 g/mol PubChem[2]
CAS Number339115-12-7Smolecule[1]

The Patch-Clamp Technique: The Gold Standard for Ion Channel Research

The patch-clamp technique is a powerful electrophysiological method that allows for the high-fidelity recording of ionic currents flowing through individual ion channels or across the entire cell membrane.[3][4][5] Developed by Erwin Neher and Bert Sakmann, this technique revolutionized the study of excitable cells like neurons, cardiomyocytes, and muscle fibers.[5][6]

The most common configuration for studying the effects of pharmacological compounds is the whole-cell patch-clamp mode.[3][4][5] In this configuration, a glass micropipette with a clean, fire-polished tip is sealed onto the surface of a cell, forming a high-resistance "gigaseal." A brief application of suction then ruptures the cell membrane patch under the pipette tip, allowing for electrical and molecular access to the cell's interior.[4][7] This enables the control of the cell's membrane potential (voltage-clamp) or the injection of a specific current (current-clamp) to study the resulting electrical activity.[4][5]

Voltage-Clamp vs. Current-Clamp
  • Voltage-Clamp: In this mode, the membrane potential is held constant by the amplifier, and the current required to maintain this potential is measured.[4][5] This allows for the direct observation of ionic currents flowing through open channels at a given voltage. This is the preferred method for studying the effects of compounds on ligand-gated and voltage-gated ion channels.

  • Current-Clamp: Here, the current flowing across the membrane is controlled, and changes in the membrane potential are recorded.[3][4] This is useful for studying the effects of a compound on a cell's resting membrane potential, action potential firing, and overall excitability.

Experimental Workflow for Assessing Compound Activity

The following diagram illustrates the general workflow for evaluating the effect of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile on P2X3 receptors expressed in a heterologous system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing P2X3) solution_prep Solution Preparation (Internal, External, Compound) pipette_prep Pipette Fabrication & Filling giga_seal Gigaseal Formation pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Recording (Agonist Application, e.g., ATP) whole_cell->baseline compound_app Compound Application baseline->compound_app washout Washout compound_app->washout data_acq Data Acquisition washout->data_acq param_extract Parameter Extraction (Peak Current, Inhibition) data_acq->param_extract dose_response Dose-Response Curve (IC50 Calculation) param_extract->dose_response

Caption: Experimental workflow for patch-clamp analysis.

Detailed Protocols

Cell Preparation

For studying the specific effects on P2X3 receptors, a heterologous expression system is recommended. Human Embryonic Kidney (HEK293) cells are a common choice due to their low endogenous ion channel expression.

  • Cell Culture: Culture HEK293 cells stably transfected with the human P2X3 receptor gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plating for Recording: Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure individual, healthy cells are available for patching.[4]

Solutions and Reagents

Table 2: Solution Compositions

SolutionComponentConcentration (mM)
External Solution (ACSF-like) NaCl140
KCl2.8
CaCl₂1
MgCl₂2
Glucose10
HEPES10
Internal (Pipette) Solution KCl130
MgCl₂1
EGTA11
HEPES10
Mg-ATP4
Na-GTP0.4
  • pH and Osmolarity: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with KOH. The osmolarity of the external solution should be ~310 mOsm, and the internal solution should be ~290 mOsm.[8] Filter all solutions through a 0.22 µm filter.

Compound Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.

Whole-Cell Voltage-Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[4]

  • Chamber Perfusion: Place a coverslip with the P2X3-expressing cells into the recording chamber on the microscope stage and continuously perfuse with the oxygenated external solution.

  • Pipette Positioning: Fill a micropipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

  • Seal Formation: Under visual guidance, approach a healthy-looking cell with the pipette tip.[4] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[4]

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[3][4]

  • Holding Potential: In voltage-clamp mode, hold the cell at a membrane potential of -60 mV.[4]

  • Baseline Recording: To elicit P2X3 receptor currents, apply a brief pulse of the agonist, α,β-methylene ATP (a more stable analog of ATP for P2X3), at a concentration that elicits a submaximal response (e.g., 1-10 µM).

  • Compound Application: After establishing a stable baseline response to the agonist, co-apply the desired concentration of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile with the agonist.

  • Washout: Perfuse the chamber with the external solution containing only the agonist to determine the reversibility of the compound's effect.

  • Dose-Response: Repeat steps 7-9 with increasing concentrations of the test compound to construct a dose-response curve.

Data Analysis and Expected Results

The primary outcome of these experiments will be the characterization of the inhibitory effect of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile on P2X3 receptor-mediated currents.

Data Analysis Steps:

  • Measure Peak Current: For each agonist application, measure the peak amplitude of the inward current.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound can be calculated using the following formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100 where I_compound is the peak current in the presence of the compound and I_baseline is the peak current before compound application.

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the compound concentration. Fit the data with a Hill equation to determine the IC₅₀ (the concentration at which the compound produces 50% of its maximal inhibition).

Table 3: Example Data Presentation for Dose-Response Analysis

Compound Concentration (µM)Peak Current (pA)% Inhibition
Baseline (Agonist only)-1500 ± 1200
0.1-1350 ± 11010
1-800 ± 9546.7
10-250 ± 5083.3
100-50 ± 2096.7

Note: The data presented are hypothetical and for illustrative purposes only.

The following diagram illustrates the expected antagonistic effect of the compound on P2X3 receptor currents.

G cluster_pathway P2X3 Receptor Signaling cluster_inhibition Inhibition Pathway ATP ATP (Agonist) P2X3 P2X3 Receptor ATP->P2X3 Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Compound 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile Compound->P2X3 Antagonism

Caption: Mechanism of P2X3 receptor antagonism.

Automated Patch-Clamp Systems

For higher throughput screening, automated patch-clamp (APC) systems can be employed.[9][10][11] Platforms like the QPatch or IonFlux utilize planar patch-clamp technology, where cells are automatically positioned over apertures in a plate, and seals are formed via suction.[9][10] These systems can record from multiple cells simultaneously, significantly accelerating the process of generating dose-response curves and screening compound libraries.[9][12] While the fundamental principles remain the same, APC systems offer increased efficiency and reduced user dependency.[9]

Troubleshooting and Best Practices

Table 4: Common Issues and Solutions in Patch-Clamp Experiments

IssuePossible CauseRecommended Solution
Unstable Gigaseal Dirty pipette tip or cell membrane.Ensure clean solutions and healthy cells. Apply light positive pressure when approaching the cell.[8]
Incorrect pipette resistance.Use pipettes with a resistance between 3-7 MΩ.[4]
High Series Resistance Incomplete membrane rupture.Apply additional, brief suction pulses or a "zap" pulse if available on the amplifier.[3]
No Response to Agonist Low receptor expression.Verify cell line expression levels.
Degraded agonist.Prepare fresh agonist solutions daily.
Irreversible Compound Effect Strong binding kinetics or non-specific effects.Increase washout time. Test for viability after prolonged exposure.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the electrophysiological characterization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. By employing the whole-cell patch-clamp technique, researchers can elucidate the compound's inhibitory potency and mechanism of action at the P2X3 receptor. This information is critical for advancing the development of this compound as a potential therapeutic for pain and inflammatory conditions.

References

  • University of Cambridge. (n.d.). patch-clamp-protocol-final.pdf.
  • Jove. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Discover Sophion's automated patch clamp solutions for every need. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • Marsap Services Pvt. Ltd. (n.d.). Automatic Patch Clamp System. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). The evolution of automated patch clamp. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Perforated Whole-Cell Patch-Clamp Technique: A User's Guide. Retrieved from [Link]

  • NIH. (2021, June 1). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. Retrieved from [Link]

  • Bio-protocol. (n.d.). Patch-clamp technique-Electrophysiology-Biophysics. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Evaluating P2X3 Antagonists in Animal Models of Gastric Ulcers

Introduction: A New Frontier in Ulcer Treatment - Targeting Visceral Pain through P2X3 Receptor Antagonism Gastric ulcer disease, a prevalent condition of the gastrointestinal tract, presents a significant clinical chall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Ulcer Treatment - Targeting Visceral Pain through P2X3 Receptor Antagonism

Gastric ulcer disease, a prevalent condition of the gastrointestinal tract, presents a significant clinical challenge, often characterized by debilitating pain and discomfort.[1][2] While current therapies primarily focus on acid suppression and mucosal protection, the management of ulcer-associated visceral pain remains a critical unmet need. Emerging evidence points to the purinergic P2X3 receptor as a key player in the signaling of noxious stimuli from inflamed or damaged tissues, making it a promising therapeutic target.[3]

P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive primary afferent neurons, including those innervating the viscera.[3][4][5] In the context of gastric ulcers, tissue damage and inflammation lead to the release of ATP, which then activates P2X3 receptors on sensory nerve fibers. This activation triggers the initiation of action potentials that are transmitted to the central nervous system and perceived as pain.[3][6] Consequently, antagonism of P2X3 receptors presents a novel and targeted approach to alleviate the visceral pain associated with gastric ulcers.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of established animal models of gastric ulcers to test the efficacy of P2X3 antagonists. We will delve into the mechanistic rationale, provide detailed, step-by-step protocols for two distinct ulcer models, and outline the necessary evaluation parameters to robustly assess the therapeutic potential of these compounds.

The P2X3 Signaling Pathway in Gastric Nociception

Understanding the molecular cascade initiated by P2X3 receptor activation is fundamental to appreciating the therapeutic rationale. Upon gastric mucosal injury, ATP is released from damaged cells and acts as a key signaling molecule in nociceptive pathways.[6] This extracellular ATP binds to and activates P2X3 and P2X2/3 heteromeric receptors on the peripheral terminals of primary afferent neurons.[3][7] This binding opens a non-selective cation channel, leading to an influx of Na+ and Ca2+, which depolarizes the neuron and initiates an action potential. This signal is then propagated along the sensory nerve to the dorsal root ganglia and subsequently to the spinal cord and brain, where it is interpreted as pain.[7][8]

Caption: P2X3 receptor signaling cascade in gastric pain.

Selection of Animal Models for Evaluating P2X3 Antagonists

The choice of an appropriate animal model is paramount for the preclinical evaluation of anti-ulcer agents.[2][9] For assessing P2X3 antagonists, models that not only induce consistent ulceration but also have a strong inflammatory and pain component are ideal. We will focus on two widely used and clinically relevant models: the NSAID-induced acute ulcer model and the acetic acid-induced chronic ulcer model.

Model Inducing Agent Ulcer Type Key Features Relevance for P2X3 Antagonist Testing
NSAID-Induced Ulcer Indomethacin, AspirinAcute, superficialRapid onset, significant inflammation, mimics NSAID gastropathy in humans.[10][11]Excellent for evaluating the role of P2X3 in acute inflammatory pain.
Acetic Acid-Induced Ulcer Acetic AcidChronic, deepResembles human chronic peptic ulcers, involves a prolonged healing process.[12][13]Ideal for assessing the effect of P2X3 antagonists on both chronic pain and the quality of ulcer healing.[14]

Experimental Workflow for P2X3 Antagonist Evaluation

The following diagram illustrates the general experimental workflow for testing a P2X3 antagonist in an animal model of gastric ulcer.

Experimental_Workflow A Animal Acclimatization (e.g., Wistar Rats) B Fasting Period (18-24 hours) A->B C Grouping of Animals (Control, Vehicle, Test Compound) B->C D Pre-treatment (P2X3 Antagonist or Vehicle) C->D E Ulcer Induction (e.g., NSAID or Acetic Acid) D->E F Post-Induction Period E->F G Euthanasia & Sample Collection F->G H Endpoint Analysis G->H

Caption: General experimental workflow for P2X3 antagonist testing.

Detailed Protocols

Protocol 1: NSAID (Indomethacin)-Induced Acute Gastric Ulcer Model

This model is highly reproducible and relevant for studying the gastrointestinal side effects of non-steroidal anti-inflammatory drugs.[10][15]

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin (Sigma-Aldrich)

  • Vehicle for Indomethacin (e.g., 1% Carboxymethylcellulose)

  • Test P2X3 antagonist and its vehicle

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., Ketamine/Xylazine)

  • Dissection tools

  • pH meter

Procedure:

  • Animal Preparation: House the rats in cages with raised mesh bottoms to prevent coprophagy and acclimatize them for at least one week. Fast the animals for 24 hours before the experiment, with free access to water.[1]

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Normal Control: No treatment.

    • Ulcer Control (Vehicle): Vehicle for the P2X3 antagonist + Indomethacin.

    • Test Group(s): P2X3 antagonist (at various doses) + Indomethacin.

    • Reference Drug (Optional): e.g., Omeprazole + Indomethacin.

  • Dosing: Administer the P2X3 antagonist or its vehicle orally (or via the intended clinical route) 30-60 minutes before indomethacin administration.

  • Ulcer Induction: Prepare a suspension of indomethacin in the vehicle. Administer indomethacin orally or subcutaneously at a dose known to induce ulcers (e.g., 40-100 mg/kg orally).[1][16]

  • Post-Induction: Return the animals to their cages with free access to water.

  • Sacrifice and Sample Collection: After 4-8 hours of indomethacin administration, euthanize the rats using an approved method.[1][10] Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Evaluation of Gastric Lesions:

    • Macroscopic Evaluation: Examine the gastric mucosa for ulcers. The severity of the ulcers can be scored based on their number and size. The total length of all lesions for each stomach is measured as the ulcer index (in mm).

    • Gastric Acidity: Collect the gastric contents to measure the volume and determine the pH and total acidity by titration with 0.01 N NaOH.[17][18][19]

    • Histopathological Examination: Fix a portion of the stomach tissue in 10% buffered formalin for histological processing (H&E staining). This will allow for the microscopic evaluation of inflammation, mucosal damage, and cellular infiltration.[20][21]

Protocol 2: Acetic Acid-Induced Chronic Gastric Ulcer Model

This model is particularly useful for studying the healing process of chronic ulcers, which more closely mimics the clinical situation in humans.[12][13]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Glacial acetic acid (75%)[12][22]

  • Anesthetic agent (e.g., Ketamine/Xylazine)

  • Surgical instruments

  • Sutures

  • Test P2X3 antagonist and its vehicle

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Preparation: Follow the same acclimatization and fasting procedures as in Protocol 1.

  • Ulcer Induction (Surgical Procedure):

    • Anesthetize the rat.

    • Make a midline laparotomy incision to expose the stomach.

    • A novel and simplified method involves using a filter paper soaked in acetic acid.[12][13] Briefly, a 5 mm diameter filter paper is soaked in 75% acetic acid and applied to the serosal surface of the anterior and posterior walls of the stomach for a specific duration (e.g., 30 seconds, repeated twice).[12]

    • Alternatively, a mold can be placed on the stomach wall to contain the acetic acid for a set time (e.g., 90 seconds).[12][22]

    • After application, rinse the area with sterile saline.

    • Suture the abdominal wall in layers.

  • Post-Operative Care and Dosing:

    • Provide appropriate post-operative care, including analgesics if necessary (choosing one with minimal gastrointestinal effects).

    • Begin daily administration of the P2X3 antagonist or its vehicle 24 hours after the surgery and continue for the duration of the study (e.g., 7-14 days).

  • Sacrifice and Evaluation:

    • At the end of the treatment period, euthanize the rats.

    • Dissect the stomach and measure the ulcer area (length x width in mm²).

    • Calculate the percentage of ulcer healing.

    • Histological Assessment: Collect tissue samples from the ulcer margin for histological analysis to assess the quality of healing, including re-epithelialization, granulation tissue formation, and angiogenesis.[14][23]

Data Analysis and Interpretation

For both models, the primary endpoint is the reduction in ulcer index or ulcer area in the P2X3 antagonist-treated groups compared to the vehicle-treated ulcer control group. Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A statistically significant reduction in the ulcer parameters in the treated groups would indicate a potential therapeutic effect of the P2X3 antagonist.

Expected Outcomes:

  • A potent P2X3 antagonist is expected to significantly reduce the ulcer index in the NSAID-induced model, primarily through its anti-inflammatory and analgesic effects.

  • In the acetic acid-induced chronic ulcer model, a P2X3 antagonist may not only alleviate chronic pain but could also potentially improve the quality of ulcer healing by modulating the inflammatory response.

Conclusion

The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of P2X3 antagonists as a novel therapy for gastric ulcers. By focusing on the visceral pain component, which is a significant burden for patients, this therapeutic strategy holds the promise of a more comprehensive treatment approach. Careful execution of these protocols, coupled with thorough data analysis, will be instrumental in advancing our understanding of the role of P2X3 receptors in ulcer pathophysiology and in the development of new and effective treatments.

References

  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. (2018). Research J. Pharm. and Tech. Available at: [Link]

  • Satapathy, T., et al. (2024). Experimental animal models for gastric ulcer / peptic ulcer: An overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • North, R. A. (2002). P2X3 receptors and peripheral pain mechanisms. The Journal of physiology. Available at: [Link]

  • Chiu, P., Bian, L., & Xu, X. (2021). Creating acetic acid-induced artifical gastric ulcers in rats. Bio-protocol. Available at: [Link]

  • Dong, S., et al. (2025). A novel gastric ulcer model in rats using filter paper with acetic acid. PLOS ONE. Available at: [Link]

  • Jarvis, M. F. (2020). P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain. Neurotherapeutics. Available at: [Link]

  • de Pasquale, R., et al. (2014). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Pharmacological Research. Available at: [Link]

  • Das, S., et al. (2022). In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Adami, M., & Coruzzi, G. (2010). Measurement of gastric acid secretion in the anaesthetized rat. Current protocols in toxicology. Available at: [Link]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization properties of P2X3 receptors shaping pain signaling. Frontiers in cellular neuroscience. Available at: [Link]

  • Satapathy, T., et al. (2024). Experimental animal models for gastric ulcer / peptic ulcer: An overview. ResearchGate. Available at: [Link]

  • Screening models for evaluation of anti ulcer activity. (n.d.). SlideShare. Available at: [Link]

  • Tarnawski, A. S. (2005). Quality of gastric ulcer healing: histological and ultrastructural assessment. Alimentary pharmacology & therapeutics. Available at: [Link]

  • Cerdan, E. G., et al. (2018). P2X receptor channels in chronic pain pathways. British journal of pharmacology. Available at: [Link]

  • Inoue, K., & Tsuda, M. (2020). Nociceptive signaling mediated by P2X3, P2X4 and P2X7 receptors. Biochemical pharmacology. Available at: [Link]

  • A Comprehensive Review of Experimental Models, Evaluation Parameters, And Natural-Synthetic Therapeutics for Peptic Ulcer Treatment. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
  • Dong, S., et al. (2025). A novel gastric ulcer model in rats using filter paper with acetic acid. PLOS ONE. Available at: [Link]

  • Measurement of Gastric Acid Secretion in the Anaesthetized Rat. (2010). ResearchGate. Available at: [Link]

  • Paré, W. P., & Isom, K. E. (1971). A new method for measuring gastric acid secretion in unanesthetized rats. Gastroenterology. Available at: [Link]

  • Goldman, H., & Rosvold, H. E. (1963). Histopathology and Pathogenesis of Behaviorally Induced Gastric Lesions in Rats. The Journal of comparative neurology. Available at: [Link]

  • Aures, D., & Grossman, M. I. (1968). Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. British journal of pharmacology and chemotherapy. Available at: [Link]

  • The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats. (2021). Gastroenterology and Hepatology From Bed to Bench. Available at: [Link]

  • Histological examination of gastric ulcers; A: Photomicrograph of rat... (n.d.). ResearchGate. Available at: [Link]

  • Histology evaluation of gastric mucosal lesions of the rats in... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) A novel gastric ulcer model in rats using filter paper with acetic acid. (2025). ResearchGate. Available at: [Link]

  • Ghosh, M. N., & Schild, H. O. (1958). Estimation of gastric hydrochloric acid secretion in rats by a test meal technique. American Journal of Physiology-Legacy Content. Available at: [Link]

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic signalling. Available at: [Link]

  • Histopathological Overview of Experimental Ulcer Models. (2021). Balkan Medical Journal. Available at: [Link]

  • Deiteren, A., et al. (2015). P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via. Semantic Scholar. Available at: [Link]

  • Deiteren, A., et al. (2015). P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization. PLoS ONE. Available at: [Link]

  • Experimental study on mechanism and protection of stress ulcer produced by explosive noise. (2000). World Journal of Gastroenterology. Available at: [Link]

  • Deletion of P2X3 receptors blunts gastro-oesophageal sensation in mice. (2012). Gut. Available at: [Link]

  • Role and therapeutic target of P2X2/3 receptors in visceral pain. (2021). ResearchGate. Available at: [Link]

  • Upregulation of P2X3 receptors in primary afferent pathways involves in colon-to-bladder cross-sensitization in rats. (2022). Frontiers in Pharmacology. Available at: [Link]

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  • Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. (2016). SlideShare. Available at: [Link]

  • Antiulcer Effects of Pantoprazole on Various Experimental Gastric Ulcer Models in Rats. (2011). KoreaMed Synapse. Available at: [Link]

  • Characterization of a simple animal model for nonsteroidal anti-inflammatory drug induced antral ulcer. (1993). The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Influence of Feeding Time on a Non-steroidal Anti-inflammatory Drug-induced Small Intestinal Injury Mouse Model. (2020). Anticancer research. Available at: [Link]

  • Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. (2012). ResearchGate. Available at: [Link]

  • AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. (2009). British journal of pharmacology. Available at: [Link]

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. (2021). Frontiers in Pharmacology. Available at: [Link]

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Application

Application Notes and Protocols for the Formulation of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in Preclinical Animal Studies

Introduction The progression of novel chemical entities from discovery to preclinical evaluation necessitates the development of robust and reproducible formulations. This is particularly critical for compounds exhibitin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The progression of novel chemical entities from discovery to preclinical evaluation necessitates the development of robust and reproducible formulations. This is particularly critical for compounds exhibiting poor aqueous solubility, a common characteristic of modern drug candidates. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a compound of interest, potentially for its therapeutic activities, such as its investigated role as a P2X3 receptor antagonist for anti-ulcer applications.[1] Given its structural characteristics—multiple aromatic rings and a nitrile group—it is predicted to have low water solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for use in foundational animal studies.

Physicochemical Characterization and Predicted Properties

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. While extensive experimental data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is not publicly available, we can infer key characteristics based on its structure and data from similar molecules.

A closely related analog, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, has a computed XLogP3-AA value of 4.7, indicating high lipophilicity.[2] The presence of two fluorophenyl groups and a benzoylphenyl moiety in the target compound suggests it is also highly lipophilic and, consequently, will exhibit poor aqueous solubility. This positions the compound likely as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where absorption is limited by its dissolution rate or both solubility and permeability.[3]

Table 1: Predicted Physicochemical Properties of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₂₁H₁₃F₂NO-
Molecular Weight 333.34 g/mol [4]Influences diffusion and absorption characteristics.
Aqueous Solubility Very Low / PoorMajor hurdle for oral and intravenous formulation.
LogP High (>4)Indicates high lipophilicity; suitable for lipid-based formulations.
pKa Not readily ionizablepH adjustment of the vehicle will likely not significantly improve solubility.
Physical Form Likely a crystalline solidParticle size reduction could be a viable strategy to enhance dissolution.

Formulation Strategies for Preclinical Species

The selection of an appropriate vehicle is paramount for ensuring consistent and maximal exposure in animal studies. The choice of formulation strategy will depend on the route of administration, the required dose, and the specific animal species. For early-stage preclinical studies, simple and well-characterized vehicle systems are preferred to minimize confounding effects on the toxicological or pharmacological endpoints.[5][6][7]

Oral Formulation for Rodent Studies (Oral Gavage)

For oral administration in rodents, the goal is to create a homogenous solution or a stable, easily re-suspendable suspension to ensure accurate dosing.[8][9]

Strategy 1: Co-Solvent Systems

A co-solvent approach is often the simplest method to achieve a solution for poorly water-soluble compounds.[10]

  • Rationale: By blending a water-miscible organic solvent with an aqueous vehicle, the overall polarity of the vehicle is reduced, thereby increasing the solubility of a lipophilic compound.

  • Causality: The selection of co-solvents should be based on their solubilizing capacity for the compound and their tolerability in the chosen animal species. Common co-solvents for preclinical studies include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.

Protocol 1: Preparation of a Co-Solvent-Based Oral Formulation

  • Solubility Screening:

    • Determine the solubility of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in various individual and mixed solvent systems (e.g., PEG 400, Propylene Glycol, Ethanol, and combinations thereof with water or saline).

  • Vehicle Preparation:

    • Based on the solubility screen, prepare the chosen co-solvent vehicle. A common starting point is a mixture of PEG 400 and water (e.g., 60:40 v/v).

  • Formulation Preparation:

    • Accurately weigh the required amount of the compound.

    • Add a small amount of the co-solvent (e.g., PEG 400) to wet the powder and form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved.

    • Visually inspect for any undissolved particles.

Strategy 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[3]

  • Rationale: These formulations maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.

  • Causality: The choice of lipid vehicle can influence the mechanism of absorption. Long-chain triglycerides may promote lymphatic uptake, while medium-chain triglycerides are absorbed directly into the portal circulation.

Protocol 2: Preparation of a Lipid-Based Oral Formulation

  • Solubility Screening:

    • Assess the solubility of the compound in various oils (e.g., corn oil, sesame oil, medium-chain triglycerides).

  • Formulation Preparation:

    • Weigh the required amount of the compound into a suitable container.

    • Add the selected oil and gently heat (if required and the compound is stable) while stirring or sonicating to facilitate dissolution.

    • Ensure the final formulation is a clear solution.

Intravenous Formulation for Preclinical Studies

Intravenous formulations must be sterile, and the compound should be fully solubilized to prevent precipitation in the bloodstream, which could lead to emboli.[10][11]

Strategy: Co-Solvent and Surfactant Systems

  • Rationale: A combination of co-solvents and non-ionic surfactants is often necessary to achieve the required solubility and maintain stability upon dilution with blood.

  • Causality: Surfactants help to form micelles that can encapsulate the lipophilic drug, preventing precipitation. Polysorbate 80 (Tween 80) and Cremophor EL are commonly used surfactants in preclinical intravenous formulations.

Protocol 3: Preparation of an Intravenous Formulation

  • Excipient Selection:

    • Select biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and a surfactant (e.g., Polysorbate 80).

  • Solubility and Stability Testing:

    • Determine the solubility of the compound in various combinations of the selected excipients.

    • Crucially, test the stability of the solubilized drug upon dilution with saline or phosphate-buffered saline (PBS) to mimic injection into the bloodstream.

  • Formulation Preparation (Aseptic Technique Recommended):

    • Dissolve the compound in the chosen co-solvent(s).

    • Add the surfactant and mix thoroughly.

    • Slowly add the aqueous component (e.g., water for injection) while stirring.

    • Filter the final solution through a 0.22 µm sterile filter.

Diagram 1: Formulation Strategy Workflow

G cluster_oral Oral Formulation cluster_iv Intravenous Formulation oral_start Compound Powder oral_sol_screen Solubility Screen (Co-solvents, Oils) oral_start->oral_sol_screen oral_select Select Vehicle oral_sol_screen->oral_select oral_formulate Formulate (Solution/Suspension) oral_select->oral_formulate oral_qc QC Testing oral_formulate->oral_qc oral_dose Oral Gavage oral_qc->oral_dose iv_start Compound Powder iv_sol_screen Solubility & Dilution Stability Screen iv_start->iv_sol_screen iv_select Select Vehicle (Co-solvents, Surfactants) iv_sol_screen->iv_select iv_formulate Aseptic Formulation & Filtration iv_select->iv_formulate iv_qc QC Testing iv_formulate->iv_qc iv_dose IV Injection iv_qc->iv_dose G cluster_method_dev Method Development cluster_validation Method Validation col_select Column & Mobile Phase Selection grad_opt Gradient Optimization col_select->grad_opt detect_opt Detection λmax grad_opt->detect_opt forced_deg Forced Degradation detect_opt->forced_deg specificity Specificity forced_deg->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Welcome to the technical support center for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction outcomes.

The synthesis of this molecule, a complex diarylacetonitrile derivative, requires precise control over reaction conditions to achieve high yield and purity.[1] This guide provides a logical framework based on a robust synthetic strategy, addressing potential challenges with field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile?

A1: A highly effective and common strategy involves a convergent synthesis. This pathway consists of two primary stages:

  • Synthesis of the Electrophile: Preparation of a reactive intermediate, typically 4-(4-fluorobenzoyl)benzyl halide, via a Friedel-Crafts acylation followed by a radical halogenation step.

  • Nucleophilic Substitution: A base-mediated coupling of the electrophile with the nucleophile, 4-fluorophenylacetonitrile, often facilitated by a phase-transfer catalyst to enhance reaction rates and yield.

Q2: Why is a phase-transfer catalyst recommended for the final coupling step?

A2: The final step involves the reaction between an organic-soluble electrophile and a water-soluble base (like NaOH or KOH) to deprotonate the 4-fluorophenylacetonitrile. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial because it transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. This facilitates the formation of the nitrile carbanion in proximity to the electrophile, dramatically increasing the reaction rate and preventing potential side reactions like hydrolysis of the electrophile.[2]

Q3: What are the most critical parameters to control throughout the synthesis?

A3: Three parameters are paramount:

  • Moisture Control: Anhydrous conditions are critical, especially during the Friedel-Crafts acylation step. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to water, which can quench the catalyst and halt the reaction.[3]

  • Temperature Management: Both the Friedel-Crafts reaction and the final nucleophilic substitution are exothermic. Poor temperature control can lead to the formation of undesired side products and reduce the overall yield.

  • Purity of Starting Materials: The purity of reagents like fluorobenzene and 4-fluorobenzoyl chloride is essential. Impurities can lead to the formation of regioisomers or other byproducts that are difficult to separate from the final product.[3][4]

Proposed Synthetic Pathway & Key Stages

The synthesis can be logically divided into two main parts, each with its own set of challenges and optimization points.

G cluster_0 Part 1: Electrophile Synthesis cluster_1 Part 2: Nucleophilic Coupling cluster_2 Final Product A 4-Fluorobenzoyl Chloride + Toluene B Friedel-Crafts Acylation (AlCl₃ Catalyst) A->B C 4-Methyl-4'-fluorobenzophenone B->C D Radical Bromination (NBS, AIBN) C->D E 4-(Bromomethyl)-4'-fluorobenzophenone (The Electrophile) D->E H Nucleophilic Substitution E->H F 4-Fluorophenylacetonitrile (The Nucleophile) G Base + Phase Transfer Catalyst (e.g., NaOH, TEBAC) F->G G->H I Crude Product H->I J 2-[4-(4-Fluorobenzoyl)phenyl]-2- (4-fluorophenyl)acetonitrile I->J

Caption: Proposed two-part convergent synthesis pathway.

Troubleshooting Guide

Problem Area 1: Low Yield in Friedel-Crafts Acylation (Part 1)

Q: My Friedel-Crafts reaction to produce 4-Methyl-4'-fluorobenzophenone is yielding less than 60%. What are the common causes?

A: Low yields in this step are almost always traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a checklist to diagnose the issue:

Potential Cause Explanation & Scientific Rationale Recommended Solution
Moisture Contamination The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts violently with water. This hydrolysis not only consumes the catalyst but also generates HCl, which can interfere with the reaction.Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inactive Catalyst AlCl₃ can degrade upon storage if exposed to atmospheric moisture.Use a fresh, unopened bottle of anhydrous AlCl₃ or a recently opened bottle that has been stored in a desiccator.
Incorrect Stoichiometry Friedel-Crafts acylations require at least one equivalent of AlCl₃ per carbonyl group, as the catalyst complexes with the product. Using a catalytic amount is insufficient.Use a molar ratio of AlCl₃ to 4-fluorobenzoyl chloride of at least 1.1:1. An excess of the catalyst can sometimes improve yields.[4]
Poor Temperature Control The reaction is exothermic. If the temperature rises too high, side reactions such as polysubstitution or decomposition can occur.Add the acyl chloride slowly to the mixture of toluene, solvent, and AlCl₃ while maintaining the temperature between 0-5 °C using an ice bath.
Problem Area 2: Incomplete Reaction or Low Yield in Nucleophilic Coupling (Part 2)

Q: The final coupling reaction between my electrophile and 4-fluorophenylacetonitrile is stalling or giving low yields. Why?

A: This step is highly dependent on the efficient generation of the nitrile carbanion and its subsequent reaction with the electrophile.

G start Low Yield in Coupling Step check_base Is the base concentration sufficient? (e.g., 50% aq. NaOH) start->check_base check_ptc Is the Phase-Transfer Catalyst (PTC) active? check_base->check_ptc Yes solution_base Increase base concentration or use stronger base (KOH). check_base->solution_base No check_temp Is the reaction temperature optimized? (25-40°C) check_ptc->check_temp Yes solution_ptc Use fresh PTC. Ensure adequate stirring (800+ RPM). check_ptc->solution_ptc No check_purity Are starting materials pure? check_temp->check_purity Yes solution_temp Monitor and control temperature. Avoid overheating. check_temp->solution_temp No solution_purity Re-purify electrophile and nucleophile. Check for halide impurities. check_purity->solution_purity No

Caption: Troubleshooting workflow for the nucleophilic coupling step.

Key considerations for this step:

  • Base Concentration: A concentrated aqueous base (e.g., 50% NaOH) is required to create a high concentration of hydroxide ions in the aqueous phase, which drives the phase-transfer process.[2]

  • Stirring Efficiency: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases, which is critical for the efficiency of the phase-transfer catalyst.

  • Purity of the Electrophile: The benzylic bromide is prone to degradation. Ensure it is used shortly after preparation or has been purified to remove any hydrolysis products (e.g., the corresponding alcohol), which can consume the base.

Problem Area 3: Product Purity and Purification

Q: My final product shows multiple spots on TLC and impurities in HPLC analysis. What are they and how do I remove them?

A: Impurities often arise from side reactions or unreacted starting materials. Effective purification is key to obtaining a high-purity final product.

Potential Impurity Likely Source Identification & Removal Strategy
Unreacted 4-(Bromomethyl)-4'-fluorobenzophenone Incomplete coupling reaction.Identification: HPLC, GC-MS. Removal: The impurity is more polar than the product. It can be removed via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Bis-alkylation Product Reaction of the product carbanion with another molecule of the electrophile.Identification: Mass Spectrometry will show a higher M+ peak. Removal: This is a larger, less polar molecule. Careful column chromatography can separate it. To prevent its formation, use a slight excess (1.1 eq) of the nucleophile (4-fluorophenylacetonitrile).
Hydrolysis Product (Benzoin derivative) Hydrolysis of the nitrile group under strongly basic conditions, especially with prolonged reaction times or high temperatures.Identification: IR spectroscopy (loss of C≡N stretch, appearance of C=O stretch). Removal: Difficult to remove. Optimize reaction time and temperature to minimize its formation.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for analyzing the purity of the final product and can be used to monitor reaction progress.[5][6]

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-20 min: 60% to 95% A; 20-25 min: 95% A; 25-30 min: 95% to 60% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 10 mL of Acetonitrile.

Data Analysis: Purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks.[5]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product on a larger scale.

  • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common system is an alcohol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-4 °C) can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Google Patents. (n.d.). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
  • NIST. (n.d.). Benzeneacetonitrile, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No: 339115-12-7). This resource is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No: 339115-12-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common and complex purification issues encountered with this molecule.

Introduction to the Compound and Its Significance

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a complex synthetic organic compound with a molecular formula of C₂₁H₁₃F₂NO. Its structure, featuring two fluorinated phenyl groups and a benzoyl substituent, makes it a molecule of interest in pharmaceutical development, particularly for its potential as an anti-ulcer drug that acts as an antagonist at the P2X3 receptor. The intricate structure also presents unique purification challenges that require a nuanced and well-understood approach to achieve the high purity required for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile?

A1: Based on analogous syntheses of related fluorinated benzoylacetonitrile compounds, the primary impurities often arise from side reactions and unreacted starting materials. For instance, in the synthesis of 4-fluorobenzoylacetonitrile, impurities such as 4-methoxybenzoylacetonitrile and benzoyl acetonitrile can be formed. These are notoriously difficult to remove via standard recrystallization due to their similar properties to the target compound. For the title compound, one can anticipate structurally similar impurities, including isomers or compounds resulting from incomplete reactions.

Q2: Why is achieving high purity for this compound so critical?

A2: High purity is paramount for any compound intended for pharmaceutical research and development. Impurities can have unintended pharmacological or toxicological effects, confounding experimental results and potentially posing safety risks. Regulatory bodies require stringent purity profiles for active pharmaceutical ingredients (APIs) and their intermediates.

Q3: What initial steps should I take if my crude product has a low purity?

A3: A multi-step approach is recommended. Begin with a simple workup procedure to remove bulk impurities. This often involves washing the crude product with water and a dilute acid or base to remove salts and other ionizable impurities. Following this, a preliminary purification by recrystallization can be attempted. If this fails to yield the desired purity, chromatographic methods should be considered.

Troubleshooting Guide: Common Purification Challenges and Solutions

Challenge 1: Oily Crude Product That Fails to Solidify

Underlying Cause: The presence of residual solvents or a high concentration of impurities can lower the melting point of the crude product, resulting in an oil. This can also occur if the compound has a high solubility in the chosen solvent system.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Gentle heating may be applied, but care must be taken to avoid decomposition.

  • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound has low solubility, such as hexane or a mixture of ethyl acetate and hexane. This can help to "crash out" the solid product while leaving more soluble impurities in the solvent.

  • Solvent System Re-evaluation: If an oil is obtained after a purification attempt like recrystallization, it may be due to the compound's high solubility in the chosen solvent. Experiment with a solvent system where the compound has lower solubility.

Challenge 2: Persistent Impurities After Recrystallization

Underlying Cause: Co-crystallization of impurities with similar polarity and structure to the target molecule is a common issue. This is particularly problematic with isomeric impurities or byproducts with nearly identical functional groups.

Troubleshooting Protocol:

  • Solvent Screening for Recrystallization: A systematic screening of different solvents and solvent mixtures is crucial. The ideal solvent will have high solubility for the target compound at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Layering Technique: For difficult-to-crystallize compounds, a solvent layering technique can be effective. Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent on top. Slow diffusion at the interface can promote the growth of high-purity crystals.

  • Seeding: If a small amount of high-purity material is available, seeding the supersaturated solution can induce crystallization of the desired polymorph.

Experimental Workflow: Optimizing Recrystallization

Caption: Decision workflow for optimizing the recrystallization of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

Challenge 3: Ineffective Purification by Column Chromatography

Underlying Cause: Poor separation on a silica gel column is often due to an inappropriate solvent system (mobile phase) or the compound's strong interaction with the stationary phase, leading to tailing or irreversible adsorption.

Troubleshooting Protocol:

  • Mobile Phase Optimization: Systematically vary the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective for separating compounds with a wide range of polarities.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative stationary phases. For compounds with basic nitrogen atoms, alumina may be a better choice. Reverse-phase chromatography (e.g., C18-functionalized silica) is another powerful technique, particularly for moderately polar to non-polar compounds.

  • Thin-Layer Chromatography (TLC) for Method Development: Utilize TLC to rapidly screen different solvent systems and stationary phases before committing to a large-scale column separation. The separation observed on a TLC plate is generally a good predictor of the separation that can be achieved on a column with the same stationary and mobile phases.

Purity Analysis: A Comparative Overview

A robust analytical method is essential to accurately assess the purity of your compound. Here is a comparison of common techniques for purity validation of similar pharmaceutical intermediates.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99
Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

<_ I have performed the initial research and have a good understanding of the potential synthetic routes and side reactions for the target molecule. The synthesis likely involves a Friedel-Crafts acylation and a nucleoph...

Author: BenchChem Technical Support Team. Date: January 2026

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I have performed the initial research and have a good understanding of the potential synthetic routes and side reactions for the target molecule. The synthesis likely involves a Friedel-Crafts acylation and a nucleophilic substitution to introduce the nitrile group.

Key findings from the search:

  • Synthesis: The synthesis can be achieved via Friedel-Crafts acylation and nitrilation.[1]

  • Side Reactions in Friedel-Crafts Acylation: Potential side reactions include polyacylation and ortho-isomer formation instead of the desired para-isomer.[2] The acyl group deactivates the ring, making polyacylation less favorable.[2]

  • Side Reactions in Nitrile Synthesis: Hydrolysis of the nitrile to a carboxylic acid or an amide is a common side reaction, especially under acidic or basic conditions at high temperatures.[3][4][5][6][7]

  • Phase-Transfer Catalysis: This technique is often used in nitrile synthesis to facilitate the reaction between an organic-soluble substrate and a water-soluble nucleophile (like cyanide).[8][9] Side reactions can still occur.

  • Precursors: The synthesis could start from precursors like 4-fluorobenzaldehyde or involve intermediates like 4-fluorophenylacetonitrile.[10]

  • Alternative Nitrile Synthesis: There are various methods for nitrile synthesis, including from alkyl halides using cyanide sources.[11][12]

Based on this, I can now structure the technical support center. I will create a main synthesis pathway diagram, followed by FAQs and a detailed troubleshooting guide. The troubleshooting guide will be structured around common problems like "Low Yield of Desired Product," "Presence of Ortho-Isomer Impurity," and "Formation of Carboxylic Acid/Amide Byproduct." I will create Graphviz diagrams for the main reaction and the side reactions. I will also make sure to include in-text citations and a full reference list as requested.

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Welcome to the technical support center for the synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this multi-step synthesis, improve your yield and purity, and understand the underlying chemistry of potential side reactions.

Overview of the Main Synthetic Pathway

The synthesis of the target molecule is typically achieved through a two-step process:

  • Friedel-Crafts Acylation: This step involves the reaction of a substituted phenylacetonitrile with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to introduce the benzoyl group.

  • Nucleophilic Substitution (Cyanation): This step introduces the nitrile group, often via a reaction with a cyanide salt.

The overall synthetic scheme can be visualized as follows:

Main Synthesis Pathway 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile 2-(4-bromophenyl)-2- (4-fluorophenyl)acetonitrile Intermediate Grignard Reagent or Organolithium Intermediate 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile->Intermediate 1. Mg or n-BuLi Target_Molecule 2-[4-(4-Fluorobenzoyl)phenyl]-2- (4-fluorophenyl)acetonitrile Intermediate->Target_Molecule 2. 4-fluorobenzoyl chloride 3. Aqueous workup

Caption: A plausible synthetic route to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Friedel-Crafts acylation step?

A1: The most critical parameters are temperature and the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃). Low temperatures are generally preferred to minimize the formation of the ortho-substituted isomer and other side products. Using a stoichiometric amount or a slight excess of the catalyst is crucial, as too much can lead to side reactions, while too little will result in an incomplete reaction.[2]

Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A2: A common byproduct is the ortho-isomer of the desired para-substituted product, formed during the Friedel-Crafts acylation. While the para product is sterically favored, some ortho-isomer is often unavoidable.[2] Another possibility is a di-acylated product, although this is less common as the first acyl group deactivates the aromatic ring to further substitution.[2]

Q3: My final product shows a broad peak in the IR spectrum around 3300-3500 cm⁻¹ and a carbonyl peak at a lower frequency than expected. What does this indicate?

A3: This suggests the presence of a carboxylic acid or amide byproduct, likely formed from the hydrolysis of the nitrile group. This can occur during the workup or purification steps if conditions are too acidic or basic, especially at elevated temperatures.[3][6]

Q4: Can I use a phase-transfer catalyst for the cyanation step?

A4: Yes, a phase-transfer catalyst (PTC) can be very effective for the cyanation step, especially if you are starting from a halide precursor. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase where the substrate is dissolved, often leading to higher yields and milder reaction conditions.[8][9]

In-Depth Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Low overall yield can be attributed to several factors, including incomplete reactions, degradation of intermediates, or competing side reactions.

Potential Cause Explanation Recommended Solution
Incomplete Friedel-Crafts Acylation Insufficient catalyst, low reaction temperature, or short reaction time can lead to an incomplete reaction.Ensure the use of a stoichiometric amount of a fresh, anhydrous Lewis acid catalyst. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but proceed with caution to avoid side reactions.
Hydrolysis of Nitrile Group The nitrile group is susceptible to hydrolysis to a carboxylic acid or an amide, especially under harsh acidic or basic workup conditions.[3][4][5][6][7]Use mild workup conditions. If an acidic wash is necessary, use a dilute acid and keep the temperature low. Similarly, for a basic wash, use a weak base like sodium bicarbonate. Avoid prolonged exposure to strong acids or bases.
Side Reactions During Cyanation If using a strong base for deprotonation before cyanation, competing elimination or other base-mediated side reactions can occur.Consider using a milder base or a different cyanation method, such as using a phase-transfer catalyst with a cyanide salt.[8][9]
Problem 2: Presence of Ortho-Isomer Impurity

The formation of the ortho-substituted isomer during the Friedel-Crafts acylation is a common issue.

Ortho_vs_Para_Acylation Reactants Substituted Phenylacetonitrile + 4-Fluorobenzoyl Chloride + AlCl3 Para_Product Desired Para-Product (Sterically Favored) Reactants->Para_Product Major Pathway Ortho_Product Ortho-Isomer Byproduct (Sterically Hindered) Reactants->Ortho_Product Minor Pathway

Caption: Competing pathways in Friedel-Crafts acylation.

Explanation of the Side Reaction:

The directing group on the phenylacetonitrile ring activates both the ortho and para positions for electrophilic aromatic substitution. However, the bulky acylium ion intermediate experiences steric hindrance at the ortho position, making the para position the preferred site of attack.[2]

Solutions to Minimize Ortho-Isomer Formation:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature increases the selectivity for the para product by favoring the thermodynamically more stable product and increasing the energy barrier for the sterically hindered ortho attack.

  • Choice of Solvent: The choice of solvent can influence the steric bulk of the catalyst-reagent complex. Experiment with different non-polar solvents to find the optimal conditions for para selectivity.

  • Purification: If the formation of the ortho-isomer cannot be completely avoided, careful purification by column chromatography or recrystallization is necessary to isolate the desired para-isomer.

Problem 3: Formation of Carboxylic Acid/Amide Byproduct

The hydrolysis of the nitrile group is a significant side reaction that can occur during the synthesis or workup.

Nitrile_Hydrolysis Target_Nitrile Target Nitrile (R-CN) Amide_Intermediate Amide Intermediate (R-CONH2) Target_Nitrile->Amide_Intermediate H2O, H+ or OH- Carboxylic_Acid Carboxylic Acid Byproduct (R-COOH) Amide_Intermediate->Carboxylic_Acid H2O, H+ or OH-

Caption: Stepwise hydrolysis of the nitrile group.

Mechanism of Nitrile Hydrolysis:

Under acidic or basic conditions, the nitrile group can undergo nucleophilic attack by water. This initially forms an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.[3][5][6] This reaction is often accelerated by heat.[4]

Preventative Measures:

  • Neutral Workup: Whenever possible, perform the aqueous workup under neutral conditions.

  • Temperature Control: Keep the temperature low during all workup and extraction steps.

  • Anhydrous Conditions: Ensure that all reagents and solvents used in the main reaction steps are anhydrous to prevent premature hydrolysis.

  • Careful pH Adjustment: If pH adjustment is necessary, add the acid or base slowly and with efficient cooling to avoid localized heating and extreme pH changes.

Experimental Protocol: Phase-Transfer Catalyzed Cyanation

This protocol provides a general guideline for the cyanation of a halide precursor using a phase-transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the halide precursor (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Addition of Reagents: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) to the solution. In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Reaction Execution: Add the aqueous sodium cyanide solution to the organic solution. Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ReactionFlash. Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (2015, August). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Mol-Instincts. How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Retrieved from [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Pearson. Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Retrieved from [Link]

  • CRDEEP Journals. A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Foretinib (339115-12-7)

Welcome to the technical support center for the synthesis of Foretinib (CAS: 339115-12-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ques...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Foretinib (CAS: 339115-12-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this multi-kinase inhibitor. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and confidently identify and troubleshoot byproducts.

I. Understanding the Synthetic Landscape of Foretinib

Foretinib, N-(4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is a potent inhibitor of multiple receptor tyrosine kinases. Its synthesis involves the coupling of two key fragments: a substituted quinoline core and a cyclopropane-1,1-dicarboxamide moiety. A common synthetic approach is outlined in the diagram below. Understanding this pathway is the first step in anticipating and identifying potential byproducts.

Foretinib_Synthesis_Pathway cluster_0 Cyclopropane Fragment Synthesis cluster_1 Quinoline Fragment cluster_2 Final Coupling A 1,1-Cyclopropyl diethyl dicarboxylate B Cyclopropyl-1,1-dicarboxylic acid monoethyl ester A->B Selective Hydrolysis (e.g., KOH) C 1-((4-fluorophenyl)carbamoyl) cyclopropane-1-carboxylic acid B->C Amidation with 4-fluoroaniline Foretinib Foretinib (339115-12-7) C->Foretinib Amide Coupling (e.g., HATU, EDCI) D 4-(6,7-dimethoxyquinolin-4-yloxy) -3-fluoroaniline D->Foretinib

Caption: A generalized synthetic pathway for Foretinib.

II. Troubleshooting Guide: Common Byproducts and Their Origins

This section addresses specific issues you may encounter during the synthesis of Foretinib, presented in a question-and-answer format.

Question 1: I'm observing an impurity with a mass corresponding to the starting aniline (4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluoroaniline) in my final product. What is the likely cause and how can I mitigate it?

Answer:

This is a common issue indicating an incomplete coupling reaction between the cyclopropane carboxylic acid derivative and the aniline.

Causality:

  • Insufficient Activation of the Carboxylic Acid: The coupling reagents (e.g., HATU, EDCI) may not be efficiently activating the carboxylic acid group of the cyclopropane fragment, leading to unreacted aniline.

  • Steric Hindrance: The bulky nature of both coupling partners can hinder the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the cyclopropane carboxylic acid and the coupling reagents.

  • Choice of Coupling Reagent: If using EDCI, consider the addition of an activating agent like HOBt or HOAt to improve efficiency. For challenging couplings, stronger activating agents like HATU or COMU can be employed.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C), provided the reagents and products are stable at that temperature.

  • Solvent Selection: Aprotic polar solvents like DMF or NMP are generally effective for this type of coupling reaction. Ensure the solvent is anhydrous, as water can quench the activated carboxylic acid.

Question 2: My LC-MS analysis shows a peak with a mass 14 Da lower than my product. What could this be?

Answer:

A mass difference of 14 Da often suggests the presence of a desmethyl analog. In the case of Foretinib, this would be the demethylation of one of the methoxy groups on the quinoline ring.

Causality:

  • Acidic Conditions: Trace amounts of acid, either from the workup or as a byproduct of certain coupling reagents, can catalyze the cleavage of the methyl ether.

  • Elevated Temperatures: Prolonged heating during the reaction or purification can also lead to demethylation.

Troubleshooting Protocol:

  • Neutralize the Reaction Mixture: During the workup, ensure the reaction mixture is thoroughly neutralized with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

  • Purification Conditions: Avoid using strongly acidic mobile phases during column chromatography. If reverse-phase HPLC is used for purification, consider using a buffer system (e.g., ammonium acetate or ammonium bicarbonate) to maintain a neutral pH.

  • Temperature Control: Minimize exposure of the reaction mixture and purified product to high temperatures.

Question 3: I have an impurity with a mass corresponding to the di-amidation of the cyclopropane dicarboxylic acid with 4-fluoroaniline. How can I avoid this?

Answer:

This byproduct arises from the reaction of both carboxylic acid groups of a cyclopropane dicarboxylic acid precursor with 4-fluoroaniline. This typically occurs if the starting material for the cyclopropane fragment synthesis is not the mono-ester.

Causality:

  • Incomplete Selective Hydrolysis: If the initial step of hydrolyzing 1,1-cyclopropyl diethyl dicarboxylate to the monoethyl ester is not selective, some dicarboxylic acid will be formed. This diacid can then react with two equivalents of 4-fluoroaniline.

Troubleshooting Protocol:

  • Precise Control of Hydrolysis: Carefully control the stoichiometry of the base (e.g., KOH) used for the selective hydrolysis. Typically, one equivalent of base is used. Monitor the reaction closely by TLC or GC to ensure complete consumption of the starting diester and minimal formation of the diacid.

  • Purification of the Mono-ester: Purify the cyclopropyl-1,1-dicarboxylic acid monoethyl ester after the hydrolysis step to remove any diacid byproduct before proceeding to the amidation reaction.

Potential Byproduct Origin Identification Method Mitigation Strategy
Unreacted 4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluoroanilineIncomplete amide couplingLC-MS, HPLCOptimize coupling conditions (reagents, stoichiometry, time, temperature)
Desmethyl-ForetinibDemethylation of a methoxy groupLC-MS (M-14)Neutral workup, avoid high temperatures and acidic conditions during purification
Bis-(4-fluorophenyl)cyclopropane-1,1-dicarboxamideNon-selective hydrolysis of the cyclopropane diester starting materialLC-MS, NMRPrecise control of hydrolysis, purification of the mono-ester intermediate
Unreacted 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acidIncomplete amide couplingLC-MS, HPLCOptimize coupling conditions

III. FAQs: Navigating the Nuances of Foretinib Synthesis

Q: What are the best analytical techniques to monitor the progress of the reaction and characterize the final product and its byproducts?

A: A combination of techniques is recommended for robust analysis.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) is a good starting point.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any impurities, which is crucial for deducing their structures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for the structural elucidation of the final product and for characterizing the structure of any isolated byproducts.

Q: I'm struggling with the purification of Foretinib. What are some recommended methods?

A: Purification can be challenging due to the relatively low solubility of Foretinib in many common organic solvents.

  • Column Chromatography: Normal phase silica gel chromatography can be effective. A gradient elution system, for example, with dichloromethane and methanol, can be used.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Preparative HPLC: For achieving very high purity, reverse-phase preparative HPLC is a powerful technique.

Q: Are there any specific safety precautions I should take when synthesizing Foretinib?

A: Yes, as with any chemical synthesis, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for all reagents used to be aware of their specific hazards.

  • Handling of Reagents: Coupling reagents can be sensitizers or irritants. Handle them with care.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize Foretinib

  • To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluoroaniline (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC_HPLC Initial Analysis (TLC/HPLC) Start->TLC_HPLC Impurity_Detected Impurity Peak(s) Detected? TLC_HPLC->Impurity_Detected LCMS LC-MS Analysis Impurity_Detected->LCMS Yes End Pure Product Impurity_Detected->End No Mass_Determination Determine Molecular Weight of Impurity LCMS->Mass_Determination Structure_Hypothesis Propose Potential Byproduct Structure Mass_Determination->Structure_Hypothesis Isolation Isolate Impurity (Prep-HPLC/Column) Structure_Hypothesis->Isolation NMR Structural Elucidation (NMR) Isolation->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure

Caption: A workflow for the identification of byproducts.

V. References

  • A reliable and stable method for the determination of foretinib in human plasma by LC-MS/MS: Application to metabolic stability investigation and excretion rate. PubMed. [Link]

  • CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents.

  • Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem. [Link]

  • UPLC–MS/MS assay for quantification of an inhibitor of kinases (Foretinib) in plasma: Application to a pharmacokinetic study in rats - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation for Diaryl Ketone Synthesis

Welcome to the Technical Support Center for the synthesis of diaryl ketones via Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diaryl ketones via Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is invaluable for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[3]

The general transformation involves the reaction of an aromatic compound (an arene) with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[1][4]

Core Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through the formation of a highly electrophilic acylium ion.

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl chloride to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion (R-C≡O⁺).[4][5][6]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][6]

However, a key feature of the acylation reaction is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][7] This complexation deactivates the catalyst, meaning that stoichiometric or even excess amounts of the catalyst are typically required for the reaction to go to completion.[1][7] The desired ketone is liberated from this complex during the aqueous workup.[1][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the Friedel-Crafts acylation for diaryl ketone synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction is giving a very low yield or no product at all. What are the most likely causes?

A1: Low or no yield is a frequent issue and can often be traced back to several critical factors:

  • Catalyst Deactivation by Moisture: Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[7][9] Any water present in your solvents, reagents, or on the surface of your glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying immediately before use. Use anhydrous solvents and ensure your reagents are of high purity and stored under anhydrous conditions. It is best practice to handle anhydrous AlCl₃ in a glovebox or under an inert atmosphere.[10]

  • Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and therefore fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[7][11]

    • Solution: If your substrate contains a strongly deactivating group, the reaction may not proceed under standard conditions. Consider using a more reactive, non-deactivated aromatic starting material if your synthetic route allows.

  • Substrate Reactivity with the Catalyst: Aromatic compounds containing functional groups with lone pairs of electrons, such as amines (-NH₂) and alcohols (-OH), will react with the Lewis acid catalyst.[7][9][11] The lone pair on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates both the catalyst and the aromatic ring.[7][9][11]

    • Solution: Protect amine or hydroxyl groups before performing the Friedel-Crafts acylation. Common protecting groups for amines include amides, and for alcohols, ethers can be used.

  • Insufficient Catalyst Loading: Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is necessary.[1][7] Using only a catalytic amount will result in incomplete conversion.

    • Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent).[1]

Issue 2: Formation of Side Products

Q2: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, impurities can still arise.

  • Polysubstitution: Unlike alkylation, acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution.[1] Therefore, polyacylation is not a common problem.[1] If you suspect polysubstitution, it may indicate very harsh reaction conditions or a highly activated aromatic substrate.

    • Solution: Use milder reaction conditions (e.g., lower temperature) and ensure the stoichiometry of your reactants is correct.

  • Rearrangement of the Acyl Group: The acylium ion is resonance-stabilized and generally does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[1][5]

  • Impure Starting Materials: The presence of impurities in your starting materials can lead to the formation of unexpected side products.

    • Solution: Ensure the purity of your aromatic substrate and acylating agent through appropriate purification techniques (e.g., distillation, recrystallization) before use.

Experimental Protocols and Data

Optimized Protocol for the Synthesis of Benzophenone

This protocol provides a general guideline for the synthesis of a diaryl ketone. Modifications may be necessary depending on the specific substrates used.

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with a drying tube or by maintaining a positive pressure of an inert gas (e.g., nitrogen or argon).[7]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.[7]

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension via the addition funnel. The reaction between AlCl₃ and the acyl chloride can be exothermic, so control the addition rate to maintain the temperature between 0-5 °C.[7]

  • Aromatic Substrate Addition: After the addition of benzoyl chloride is complete, add benzene (1.0 equivalent) dropwise, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12] This will hydrolyze the aluminum chloride complex and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[13]

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[13]

Table 1: Influence of Solvent on Friedel-Crafts Acylation

The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the acylation.

SolventDielectric Constant (approx.)Typical Use and Considerations
Carbon Disulfide (CS₂) 2.6A traditional, non-polar solvent. Often promotes para-substitution. It is highly flammable and toxic.
Dichloromethane (CH₂Cl₂) 9.1A common, relatively inert solvent that is a good choice for many Friedel-Crafts acylations.
1,2-Dichloroethane 10.4Similar to dichloromethane, but with a higher boiling point, allowing for reactions at elevated temperatures.
Nitrobenzene 34.8A polar solvent that can dissolve the AlCl₃ complex. However, it is a deactivated aromatic and can sometimes compete in the reaction. Its use can favor the formation of the thermodynamically more stable product.[14]

Visualizing the Process

Diagram 1: The Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Complexation & Workup AcylChloride Acyl Chloride (R-COCl) AcyliumComplex [R-CO...Cl...AlCl₃] Complex AcylChloride->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₄⁻ AcyliumComplex->AcyliumIon Arene Aromatic Ring (Arene) AreniumIon Arenium Ion (σ-complex) Arene->AreniumIon + Acylium Ion ProtonatedKetone Protonated Ketone AreniumIon->ProtonatedKetone + AlCl₄⁻ AlCl4 AlCl₄⁻ KetoneComplex Ketone-AlCl₃ Complex ProtonatedKetone->KetoneComplex Forms complex FinalProduct Diaryl Ketone KetoneComplex->FinalProduct + H₂O/H⁺ AqueousWorkup Aqueous Workup (H₂O/H⁺)

Caption: The four key stages of the Friedel-Crafts acylation reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckSubstrate Is the aromatic substrate deactivated? CheckMoisture->CheckSubstrate Yes SolutionMoisture Solution: Use flame-dried glassware and anhydrous reagents/solvents. CheckMoisture->SolutionMoisture No CheckFunctionalGroups Does the substrate have -NH₂ or -OH groups? CheckSubstrate->CheckFunctionalGroups No SolutionSubstrate Solution: Reaction may not be feasible. Consider alternative synthetic routes. CheckSubstrate->SolutionSubstrate Yes CheckCatalystLoading Was a stoichiometric amount of catalyst used? CheckFunctionalGroups->CheckCatalystLoading No SolutionFunctionalGroups Solution: Protect the interfering functional groups before acylation. CheckFunctionalGroups->SolutionFunctionalGroups Yes SolutionCatalystLoading Solution: Use at least 1.1 equivalents of Lewis acid catalyst. CheckCatalystLoading->SolutionCatalystLoading No End If issues persist, consider alternative catalysts or reaction conditions. CheckCatalystLoading->End Yes

Caption: A decision tree for diagnosing the cause of low product yield.

Alternative "Greener" Catalysts

While traditional Lewis acids like AlCl₃ are effective, their use in stoichiometric amounts leads to large volumes of hazardous waste.[15] Research into more environmentally friendly or "greener" catalysts is ongoing. These alternatives offer advantages such as reusability, milder reaction conditions, and easier separation from the reaction mixture.[15]

Some promising alternative catalysts include:

  • Solid Acid Catalysts: Zeolites are a prominent example. Their porous structure and acidic sites can facilitate acylation, sometimes with improved regioselectivity.[15]

  • Metal Triflates: Lanthanide triflates are known for their water tolerance and can often be recovered and reused.[10]

  • Ionic Liquids: These can act as both the solvent and the catalyst, offering a unique reaction environment.

The choice of an alternative catalyst depends on the specific substrates and desired outcome of the reaction.[10]

Conclusion

The Friedel-Crafts acylation is a powerful tool for the synthesis of diaryl ketones. By understanding the reaction mechanism and being aware of the common pitfalls, researchers can effectively troubleshoot their experiments to achieve higher yields and purity. The careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate stoichiometry, is paramount to success. As the field moves towards more sustainable practices, the exploration of alternative catalytic systems will continue to enhance the utility of this classic reaction.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Quora. How to prepare benzophenone from benzene. [Link]

  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • National Institutes of Health. Friedel-Crafts Acylation with Amides. [Link]

  • Chemistry Stack Exchange. Synthesis of benzophenone. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • ACS Publications. Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. [Link]

  • ResearchGate. Optimized condition of Friedel-Crafts acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Chemistry LibreTexts. 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • RSC Publishing. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]

  • ResearchGate. Strategies for the synthesis of diaryl ketones. [Link]

Sources

Optimization

Technical Support Center: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

Welcome to the technical support guide for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We provide troubleshooting guides, FAQs, and detailed protocols to facilitate your experiments.

Compound Overview & Intrinsic Solubility Challenges

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound with a molecular structure characterized by multiple aromatic rings, two fluorine atoms, and a nitrile group.[1] Its molecular weight is approximately 333.33 g/mol .[2]

The primary challenge in handling this compound is its inherently low aqueous solubility. This is attributable to its chemical structure:

  • High Lipophilicity: The presence of three phenyl rings and a benzoyl group creates a large, nonpolar surface area. This results in a high calculated LogP value, indicating a strong preference for lipidic or nonpolar environments over aqueous ones.

  • Lack of Ionizable Groups: The molecule does not possess common acidic or basic functional groups that can be readily protonated or deprotonated. Consequently, altering the pH of the medium is not an effective strategy for enhancing its solubility.[3]

These properties classify it as a Biopharmaceutical Classification System (BCS) Class II or IV compound, where low solubility is a major barrier to bioavailability and formulation development.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous buffer during my cell-based assay?

A: This is a classic sign of exceeding the compound's thermodynamic solubility in the final assay medium. You likely prepared a concentrated stock in an organic solvent (like DMSO) and then diluted it into an aqueous buffer. While it may appear dissolved initially (a supersaturated state), the compound will precipitate over time to reach its true, lower equilibrium solubility. The final concentration of the organic solvent in your assay medium must be low enough to be tolerated by your biological system, but high enough to maintain the compound's solubility.

Q2: What are the best initial solvents to try for creating a stock solution?

A: For initial stock solutions, water-miscible organic solvents are recommended. The choice depends on the requirements of your downstream application.

SolventTypical Starting Conc.ProsCons
Dimethyl Sulfoxide (DMSO)10-50 mMHigh solubilizing power for many compounds.Can be toxic to cells, even at low concentrations (<0.5%).
Ethanol (EtOH)1-10 mMBiocompatible, less toxic than DMSO.Lower solubilizing power than DMSO.
Polyethylene Glycol 400 (PEG 400)1-20 mMLow toxicity, often used in formulations.[4]Can be viscous; may interfere with some assays.
N,N-Dimethylformamide (DMF)10-50 mMStrong solubilizing power.Higher toxicity than DMSO; use with caution in biological systems.

Always create a small test batch first to confirm solubility at your desired concentration before preparing a large stock.

Q3: Can I use pH adjustment to improve the solubility?

A: Unlikely. As mentioned in the overview, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile lacks readily ionizable functional groups. Therefore, modifying the pH of the solution will not significantly alter its charge state or its interaction with water molecules, making this an ineffective strategy.[6]

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides a systematic approach to tackling solubility issues, starting from simple co-solvent systems and progressing to more advanced formulation strategies.

Solubility_Workflow cluster_start cluster_level1 Level 1: Initial Screening cluster_level2 Level 2: Advanced Formulation cluster_level3 Level 3: Specialized Delivery cluster_end start Problem: Compound is insoluble in aqueous media cosolvent Strategy 1: Co-Solvent Screening start->cosolvent Start Here surfactant Strategy 2: Surfactant Addition cosolvent->surfactant If insufficient end Goal: Achieve desired concentration and stability cosolvent->end cyclodextrin Strategy 3: Cyclodextrin Complexation surfactant->cyclodextrin If precipitation persists surfactant->end solid_disp Strategy 4: Amorphous Solid Dispersion cyclodextrin->solid_disp For higher loading cyclodextrin->end lipid Strategy 5: Lipid-Based Systems (SEDDS) solid_disp->lipid For oral delivery focus solid_disp->end lipid->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Problem: Simple co-solvents (DMSO, EtOH) are insufficient or cause toxicity.

Solution Path 1: Employ Surfactants or Complexation Agents.

These excipients work by creating favorable micro-environments for the lipophilic drug molecule within the bulk aqueous phase.

  • Micellar Solubilization with Surfactants: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate the drug, increasing its apparent solubility.[7]

    • Recommended Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188. These are non-ionic and generally have lower toxicity profiles.[6][7]

    • Causality: The large, nonpolar structure of your compound can partition into the hydrophobic core of the micelles, shielding it from the aqueous environment and preventing precipitation.[8]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with guest molecules that fit into their cavity.[9]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

    • Causality: The fluorophenyl and benzoylphenyl rings of the compound are likely to be encapsulated within the nonpolar cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.

Cyclodextrin_Mechanism cluster_complex drug Drug Molecule (Lipophilic) plus + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow Forms complex_cd complex_drug Drug complex_label Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Problem: I need a solid formulation or higher drug loading than what solubilizers provide.

Solution Path 2: Create an Amorphous Solid Dispersion.

This is an advanced technique that involves converting the stable, low-solubility crystalline form of the drug into a higher-energy, more soluble amorphous form, which is then stabilized by a polymer matrix.[4][10]

  • Concept: Crystalline materials require energy to break their lattice structure before they can dissolve. Amorphous materials lack this ordered lattice, making them more readily soluble.[11] The challenge is that amorphous forms are thermodynamically unstable and tend to recrystallize.

  • Method: A common method is spray-drying, where the drug and a hydrophilic polymer are co-dissolved in a solvent and then rapidly dried. The polymer forms a matrix that entraps the drug molecules, preventing them from rearranging into a crystalline form.[5]

  • Recommended Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC).[4]

  • Causality: By locking the drug in an amorphous state within a water-soluble polymer, you achieve both enhanced solubility (from the amorphous form) and improved wettability (from the hydrophilic polymer), leading to a significantly faster dissolution rate.[4]

Experimental Protocols

Protocol 1: Screening for Cyclodextrin (HP-β-CD) Solubility Enhancement

Objective: To determine the increase in aqueous solubility of the compound in the presence of varying concentrations of HP-β-CD.

Materials:

  • 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer, orbital shaker, 0.22 µm syringe filters

  • Analytical balance, HPLC system for quantification

Procedure:

  • Prepare a series of HP-β-CD solutions in PBS at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to 1 mL of each HP-β-CD solution in separate glass vials. Ensure solid material is visible.

  • Seal the vials and place them on an orbital shaker at room temperature (25°C) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect the vials to confirm that excess solid remains.

  • Filter each suspension using a 0.22 µm syringe filter to remove the undissolved solid. The filter material should be compatible with the sample (e.g., PTFE).

  • Dilute the clear filtrate with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method (see Protocol 2).

  • Plot the concentration of the dissolved compound (mg/mL) against the concentration of HP-β-CD (% w/v) to determine the solubility enhancement.

Protocol 2: Quantitative Analysis by Reverse-Phase HPLC

Objective: To establish a reliable method for quantifying the concentration of the compound in solution. This protocol is a self-validating system for the solubility experiments.

Instrumentation & Reagents:

  • HPLC system with a UV detector (a C18 reverse-phase column is suitable).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample and standard preparation)

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and Water.

    • Start at 50:50 Acetonitrile:Water

    • Ramp to 95:5 Acetonitrile:Water over 10 minutes

    • Hold for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength between 220-350 nm. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Analysis: Prepare and inject the filtered samples from your solubility experiment (Protocol 1), ensuring they are diluted to fall within the range of your calibration curve.

  • Quantification: Determine the concentration in your samples using the regression equation from the calibration curve.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Jadav, N., Patel, M., & Prajapati, P. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. Retrieved January 16, 2026, from [Link]

  • Wardani, A. P. K., & Muti'ah, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved January 16, 2026, from [Link]

  • Patel, H., & Shah, V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. Retrieved January 16, 2026, from [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Warren, D., & Chalmers, D. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Investigation, 48(1), 47-59. Retrieved January 16, 2026, from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Retrieved January 16, 2026, from [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (n.d.). SEN Pharma. Retrieved January 16, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Stability and degradation of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in solution

Technical Support Center: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile A Guide to Solution Stability, Degradation, and Experimental Best Practices Prepared by the Senior Application Scientist Team Introdu...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

A Guide to Solution Stability, Degradation, and Experimental Best Practices

Prepared by the Senior Application Scientist Team

Introduction

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7) is a complex synthetic organic compound with a molecular structure featuring two distinct fluorophenyl rings, a benzoyl group, and a reactive nitrile moiety.[1][2][3] Its potential as a P2X3 receptor antagonist has made it a compound of interest in pharmaceutical research, particularly for conditions like ulcers.[1]

The structural complexity that makes this molecule functionally interesting also presents challenges regarding its chemical stability in solution. Degradation can lead to the formation of impurities, loss of potency, and unreliable experimental data. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's stability profile. It offers troubleshooting advice for common experimental issues and detailed protocols to proactively manage and analyze its degradation. Our goal is to ensure the integrity and reproducibility of your research by explaining the causality behind our recommendations, in line with established principles of pharmaceutical stability testing.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that users may encounter during their work with 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

Q1: I'm observing a progressive loss of the main compound peak and the appearance of new, more polar peaks in my reverse-phase HPLC analysis. What is the likely cause?

A1: This pattern strongly suggests hydrolytic degradation of the nitrile group (-C≡N).

  • Causality & Scientific Explanation: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, or even in neutral aqueous solutions over time. The reaction typically proceeds in two steps: first, hydrolysis to a carboxamide intermediate (-CONH₂), followed by further hydrolysis to a carboxylic acid (-COOH). Both the amide and the acid are significantly more polar than the parent nitrile compound, causing them to elute earlier on a standard C18 reverse-phase column. The presence of two electron-withdrawing fluorophenyl groups can influence the reactivity of the nitrile.

  • Recommended Actions:

    • Solvent Check: If you are using aqueous buffers or protic solvents like methanol/ethanol for anything other than immediate analysis, this is the most likely cause. Switch to an aprotic solvent like acetonitrile for stock solutions.

    • pH Control: Ensure the pH of your analytical mobile phase and any buffered sample solutions is controlled and documented. Avoid extremes in pH.

    • Prepare Fresh: Prepare aqueous working solutions immediately before use from a fresh stock solution. Do not store samples in aqueous media for extended periods.

Q2: My solution has developed a faint yellow color after being left on the lab bench for a few hours. Is my sample compromised?

A2: Yes, a color change is a definitive indicator of chemical degradation and the sample should be considered compromised.

  • Causality & Scientific Explanation: The yellowing is likely due to the formation of conjugated chromophoric degradation products. This can be caused by either photodegradation or oxidation. The extensive aromatic system of the molecule makes it susceptible to absorbing UV light, which can initiate photochemical reactions.[6] Additionally, exposure to atmospheric oxygen, potentially accelerated by light and ambient temperature, can lead to oxidative degradation products.

  • Recommended Actions:

    • Protect from Light: Always store both solid material and solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Minimize Air Exposure: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.

    • Discard and Remake: Discard the discolored solution. Prepare a fresh solution and ensure it is stored under the recommended conditions (see Table 1).

Q3: I'm seeing several small, poorly resolved peaks around my main peak after running a sample that was heated to 60°C for a thermal stress test. What could be happening?

A3: This suggests the onset of thermal degradation. While the core structure is relatively robust, high temperatures can induce decomposition.

  • Causality & Scientific Explanation: Thermal stress can provide the activation energy needed for various degradation reactions.[7][8] In complex molecules, this can lead to multiple degradation pathways occurring simultaneously, resulting in a complex mixture of related impurities. The C-C bond at the central quaternary carbon, while strong, is a potential point of fragmentation under significant thermal stress, especially given the bulky aromatic substituents.

  • Recommended Actions:

    • Optimize Temperature: If heating is part of your experimental protocol, determine the lowest effective temperature. Assess stability at various temperatures (e.g., 40°C, 50°C, 60°C) to find the compound's thermal threshold.

    • Use Validated Methods: Ensure your analytical method has sufficient resolution to separate these closely-related impurities from the main peak. A validated, stability-indicating method is crucial.[9][10]

    • Analyze Immediately: Analyze thermally stressed samples as quickly as possible after they are cooled to room temperature to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this molecule?

A1: Based on the functional groups present, the molecule is primarily susceptible to hydrolysis, oxidation, and photolysis.

  • Hydrolysis: As detailed in the troubleshooting section, the nitrile group is the most probable site of hydrolytic attack, leading to the formation of an amide and subsequently a carboxylic acid.

  • Oxidation: The benzylic carbon atom, which is bonded to both phenyl rings and the nitrile group, is a potential site for oxidative degradation, which could lead to cleavage of the molecule.

  • Photolysis: The aromatic benzophenone core is a known photosensitizer, and exposure to UV light can lead to the formation of radical species and subsequent degradation products.[6]

G cluster_main Potential Degradation Pathways cluster_products Parent 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile Amide Carboxamide Intermediate Parent->Amide Hydrolysis (H₂O, H⁺/OH⁻) Oxidative Oxidative Products (e.g., Ketone formation at benzylic C) Parent->Oxidative Oxidation ([O]) Photo Photolytic Products (e.g., Ring cleavage/rearrangement) Parent->Photo Photolysis (hν) Acid Carboxylic Acid Degradant Amide->Acid Further Hydrolysis

Caption: Predicted degradation pathways for the target molecule.

Q2: What are the ideal conditions for preparing and storing solutions to maximize stability?

A2: Proper solvent selection and storage conditions are critical to prevent degradation and ensure the reliability of your results. The following table summarizes our recommendations.

ParameterRecommendationRationale
Solvent for Stock Solution HPLC-grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)Aprotic solvents prevent hydrolytic degradation of the nitrile group. They also provide good solubility for the compound.
Storage Temperature -20°C or below for long-term storage (>1 week)Low temperatures significantly slow the rate of all potential degradation reactions.
Light Protection Store in amber glass vials or wrap clear vials in foil.Prevents photodegradation initiated by exposure to ambient or UV light.
Atmosphere For critical applications or storage >1 month, purge with Argon or Nitrogen.Minimizes exposure to atmospheric oxygen, thus preventing oxidative degradation.
Working Solutions Prepare fresh daily. If an aqueous buffer is required, use immediately after preparation.Minimizes the time the compound is exposed to potentially destabilizing conditions (e.g., water, non-optimal pH).

Table 1: Recommended Storage and Handling Conditions.

Q3: How do I conduct a forced degradation study to systematically evaluate the stability of this compound?

A3: A forced degradation or stress testing study is essential to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[4][5][10][11] This involves subjecting the compound to conditions more severe than it would typically encounter.

G cluster_workflow Forced Degradation Study Workflow A 1. Prepare Stock Solution (in Acetonitrile) B 2. Expose Aliquots to Stress Conditions (See Table 2) A->B C 3. Quench Reaction (Neutralize acid/base, cool down) B->C D 4. Dilute to Target Concentration C->D E 5. Analyze by Validated HPLC-UV/MS Method D->E F 6. Assess Results (Purity, Mass Balance, Peak Purity) E->F

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:
  • Prepare a Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in HPLC-grade acetonitrile.

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample (un-stressed, kept at 5°C in the dark) for comparison. The goal is to achieve 5-20% degradation.[11]

  • Quench the Reaction: After the specified time, stop the degradation. For acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively. Cool thermal samples to room temperature.

  • Analyze Samples: Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Stress ConditionExample ProtocolPotential Degradation Pathway
Acid Hydrolysis Mix stock with 0.1 M HCl (1:1 v/v). Heat at 60°C for 2-8 hours.Nitrile hydrolysis to amide/carboxylic acid.
Base Hydrolysis Mix stock with 0.1 M NaOH (1:1 v/v). Keep at room temp for 1-4 hours.Rapid nitrile hydrolysis.
Oxidation Mix stock with 3% H₂O₂ (1:1 v/v). Keep at room temp for 4-24 hours.Oxidation of the benzylic carbon.
Thermal Degradation Heat a solution of the compound (in ACN/water) at 80°C for 24-72 hours.General decomposition, potential fragmentation.
Photolytic Degradation Expose a solution to a calibrated light source providing UV/Vis output (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).[4]Photochemical reactions of aromatic rings.

Table 2: Typical Conditions for a Forced Degradation Study.

Recommended Analytical Method

A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products. A reverse-phase HPLC method is the standard approach.[12]

ParameterSpecification
HPLC System System with a UV/PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)
0-15 min: 50% to 90% A
15-20 min: Hold at 90% A
20-25 min: 90% to 50% A
25-30 min: Hold at 50% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 3: Starting HPLC Method Parameters for Stability Analysis. This method should be fully validated for your specific application.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.com.
  • MedCrave. (2016).
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Sule, S., et al. (2023).
  • ResearchGate. (n.d.). Specificity, Forced Degradation Studies and Mass Balance Results.
  • Smolecule. (2023). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Smolecule.
  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2025). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans.
  • BLD Pharm. (n.d.). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. BLD Pharm.
  • Sigma-Aldrich. (n.d.). 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Sigma-Aldrich.
  • Wasudeo, B. G., & Dhote, S. P. (2013). Synthesis, characterization and thermal degradation of 4-hydroxybenzophenone-melamine-formaldehyde polymer. Journal of Chemical and Pharmaceutical Research, 5(12), 942-949.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis and Study of Thermal Degradation Process of 2,4-Dihydroxyacetophenone-Guanidine- Formaldehyde Copolymer.
  • Semantic Scholar. (n.d.). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar.

Sources

Optimization

P2X3 Receptor Binding Assays: A Technical Support and Troubleshooting Guide

From the Desk of the Senior Application Scientist Welcome to your dedicated resource for mastering P2X3 receptor binding assays. The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to your dedicated resource for mastering P2X3 receptor binding assays. The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a critical target in the development of novel analgesics and treatments for conditions like chronic cough.[1][2][3] Radioligand binding assays are the gold standard for quantifying the affinity of novel compounds for this target. However, the unique characteristics of the P2X3 receptor, including its rapid desensitization, can present challenges.[4][5]

This guide is designed to move beyond a simple set of instructions. It provides the causal logic behind protocol steps, offers robust troubleshooting solutions for common and complex issues, and is grounded in established scientific principles. Whether you are optimizing a new assay or troubleshooting an existing one, this center will serve as your expert partner in the lab.

Section 1: Foundational Concepts & Assay Design

Before troubleshooting, a firm grasp of the assay's principles is paramount. P2X3 receptors are trimeric cation channels activated by extracellular ATP.[1][5] Binding assays for this target typically rely on one of two fundamental approaches:

  • Saturation Assays: Used to determine the receptor density (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand.[6][7]

  • Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound. This is done by measuring the ability of various concentrations of the test compound to compete with a single, fixed concentration of a radiolabeled ligand for binding to the receptor.[7][8]

The P2X3 Receptor Signaling Pathway

The binding of ATP to the P2X3 receptor initiates a conformational change that opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺. This influx depolarizes the neuron, generating an action potential that transmits a signal, often related to pain or irritation.

P2X3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->P2X3 Binds & Blocks Ions Na⁺, Ca²⁺ Influx P2X3->Ions Opens Channel Depolarization Membrane Depolarization ActionPotential Action Potential (Signal Propagation) Depolarization->ActionPotential Triggers Ions->Depolarization Causes

Caption: ATP binding opens the P2X3 channel, leading to ion influx and neuronal signaling.

Key Assay Components & Considerations

Successful and reproducible assays depend on the quality and optimization of each component.

ComponentKey Considerations & Recommended ChoicesRationale
Receptor Source Stably transfected cell lines (e.g., HEK293, CHO) expressing human or rat P2X3 are most common.[9][10]Provides a consistent and high-density source of the receptor, minimizing variability from native tissue preparations.
Radioligand [³H]A-317491 or [³H]AF-353 are potent, commercially available P2X3/P2X2/3 receptor antagonists.[11]These ligands have well-characterized nanomolar affinity and good specific activity, providing a suitable window for competition assays.
Assay Buffer Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4). Divalent cations like Mg²⁺ and Ca²⁺ can modulate P2X3 function and should be controlled.[12][13]Maintains physiological pH and ionic environment. The absence or presence of specific ions can alter ligand affinity and receptor conformation.
Non-Specific Binding (NSB) Definer A high concentration (e.g., 10 µM) of a potent, structurally distinct unlabeled P2X3 antagonist.This ensures that all specific binding to the P2X3 receptor is blocked, allowing for accurate measurement of background signal.
Separation Method Rapid vacuum filtration over glass fiber filters (e.g., GF/B or GF/C) is the standard method.[7]Efficiently separates receptor-bound radioligand (trapped on the filter) from unbound radioligand (washed away).

Section 2: Core Protocol: A Validated Filtration Binding Assay Workflow

This protocol provides a robust starting point for a competitive binding assay. Each step is designed for clarity and reproducibility.

Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Ligands, Membranes) start->prep plate 2. Plate Assay Components - Buffer - Test Compound / Vehicle - Radioligand - Membranes (initiate reaction) prep->plate incubate 3. Incubate to Equilibrium (e.g., 2-4 hours at 22°C) plate->incubate harvest 4. Harvest & Wash (Rapid vacuum filtration) incubate->harvest dry 5. Dry Filter Plate harvest->dry count 6. Add Scintillant & Count (Microplate Scintillation Counter) dry->count analyze 7. Analyze Data (Calculate % Inhibition & IC₅₀/Ki) count->analyze end End analyze->end

Caption: Standard workflow for a P2X3 radioligand filtration binding assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing P2X3 receptors to ~90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[10]

  • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.[8]

2. Assay Execution (96-well format):

  • Pre-treat Filter Plate: To reduce non-specific binding, pre-soak a 96-well glass fiber filter plate (e.g., Millipore MAP) in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour.

  • Set up Assay Plate: In a 96-well polypropylene plate, add the following to each well (final volume typically 100-200 µL):

    • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test Compound: Serial dilutions of your unlabeled test compound. For total binding (TB) wells, add vehicle. For non-specific binding (NSB) wells, add a saturating concentration (e.g., 10 µM) of a known P2X3 antagonist.

    • Radioligand: Add [³H]A-317491 to a final concentration at or below its Kd (e.g., 1-3 nM).

    • Membranes: Initiate the binding reaction by adding the P2X3 membrane preparation (e.g., 10-20 µg protein/well). The optimal amount must be determined to ensure that less than 10% of the total radioligand is bound.[6]

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 2-4 hours with gentle agitation to reach equilibrium. The exact time should be determined via time-course experiments.[14]

  • Harvesting: Aspirate the pre-treated filter plate. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. Wash the wells 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[15]

  • Drying & Counting: Dry the filter plate under a heat lamp or in a low-temperature oven.[16] Once dry, add liquid scintillation cocktail to each well, seal the plate, and count in a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Specific Binding with Vehicle)]).

  • Fit the percent inhibition data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Troubleshooting Guide (Q&A)

Problem: Low or No Specific Binding Signal
  • Q: My total counts are near background, or my specific binding is less than twice the non-specific binding. What's going wrong?

    A: This indicates a fundamental failure in the binding reaction. The cause is typically one of four issues: the receptor, the ligand, the buffer, or the procedure.

    • Inactive Receptor: P2X3 receptors can be sensitive to handling.

      • Cause: Repeated freeze-thaw cycles of membrane aliquots can denature the receptor. Improper storage (e.g., at -20°C instead of -80°C) or degradation during a lengthy preparation process can also lead to loss of activity.

      • Solution: Always use fresh aliquots of membranes for each experiment. Ensure the initial membrane preparation was performed quickly and on ice with protease inhibitors. Validate a new batch of membranes with a saturation binding experiment to confirm the Bmax is adequate.

    • Degraded Radioligand: Tritiated compounds can degrade over time.

      • Cause: Radiolysis can damage the ligand, reducing its ability to bind.

      • Solution: Check the expiration date of your radioligand. If in doubt, test its binding with a fresh, validated batch of membranes. Purchase fresh radioligand if necessary.

    • Incorrect Assay Conditions:

      • Cause: The incubation time may be too short to reach equilibrium, especially at low radioligand and receptor concentrations.[6] The temperature may be outside the optimal range. The buffer pH could be incorrect, altering the charge of key amino acids in the binding pocket.

      • Solution: Perform a time-course experiment (e.g., measure binding at 30, 60, 120, 180, and 240 minutes) to determine when equilibrium is reached. Verify the pH of your buffer and ensure incubation temperature is consistent.[17]

    • Insufficient Receptor Concentration:

      • Cause: The amount of receptor in the well (Bmax) is too low to produce a detectable signal above background.

      • Solution: Increase the concentration of membrane protein per well in increments (e.g., 5, 10, 20, 40 µg). Plot total and non-specific binding versus protein concentration to find a point that gives a robust signal window while keeping total binding below 10% of added ligand.[6]

Problem: High Non-Specific Binding (NSB)
  • Q: My NSB counts are more than 30-40% of my total binding counts, resulting in a poor signal window. How can I fix this?

    A: High NSB is a common issue that obscures the specific signal. It's typically caused by the radioligand sticking to components other than the receptor.

    • Binding to Filter Plates:

      • Cause: Glass fiber filters can have hydrophobic and charged surfaces that attract radioligands.

      • Solution: This is the most common cause. Always pre-treat the filter plate with 0.3-0.5% PEI. This coats the filter with a positively charged polymer, repelling non-specific interactions.

    • Radioligand Concentration is Too High:

      • Cause: Using a radioligand concentration significantly above its Kd will increase the likelihood of it binding to low-affinity, non-saturable sites, which contributes to NSB.

      • Solution: For competition assays, always use a radioligand concentration at or below the Kd. This maximizes the proportion of specific-to-non-specific binding.

    • Insufficient or Ineffective Washing:

      • Cause: Not washing the filters enough, or using a warm wash buffer, can leave unbound radioligand trapped in the filter matrix.

      • Solution: Ensure the harvester is functioning correctly. Use 3-5 washes with ice-cold wash buffer. The cold temperature slows the dissociation of the specific ligand-receptor complex while washing away unbound ligand.

    • Hydrophobic Ligand Properties:

      • Cause: The radioligand itself may be "sticky" and prone to binding to plasticware and proteins.

      • Solution: Include a low concentration of a non-denaturing detergent (e.g., 0.01% Tween-20) or a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer to block non-specific sites on plates and membranes.[17]

Problem: Poor Reproducibility and High Variability
  • Q: My replicate wells show high variability (>15%), and my IC₅₀ values are inconsistent between experiments. What should I check?

    A: This points to technical errors in assay execution. Precision is key.

    • Inhomogeneous Membrane Suspension:

      • Cause: Membranes will settle at the bottom of the tube over time. If not properly mixed before each pipetting step, different wells will receive different amounts of receptor.

      • Solution: Always vortex the membrane stock gently but thoroughly immediately before pipetting it into the assay plate. If using a multichannel pipette, ensure you are working quickly after vortexing.

    • Pipetting Inaccuracy:

      • Cause: Small errors in pipetting radioligands or concentrated test compounds can lead to large final concentration errors.

      • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions like membrane suspensions.

    • Temperature Gradients:

      • Cause: If a plate is incubated on a surface with uneven temperature, wells on the edge may reach equilibrium at a different rate than wells in the center.[9]

      • Solution: Use a calibrated incubator. Avoid stacking plates, as this can trap heat. Allow all reagents to reach the assay temperature before starting the reaction.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the difference between a filtration assay and a Scintillation Proximity Assay (SPA)?

    • A: A filtration assay is heterogeneous, meaning it requires a physical separation step (washing on a filter) to separate bound from free radioligand. A SPA is a homogeneous assay where separation is not needed. In SPA, the receptor is coupled to a bead containing scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a signal, making it more amenable to high-throughput screening.[6][18][19]

  • Q: Why must I keep the total amount of radioligand bound under 10% of the total added?

    • A: This is a critical assumption for the valid application of binding equations like the Cheng-Prusoff equation. If a significant fraction (>10%) of the radioligand is bound, the concentration of free radioligand is substantially depleted during the assay. This violates the assumption that the free ligand concentration is equal to the total added concentration, leading to an inaccurate calculation of Ki.[6]

  • Q: My competition curve has a Hill slope not equal to 1.0. What does this indicate?

    • A: A Hill slope of 1.0 indicates a simple, one-to-one competitive interaction. A slope less than 1.0 might suggest multiple binding sites with different affinities or negative cooperativity. A slope greater than 1.0 could indicate positive cooperativity. For P2X3, it could also hint at allosteric interactions, where your compound binds to a site distinct from the ATP binding site to modulate receptor function.[20][21]

  • Q: Can I use ATP as the non-specific definer?

    • A: It is not recommended. ATP is the natural agonist and can be rapidly hydrolyzed by enzymes (ATPases) present in membrane preparations. This would lead to a changing concentration of the definer during the assay. A stable, high-affinity synthetic antagonist is a much more reliable choice.

References

  • Fabbretti, E., & Nistri, A. (2012). Regulation of P2X3 receptor structure and function. CNS & Neurological Disorders - Drug Targets, 11(6), 687-698. [Link][4][5]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization of P2X3 receptors. Frontiers in Cellular Neuroscience, 7, 209.
  • Kasuya, G., et al. (2019). Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP. eLife, 8, e47060. [Link]

  • Lambertucci, C., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Molecules, 26(8), 2177. [Link]

  • National Center for Biotechnology Information. Gene record for P2RX3 purinergic receptor P2X 3 [human]. [Link]

  • Dal Ben, D., et al. (2021). Radioligands Targeting the Purinergic P2X Receptors. Cells, 10(5), 984. [Link]

  • Russo, M., et al. (2021). DT-0111: a novel P2X3 receptor antagonist. Drug Design, Development and Therapy, 15, 437-448. [Link]

  • Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(6), 1387-1398. [Link]

  • Mansoor, S. E., et al. (2016). X-ray structures define human P2X3 receptor gating cycle and antagonist action. Nature, 538(7623), 66-71. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Carpenter, C. A., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening, 1, 31-50. Humana Press. [Link]

  • Hothersall, J. D., et al. (2006). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Receptors and Signal Transduction, 26(5-6), 469-485.
  • Jarvis, M. F., & Yu, H. (2012). High throughput functional assays for P2X receptors. Current Protocols in Pharmacology, Chapter 4, Unit 4.17.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Bernier, L. P., et al. (2023). Subtype-Specific Ligand Binding and Activation Gating in Homomeric and Heteromeric P2X Receptors. International Journal of Molecular Sciences, 24(22), 16407. [Link]

  • Carpenter, C. A., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. [Link]

  • Cook, S. P., et al. (2004). Use-Dependent Inhibition of P2X3 Receptors by Nanomolar Agonist. Journal of Neuroscience, 24(27), 6131-6139.
  • Wang, C., et al. (2023). A Second Drug Binding Site in P2X3. bioRxiv. [Link]

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work? [Link]

  • Wang, J., et al. (2018). Druggable negative allosteric site of P2X3 receptors. Proceedings of the National Academy of Sciences, 115(19), 4939-4944. [Link]

  • Toth, B., et al. (2009). Subtype-specific regulation of P2X3 and P2X2/3 receptors by phosphoinositides in peripheral nociceptors. Molecular Pain, 5, 43.
  • Springer Nature Experiments. Results for "Saturation Binding". [Link]

  • DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]

  • Coddou, C., et al. (2021). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling, 17(4), 555-575. [Link]

  • ResearchGate. Ligand induces membrane insertion of the P2X3 receptor. [Link]

  • Sartorius. (2016). What strategies can be used to correct the complex binding behavior of my kinetics data? [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7)

Welcome to the technical support center for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7). This guide is designed for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS 339115-12-7). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues and achieve reliable experimental outcomes.

Introduction to the Solubility Challenge

This guide will walk you through a systematic approach to first characterize and then enhance the aqueous solubility of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

Part 1: Initial Assessment and Characterization

Before attempting to enhance solubility, it is crucial to determine the baseline aqueous solubility of the compound. This provides a quantitative measure of the problem and a benchmark against which to evaluate the effectiveness of different solubilization techniques.

FAQ: Why is determining the initial solubility important?

Understanding the baseline solubility is a critical first step because it defines the extent of the solubility challenge. It allows you to set clear goals for enhancement and select the most appropriate techniques. For instance, a compound with a solubility of 10 µg/mL will require a different approach than one with a solubility of less than 0.1 µg/mL.

Troubleshooting Guide: Determining Aqueous Solubility

Question: My compound is precipitating out of my aqueous buffer. How can I determine its actual solubility?

Answer: There are two primary methods for determining aqueous solubility: the kinetic solubility assay and the thermodynamic (or equilibrium) solubility assay.[2]

  • Kinetic Solubility Assay: This high-throughput method is suitable for early-stage discovery.[2][3] It involves preparing a concentrated stock solution of the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. Turbidimetry is often used for detection.[2]

  • Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the solubility of the solid compound in equilibrium with the aqueous solution.[2][4] It is more time-consuming but provides a more accurate measure of true solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile to a vial containing a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[2]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[3] A standard calibration curve of the compound should be prepared to ensure accurate quantification.[5]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound in organic solvent (e.g., DMSO)Solid (crystalline or amorphous) compound
Method Addition of stock solution to buffer until precipitationEquilibration of excess solid in buffer
Throughput HighLow
Accuracy Generally higher than thermodynamicConsidered the "gold standard"
Application Early-stage screeningLead optimization, formulation

Part 2: Strategies for Solubility Enhancement

Once the baseline solubility is established, you can explore several techniques to improve it. The choice of method will depend on the required final concentration, the experimental system, and the downstream application.

Caption: A workflow for addressing poor aqueous solubility.

FAQ: Which solubility enhancement method should I try first?

For ionizable compounds, pH adjustment is often the simplest and most cost-effective starting point.[] If the compound is neutral or if pH adjustment is not sufficient, the use of co-solvents is a common next step. For more significant solubility challenges or for specific formulation needs, cyclodextrins and surfactants are powerful tools.

Troubleshooting Guide 1: pH Adjustment

Question: How do I know if pH adjustment will work for my compound?

Answer: The structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile contains a nitrile group, which is generally not readily ionizable. The alpha-proton to the nitrile and phenyl groups could potentially be acidic, but its pKa is likely to be high. Therefore, significant solubility enhancement through pH adjustment might be limited unless the compound exhibits unexpected acidic or basic properties. An experimental determination of the pKa is recommended.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Determine solubility: Using the shake-flask method described earlier, determine the solubility of your compound in each buffer.

  • Plot the data: Plot the measured solubility as a function of pH. A significant change in solubility with pH indicates that the compound is ionizable and that pH modification can be an effective strategy.[7]

Troubleshooting Guide 2: Co-solvents

Question: I am using a co-solvent, but my compound still precipitates upon dilution in my aqueous assay buffer. What can I do?

Answer: This is a common issue. The key is to find a balance where the co-solvent concentration is high enough to maintain the compound in solution but low enough to not interfere with your experiment.

  • Optimize the co-solvent concentration: Systematically test different percentages of the co-solvent in your final solution. Start with a low concentration (e.g., 1-5%) and gradually increase it.[8]

  • Try a different co-solvent: Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[9] The optimal co-solvent will depend on the specific properties of your compound.

  • Use a mixed co-solvent system: Sometimes, a combination of two or more co-solvents can be more effective than a single one.[10]

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution: Dissolve the compound in a neat water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Serial dilution: Prepare serial dilutions of the stock solution into your aqueous buffer.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation. You can also use turbidimetry for a more quantitative assessment.

  • Determine the maximum co-solvent concentration: Identify the highest concentration of the co-solvent that does not cause precipitation and is compatible with your experimental system.

Co-solvent Properties Common Starting Concentration
DMSO Strong solubilizing power for many organic compounds< 5% (can have cellular effects at higher concentrations)
Ethanol Less toxic than DMSO, commonly used in formulations5-20%
Propylene Glycol Viscous, often used in parenteral formulations10-40%
PEG 400 Low toxicity, good solubilizing agent10-50%
Troubleshooting Guide 3: Cyclodextrins

Question: I am considering using cyclodextrins. Which one should I choose?

Answer: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[11] The choice of cyclodextrin depends on the size and shape of the guest molecule.

  • β-cyclodextrin: Commonly used, but has relatively low aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified cyclodextrins have much higher aqueous solubility and are often more effective at solubilizing poorly soluble compounds.[11]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add the compound: Add an excess of solid 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures for 24-72 hours at a constant temperature.

  • Separate and quantify: Filter or centrifuge the solutions and analyze the concentration of the dissolved compound by HPLC or LC/MS.[12]

G cluster_0 Solubilization Mechanism Compound Poorly Soluble Compound Hydrophobic Cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound:f1->Cyclodextrin:cavity Encapsulation Complex Inclusion Complex Soluble in Water Cyclodextrin:ext->Complex:f1 Results in caption Cyclodextrin Encapsulation Mechanism

Caption: How cyclodextrins improve solubility.

Troubleshooting Guide 4: Surfactants

Question: When should I consider using surfactants?

Answer: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13] The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds. Surfactants are particularly useful when a high concentration of the compound is required.

  • Choosing a surfactant: The choice of surfactant depends on the properties of the compound and the requirements of the experimental system. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in pharmaceutical formulations due to their lower toxicity.[14][15]

  • Concentration is key: Surfactants are most effective at concentrations above their CMC.[13]

Experimental Protocol: Surfactant Solubilization

  • Select a surfactant: Choose a surfactant that is compatible with your system.

  • Prepare surfactant solutions: Make a series of aqueous solutions with surfactant concentrations both below and above its known CMC.

  • Determine solubility: Use the shake-flask method to determine the solubility of your compound in each surfactant solution.

  • Plot solubility vs. surfactant concentration: A sharp increase in solubility should be observed at or above the CMC.

Surfactant Type Examples Characteristics
Non-ionic Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELGenerally less toxic, less affected by pH and ionic strength.
Anionic Sodium dodecyl sulfate (SDS)Can interact with charged molecules, potentially more irritating.
Cationic Cetyltrimethylammonium bromide (CTAB)Often have antimicrobial properties, can be toxic to cells.

Part 3: Final Considerations and Best Practices

  • Always run vehicle controls: When using any solubility-enhancing excipient (co-solvent, cyclodextrin, or surfactant), it is essential to include a vehicle control in your experiments to account for any effects of the excipient itself.

  • Consider the downstream application: The choice of solubilization method may be constrained by the experimental system. For example, high concentrations of organic solvents or certain surfactants may be toxic to cells in culture.

  • Re-evaluate after any changes: If you change the buffer, pH, or temperature of your experiment, you may need to re-optimize the solubility of your compound.

We hope this technical guide provides you with the necessary information to overcome the solubility challenges associated with 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. For further assistance, please do not hesitate to contact our technical support team.

References

  • Smolecule. (2023, August 15). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.
  • Enamine. Aqueous Solubility Assay.
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Etzweiler, F., Senn, E., & Schmidt, H. W. H. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.
  • Creative Biolabs. Aqueous Solubility.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Millipore. MultiScreen Solubility Filter Plate.
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
  • Slideshare. solubility enhancement -by pH change & complexation.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • National Center for Biotechnology Information. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Benchchem. Technical Support Center: Solubility Enhancement for Poorly Soluble Drugs.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Wikipedia. Cosolvent.
  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • World Journal of Pharmaceutical Research. (2020, March 19). 5.
  • Safety of Surfactant Excipients in Oral Drug Formul
  • Smolecule. (2023, August 15). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.
  • Matrix Scientific. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.
  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Slideshare. Surfactants and their applications in pharmaceutical dosage form.
  • National Center for Biotechnology Information. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from Chair of Analytical Chemistry website.
  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • NIST. Benzeneacetonitrile, 4-fluoro-.
  • ChemicalRegister.com. 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CAS No. 339115-06-9) Suppliers.
  • BLD Pharm. 339115-12-7|2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile|BLD Pharm.
  • Santa Cruz Biotechnology. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

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Optimization

Minimizing off-target effects of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in cellular assays

A Guide to Ensuring On-Target Specificity in Cellular Assays Welcome to the technical support resource for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS: 339115-12-7). As Senior Application Scientists...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring On-Target Specificity in Cellular Assays

Welcome to the technical support resource for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS: 339115-12-7). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies to minimize off-target effects and ensure the integrity of your experimental results. This is not a static protocol, but a dynamic guide to help you build a self-validating experimental framework.

Introduction: The Challenge of Specificity

The compound's structure, featuring multiple aromatic rings and a nitrile group, presents opportunities for unintended interactions with other cellular proteins.[1] This guide provides a systematic approach to identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of this compound?

The primary mechanism of action is the inhibition of the P2X3 receptor.[1] This receptor is an ATP-gated ion channel; when activated, it allows Na⁺ and Ca²⁺ ions to enter the cell, leading to depolarization and the propagation of pain signals. By acting as an antagonist, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile prevents this ion influx.[1]

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling P2X3 P2X3 Receptor IonChannel Ion Channel Blocked Ca_Influx No Ca²⁺/Na⁺ Influx P2X3->Ca_Influx Blocks Ion Flow Compound 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile Compound->P2X3 Binds & Inhibits ATP ATP (Agonist) ATP->P2X3 Binds & Activates Response Inhibition of Pain/Inflammation Signal Ca_Influx->Response

Caption: On-target mechanism of the P2X3 receptor antagonist.

Q2: Why is it critical to investigate off-target effects?

Q3: What are the common classes of off-target effects for small molecules?

Small molecules can interact with unintended targets through various mechanisms:

  • Structural Homology: Binding to proteins with similar ligand-binding domains as the intended target (e.g., other receptors, kinases).

  • Non-specific Reactivity: Chemically reactive moieties can interact non-specifically with proteins.[2]

  • Membrane Disruption: At high concentrations, hydrophobic compounds can interfere with cell membrane integrity.[2]

  • Assay Interference: The compound may directly interfere with the assay technology (e.g., fluorescence, enzyme activity) rather than the biological target.[3][4]

Q4: What is the first step I should take to characterize my compound's activity?

The foundational experiment is a dose-response curve . This allows you to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound. A well-defined sigmoidal curve is indicative of a specific interaction. Off-target effects often manifest at much higher concentrations, so it is crucial to use the lowest concentration that produces the desired on-target effect to minimize non-specific activity.[2]

Troubleshooting Guide: From Ambiguity to Certainty

This section addresses common issues encountered when a compound's observed effects are not aligning with its expected on-target mechanism.

Problem 1: My phenotypic results are inconsistent or more potent than expected for P2X3 inhibition alone.

This is a classic sign of a potential off-target effect. The observed phenotype might be a composite of both on-target and off-target activities.

Solution: The Orthogonal Validation Workflow

Orthogonal validation uses a target-centric method that is independent of the small molecule to confirm that the phenotype is truly linked to the target.[5][6] If modulating the target with a different method recapitulates the small molecule's effect, it provides strong evidence for on-target activity.

cluster_ortho Orthogonal Validation Methods Start Start: Observed Phenotype with Compound Question1 Does the phenotype recapitulate known P2X3 biology? Start->Question1 Knockdown Transient Target Knockdown (siRNA/shRNA) Question1->Knockdown Yes, but need confirmation Result_OffTarget Conclusion: Phenotype is likely OFF-TARGET. Investigate further. Question1->Result_OffTarget No Knockout Permanent Target Knockout (CRISPR/Cas9) Question2 Does the orthogonal method reproduce the phenotype? Knockdown->Question2 Knockout->Question2 Rescue Rescue Experiment: Re-express P2X3 in Knockout Cells Rescue->Result_OffTarget Question2->Rescue No Result_OnTarget Conclusion: Phenotype is ON-TARGET Question2->Result_OnTarget Yes

Caption: Decision workflow for orthogonal validation.

Protocol 1: Orthogonal Validation via CRISPR/Cas9 Knockout

This protocol confirms that the cellular response to the compound is dependent on the presence of the P2X3 receptor.

  • Design & Validation: Design at least two distinct guide RNAs (sgRNAs) targeting an early exon of the P2X3 gene to generate a frameshift mutation. Validate knockout efficiency via Western Blot or qPCR.

  • Cell Line Generation: Generate a stable P2X3 knockout (KO) cell line and a corresponding wild-type (WT) control line that has been through the same selection process.

  • Phenotypic Assay: Treat both WT and P2X3 KO cell lines with 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile across a range of concentrations.

  • Analysis:

    • If the compound elicits the phenotype in WT cells but has no effect in KO cells, the phenotype is on-target.

    • If the compound elicits the phenotype in both WT and KO cells, the phenotype is caused by an off-target effect.

Problem 2: How do I design a robust dose-response experiment to differentiate on- and off-target effects?

A simple IC₅₀ is not enough. A comprehensive analysis across a wide concentration range is needed.

Solution: Multi-Log Concentration Titration and Data Interpretation

Test the compound over a broad concentration range, from picomolar to high micromolar (e.g., 10 pM to 50 µM).

Concentration RangeLikely InterpretationRationale
< 1 µM On-Target Activity High-affinity interactions are typically in the nanomolar range for potent inhibitors.[2]
1-10 µM Ambiguous Zone Could be a weaker on-target effect or a potent off-target effect. Requires orthogonal validation.
> 10 µM High Risk of Off-Target Effects At these concentrations, non-specific interactions, membrane effects, or assay interference become highly probable.[2] Data in this range should be interpreted with extreme caution.

Problem 3: I've confirmed an off-target effect. How do I begin to identify the unintended target?

Solution: Counter-Screening and Selectivity Profiling

Counter-screening involves testing your compound against other related and unrelated targets to build a selectivity profile.

Protocol 2: Basic Kinase Counter-Screening

Given the benzoyl moiety, kinase inhibition is a common off-target liability.

  • Select a Panel: Choose a commercially available kinase screening panel. A good starting point is a broad panel covering major families of the kinome.

  • Primary Screen: Screen 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile at a single, high concentration (e.g., 10 µM) against the panel.

  • Identify Hits: Identify any kinases that show significant inhibition (e.g., >50% inhibition).

  • Dose-Response Confirmation: For any hits from the primary screen, perform a full dose-response analysis to determine the IC₅₀ for that specific off-target kinase.

  • Analyze and Compare: Compare the on-target potency (P2X3) with the off-target potency (e.g., Kinase X). A compound is considered selective if there is at least a 100-fold difference between the on-target and off-target IC₅₀ values.

Problem 4: How can I be sure my compound isn't just interfering with the assay itself?

Solution: Use an Orthogonal Assay Format

Assay interference is a common source of false positives.[3][4] Validating a hit with a different assay technology is crucial.

Primary Assay TechnologyOrthogonal Assay TechnologyRationale
Fluorescence-Based Label-Free (e.g., Surface Plasmon Resonance - SPR) Eliminates artifacts from compound auto-fluorescence or quenching. Confirms direct binding.
Cell Viability (e.g., MTT) High-Content Imaging of Apoptosis Markers Provides a more specific, mechanistic readout of cell death, avoiding artifacts from metabolic interference.
Reporter Gene Assay Direct Measurement of Endogenous mRNA/Protein Confirms that the observed effect on the reporter is reflective of the endogenous biological process.

References

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Zaidi, S. S., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • Biotechnology and Genetic Engineering Reviews. (2024, January 18). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. [Link]

  • Biologics: Targets and Therapy - Dove Medical Press. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]

  • Labcompare.com. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. [Link]

  • Atlas Antibodies. Orthogonal Validation in IHC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to P2X3 Receptor Antagonists: Navigating Potency, Selectivity, and Clinical Efficacy

In the landscape of therapeutic development for chronic pain and sensory hypersensitivity disorders, the P2X3 receptor has emerged as a focal point of intense investigation.[1][2] As an ATP-gated ion channel predominantl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for chronic pain and sensory hypersensitivity disorders, the P2X3 receptor has emerged as a focal point of intense investigation.[1][2] As an ATP-gated ion channel predominantly expressed on sensory neurons, its role in nociceptive signaling is well-established, making it a prime target for a new generation of non-opioid analgesics and antitussives.[1][2] A diverse array of chemical scaffolds are being explored for their P2X3 antagonistic properties. Among these is the diarylacetonitrile derivative, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a compound identified for its potential to inhibit the P2X3 receptor.[3] However, the publicly available preclinical and clinical data for this specific molecule are limited.

This guide, therefore, aims to provide a comprehensive comparison of leading, clinically advanced P2X3 antagonists to offer a clear perspective on the current state of the field. By examining their pharmacological profiles, we can better understand the critical parameters that govern their therapeutic potential and clinical outcomes. We will delve into a comparative analysis of Gefapixant (formerly AF-219/MK-7264), Eliapixant (BAY 1817080), and Sivopixant (S-600918), three prominent antagonists that have progressed to clinical trials, particularly for the treatment of refractory chronic cough.

The P2X3 Receptor Signaling Pathway

The activation of P2X3 receptors on sensory nerve fibers by extracellular ATP, released during tissue damage or inflammation, triggers the influx of cations (primarily Ca2+ and Na+). This leads to membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or, in the airways, an urge to cough. P2X3 receptors can form homotrimeric channels (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3). This distinction is crucial, as P2X2/3 receptors are also implicated in taste sensation, and their blockade is associated with taste-related side effects.

Caption: P2X3 Receptor Signaling Pathway

Comparative Analysis of Leading P2X3 Antagonists

The development of P2X3 antagonists has been a journey of optimizing potency, selectivity, and pharmacokinetic properties to achieve clinical efficacy while minimizing side effects. The following tables summarize the key pharmacological parameters of Gefapixant, Eliapixant, and Sivopixant.

In Vitro Potency and Selectivity
CompoundP2X3 IC50 (human)P2X2/3 IC50 (human)Selectivity Ratio (P2X2/3 vs. P2X3)Reference(s)
Gefapixant ~30 nM100-250 nM~3-8 fold[4]
Eliapixant 8 nMHigh micromolar range>100 fold
Sivopixant 4.2 nM1100 nM~260 fold

Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values from published studies.

Clinical Efficacy and Adverse Events in Refractory Chronic Cough
CompoundEfficacy in Reducing Cough FrequencyCommon Adverse EventsReference(s)
Gefapixant Significant reduction in 24-hour cough frequencyTaste-related disturbances (dysgeusia, ageusia) are common[4]
Eliapixant Significant reduction in cough frequencyLower incidence of mild taste-related side effects compared to less selective antagonists
Sivopixant Reduced objective cough frequency and improved quality of lifeLow incidence of mild taste disturbance

Experimental Protocols for P2X3 Antagonist Characterization

The characterization of novel P2X3 antagonists involves a standardized workflow of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Potency Determination: Calcium Flux Assay

This high-throughput assay is commonly used for primary screening and determination of antagonist potency.

Principle: The assay measures changes in intracellular calcium concentration upon P2X3 receptor activation in a recombinant cell line. Antagonists will inhibit this calcium influx in a dose-dependent manner.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: The test compound (e.g., 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile) is added to the wells at various concentrations and incubated for a specific period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An agonist of the P2X3 receptor (e.g., α,β-methylene ATP) is injected into the wells to stimulate the receptor, and the resulting change in fluorescence is measured over time.

  • Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The inhibitory effect of the compound is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for Calcium Flux Assay

In Vivo Efficacy Assessment: Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the antitussive potential of P2X3 antagonists.

Principle: Inhalation of citric acid aerosol induces coughing in guinea pigs, which is mediated by the activation of sensory nerves in the airways. An effective antitussive agent will reduce the number of coughs.

Methodology:

  • Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions.

  • Compound Administration: The test compound is administered orally or via another relevant route at different doses. A vehicle control group and a positive control group (e.g., a known antitussive) are included.

  • Cough Induction: After a predetermined pretreatment time, the animals are placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid is delivered into the chamber for a specific duration to induce coughing.

  • Cough Recording: The number of coughs is detected by a specialized software that analyzes the pressure changes within the chamber.

  • Data Analysis: The number of coughs in the compound-treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated for each dose, and a dose-response relationship is established.

Discussion and Future Perspectives

The comparative data clearly illustrate the evolution of P2X3 antagonists towards enhanced selectivity for the P2X3 homotrimeric receptor. While Gefapixant demonstrated clinical efficacy, its activity at the P2X2/3 heteromer is linked to a higher incidence of taste-related side effects. This has driven the development of more selective antagonists like Eliapixant and Sivopixant, which have shown a more favorable side effect profile in clinical trials.

The pursuit of novel P2X3 antagonists continues, with a focus on further improving selectivity, optimizing pharmacokinetic properties for convenient dosing regimens, and exploring their therapeutic potential in a wider range of conditions beyond chronic cough, including neuropathic pain, osteoarthritis, and overactive bladder. The diarylacetonitrile scaffold, as seen in 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, represents one of many chemical classes being investigated. The ultimate success of any new P2X3 antagonist will depend on a well-balanced profile of high potency, exquisite selectivity, favorable drug-like properties, and, most importantly, a clear demonstration of clinical benefit with minimal adverse effects.

References

  • Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British journal of pharmacology, 160(6), 1387–1398.
  • Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation. British Journal of Pharmacology, 176(13), 2279–2291.
  • Niimi, A., et al. (2022). Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough.
  • Morice, A. H., et al. (2021). Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study.
  • Spinaci, A., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in pharmacology, 12, 653561.
  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic signalling, 8(Suppl 1), 3–26.
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Comparative

A Comparative Efficacy Analysis: Gefapixant versus the Investigational Compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

In the landscape of therapeutic development for sensory-related disorders, the P2X3 receptor has emerged as a key target. This guide provides a detailed comparison between gefapixant, a clinically evaluated P2X3 receptor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for sensory-related disorders, the P2X3 receptor has emerged as a key target. This guide provides a detailed comparison between gefapixant, a clinically evaluated P2X3 receptor antagonist, and the investigational compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, for which preliminary data suggests a similar mechanism of action. This document is intended for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge on both molecules.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory C fibers.[1][2] Its activation by extracellular ATP, released in response to inflammation or tissue damage, is implicated in the pathophysiology of various conditions, including chronic cough and pain.[1][2][3] Consequently, antagonism of the P2X3 receptor presents a promising therapeutic strategy for these disorders.[3][4][5]

Gefapixant: A Clinically Advanced P2X3 Receptor Antagonist

Gefapixant (formerly known as AF-219 and MK-7264) is a selective, non-narcotic, orally administered antagonist of the P2X3 receptor.[1][6] It has been extensively studied for the treatment of refractory or unexplained chronic cough, a condition characterized by a persistent cough for which no underlying cause can be identified.[7][8][9]

Mechanism of Action of Gefapixant

Gefapixant functions as a negative allosteric modulator of the P2X3 receptor.[10][11] It binds to a pocket on the receptor, distinct from the ATP binding site, and prevents the conformational changes necessary for ion channel opening.[10][11] This blockade of P2X3 receptor activation dampens the hypersensitivity of sensory nerve fibers, thereby reducing the urge to cough.[1][12]

Caption: Gefapixant's inhibitory action on the P2X3 receptor.

Clinical Efficacy of Gefapixant in Chronic Cough

Multiple clinical trials have evaluated the efficacy of gefapixant in reducing cough frequency. The COUGH-1 and COUGH-2 Phase 3 trials demonstrated that gefapixant at a dose of 45 mg twice daily significantly reduced 24-hour cough frequency compared to placebo.[7][8][13]

TrialTreatment ArmReduction in 24-hour Cough Frequency vs. Placebop-value
COUGH-1 Gefapixant 45 mg BID18.45%0.041
COUGH-2 Gefapixant 45 mg BID14.64%0.031

These studies also showed a clinically meaningful improvement in cough-related quality of life.[7] Despite these findings, the U.S. Food and Drug Administration (FDA) has not approved gefapixant, citing a lack of substantial evidence for its effectiveness.[14][15][16] However, it has received approval for the treatment of refractory or unexplained chronic cough in Japan and the European Union.[1][14]

The most common adverse events associated with gefapixant are taste-related, including dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (decreased taste sensitivity).[4][13]

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: An Investigational Compound

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound that has been identified as a potential P2X3 receptor antagonist.[17] Unlike gefapixant, this compound is in the early stages of investigation and there is a scarcity of publicly available data on its biological activity and efficacy.

Postulated Mechanism of Action

Based on its classification as a potential P2X3 receptor antagonist, it is hypothesized that 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile would act similarly to gefapixant by inhibiting the function of the P2X3 receptor.[17] This would involve blocking the ATP-induced influx of ions, thereby modulating the activity of sensory neurons.[17]

Caption: Hypothesized mechanism of the investigational compound.

Potential Therapeutic Applications

Research has suggested a potential application for this compound as an anti-ulcer drug, likely due to the role of P2X3 receptors in pain transmission and inflammation in the stomach lining.[17] However, without further experimental data, its efficacy in this or any other indication remains speculative.

Comparative Efficacy: A Data Gap

Currently, there are no published studies directly comparing the efficacy of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile with gefapixant. The available information on the former is limited to its chemical structure and a postulated mechanism of action.[17][18][19][20]

Proposed Experimental Workflow for a Head-to-Head Comparison

To ascertain the relative efficacy of these two compounds, a systematic experimental approach is required. The following outlines a potential workflow for a comprehensive comparison.

Caption: Proposed workflow for comparative efficacy studies.

Step-by-Step Methodologies

1. P2X3 Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of each compound for the P2X3 receptor.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human P2X3 receptor.

    • Incubate the membranes with a radiolabeled P2X3 receptor ligand (e.g., [³H]α,β-methylene ATP) in the presence of varying concentrations of the test compounds (gefapixant and 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki value for each compound from the competition binding curves.

2. In Vitro Functional Assay (Calcium Flux Assay):

  • Objective: To measure the functional inhibitory potency (IC50) of each compound.

  • Protocol:

    • Culture cells expressing the human P2X3 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Stimulate the cells with a P2X3 receptor agonist (e.g., α,β-methylene ATP).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the IC50 value for each compound by plotting the inhibition of the calcium response against the compound concentration.

3. In Vivo Efficacy Model (Guinea Pig Model of Cough):

  • Objective: To evaluate the antitussive effect of the compounds in a relevant animal model.

  • Protocol:

    • Administer the test compounds or vehicle to guinea pigs via the intended clinical route (e.g., oral gavage).

    • After a predetermined time, expose the animals to a nebulized solution of a tussive agent (e.g., citric acid or ATP).

    • Record the number of coughs over a specific period using a whole-body plethysmograph.

    • Compare the cough frequency in the compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.

Conclusion

Gefapixant is a well-characterized P2X3 receptor antagonist with demonstrated clinical efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, although it has faced regulatory hurdles in the United States.[7][13][14][15] In contrast, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is an investigational compound with a putative mechanism of action as a P2X3 receptor antagonist.[17] There is a significant lack of data to support any claims of its efficacy. A direct, head-to-head comparison following a rigorous experimental workflow is necessary to elucidate the potential of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as a therapeutic agent and to benchmark its performance against the established profile of gefapixant.

References

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  • Medscape. gefapixant (Pending FDA Approval). [Link]

  • National Center for Biotechnology Information. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials. [Link]

  • European Respiratory Society. Late Breaking Abstract - Two Phase 3 Randomized Clinical Trials of Gefapixant, a P2X3 Receptor Antagonist, in Refractory or Unexplained Chronic Cough (COUGH-1 and COUGH-2). [Link]

  • Drugs.com. Gefapixant: What is it and is it FDA approved? [Link]

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  • National Center for Biotechnology Information. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. [Link]

  • UK Medicines Information. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. [Link]

  • Respiratory Therapy. A Study Looks at Gefapixant Treatment for Chronic Cough. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile and Novel Antitussive Agents in Preclinical Cough Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential antitussive efficacy of the novel compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)ace...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential antitussive efficacy of the novel compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. In the absence of direct published in vivo cough studies for this specific molecule, this document leverages its putative mechanism of action as a P2X3 receptor antagonist to draw objective comparisons with other clinical-stage P2X3 antagonists and standard-of-care antitussive agents. The experimental data presented is derived from established preclinical cough models, providing a framework for evaluating the potential of this and similar compounds in the development of new cough therapies.

Introduction: The Unmet Need in Cough Treatment and the Promise of P2X3 Receptor Antagonism

Cough is a primary defensive reflex of the respiratory system. However, chronic cough—persisting for more than eight weeks—can be a debilitating condition with a significant impact on quality of life. Current therapeutic options, primarily opioids like codeine and non-opioids such as dextromethorphan, have limitations in efficacy and are associated with a range of side effects.[1][2] This has spurred the search for novel, targeted therapies.

A promising area of research is the antagonism of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[3][4] During inflammation or injury, ATP is released and activates P2X3 receptors, leading to the sensitization of the cough reflex.[3][4] Consequently, blocking this pathway presents a targeted approach to reducing cough hypersensitivity. The compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile has been identified as a potential P2X3 receptor antagonist, positioning it as a candidate for a novel class of antitussive drugs.

Comparative In Vivo Efficacy in a Citric Acid-Induced Cough Model

The citric acid-induced cough model in guinea pigs is a widely used and validated method for assessing the efficacy of potential antitussive agents. In this model, conscious, unrestrained animals are exposed to a nebulized solution of citric acid, which acts as a tussive stimulus. The number of coughs is then recorded and compared between vehicle-treated and drug-treated groups.

While direct data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is not available, we can infer its potential efficacy by examining data from other P2X3 receptor antagonists and standard antitussives in this model.

Table 1: Comparative Efficacy in the Citric Acid-Induced Guinea Pig Cough Model

CompoundClassDoseRoute of Administration% Inhibition of Cough (approx.)Reference
Gefapixant P2X3 Antagonist6, 12, 24 mg/kgOralSignificant reduction[5]
Codeine Opioid6, 12, 24 mg/kgOralSignificant reduction[5]
Dextromethorphan Non-opioid32 mg/kgOralNo significant effect[5]
Dextrorphan Dextromethorphan Metabolite6, 12, 24, 48 mg/kgIntraperitonealSignificant, dose-dependent reduction[6]

Note: The data for Gefapixant and Codeine showed a significant reduction in cough frequency, though the exact percentage of inhibition was not explicitly stated in the provided abstract. Dextromethorphan, a common over-the-counter antitussive, surprisingly showed no significant effect in this specific study's parameters.

Comparative In Vivo Efficacy in a Capsaicin-Induced Cough Model

The capsaicin-induced cough model is another important preclinical tool. Capsaicin, the pungent compound in chili peppers, directly activates TRPV1 receptors on sensory nerves, triggering the cough reflex. This model is particularly useful for studying neurogenic mechanisms of cough.

Table 2: Comparative Efficacy in Capsaicin-Induced Rodent Cough Models

CompoundClassDoseRoute of Administration% Inhibition of Cough (approx.)Animal ModelReference
Codeine Opioid3 mg/kgSubcutaneousNo significant effect on sneezing; significant inhibition of nasal rubbingGuinea Pig[7]
Dextromethorphan Non-opioid30 mgOralAttenuated capsaicin challengeHuman[8]
Capsazepine TRPV1 Antagonist100 µMInhalationSignificant inhibitionGuinea Pig[9]

Note: Data for codeine in the capsaicin-induced model in guinea pigs focused on sneezing and nasal rubbing as endpoints rather than cough. A human study showed dextromethorphan attenuated the capsaicin challenge. As a direct TRPV1 antagonist, capsazepine demonstrated significant inhibition, which is expected in this model.

Mechanistic Insights: The P2X3 Signaling Pathway in Cough

The rationale for investigating 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as an antitussive is rooted in its potential to modulate the P2X3 signaling pathway. This pathway is a key component of the afferent arm of the cough reflex.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Terminal cluster_cns Central Nervous System Stimuli Inflammatory/Irritant Stimuli Epithelial_Cells Airway Epithelial Cells Stimuli->Epithelial_Cells activates ATP_Release ATP Release Epithelial_Cells->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem signal to Cough_Reflex Cough Reflex Brainstem->Cough_Reflex 2_4_FBP_FPA 2-[4-(4-Fluorobenzoyl)phenyl]- 2-(4-fluorophenyl)acetonitrile 2_4_FBP_FPA->P2X3_Receptor antagonizes

Caption: P2X3 signaling pathway in cough induction and the site of action for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

As depicted, various stimuli can trigger the release of ATP from airway epithelial cells. This extracellular ATP then binds to and activates P2X3 receptors on afferent sensory nerve endings. The activation of these ion channels leads to an influx of cations, resulting in membrane depolarization and the generation of an action potential. This signal is transmitted to the brainstem, ultimately triggering the cough reflex. By acting as an antagonist, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile is hypothesized to block the binding of ATP to the P2X3 receptor, thereby inhibiting this signaling cascade and reducing the urge to cough.

Experimental Protocols

To ensure the reproducibility and validity of preclinical cough studies, standardized and detailed methodologies are crucial. Below are step-by-step protocols for the two most common in vivo cough models.

Citric Acid-Induced Cough in Guinea Pigs

This protocol is adapted from methodologies described in the literature.[10][11][12]

Objective: To induce a consistent cough response in guinea pigs for the evaluation of antitussive compounds.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph chamber

  • Nebulizer

  • 0.9% Saline solution

  • Citric acid solution (e.g., 0.4 M)

  • Test compound and vehicle

Procedure:

  • Acclimatization: Acclimate animals to the plethysmograph chamber for a set period (e.g., 10-15 minutes) for several days prior to the experiment to minimize stress-induced responses.

  • Baseline Cough Response: Place each guinea pig individually in the plethysmograph chamber. Expose the animal to a nebulized 0.9% saline solution for a defined period (e.g., 5-10 minutes) and record the number of coughs to establish a baseline.

  • Compound Administration: Administer the test compound (e.g., 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the tussive challenge.

  • Tussive Challenge: At the appropriate time after compound administration, place the animal back in the plethysmograph chamber and expose it to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes).

  • Cough Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following the exposure. Coughs are typically identified by a characteristic sharp sound and a corresponding pressure change within the plethysmograph.

  • Data Analysis: Calculate the percentage inhibition of cough for each animal by comparing the number of coughs after compound treatment to the number of coughs in the vehicle-treated control group.

Citric_Acid_Cough_Model A Acclimatization to Plethysmograph B Baseline Saline Exposure & Cough Count A->B C Compound/Vehicle Administration B->C D Citric Acid Nebulization Challenge C->D E Cough Recording & Quantification D->E F Data Analysis (% Inhibition) E->F

Caption: Experimental workflow for the citric acid-induced cough model in guinea pigs.

Capsaicin-Induced Cough in Rodents

This protocol is based on established methods for inducing cough in rodents using capsaicin.[13][14][15]

Objective: To elicit a neurogenic cough response in rodents for the assessment of antitussive agents targeting neural pathways.

Materials:

  • Mice or rats of a specified strain and weight

  • Whole-body plethysmograph chamber or exposure chamber

  • Nebulizer

  • Vehicle solution (e.g., 10% ethanol, 10% Tween 80 in saline)

  • Capsaicin solution (e.g., 30-100 µM)

  • Test compound and vehicle

Procedure:

  • Acclimatization: As with the guinea pig model, acclimatize the rodents to the experimental chamber to reduce stress.

  • Compound Administration: Administer the test compound or vehicle at a specified time before the capsaicin challenge.

  • Tussive Challenge: Place the animal in the chamber and expose it to a nebulized solution of capsaicin for a set duration (e.g., 2-5 minutes).

  • Cough and Respiratory Response Recording: Monitor and record the number of coughs. In rodents, coughs may be less distinct than in guinea pigs, and it is important to differentiate them from other respiratory events like sneezes or deep inspirations. This is often done by analyzing the characteristic airflow waveform.

  • Data Analysis: Compare the number of coughs in the compound-treated group to the vehicle-treated group to determine the percentage of cough inhibition.

Capsaicin_Cough_Model A Acclimatization to Chamber B Compound/Vehicle Administration A->B C Capsaicin Nebulization Challenge B->C D Cough & Respiratory Waveform Recording C->D E Data Analysis (% Inhibition) D->E

Caption: Experimental workflow for the capsaicin-induced cough model in rodents.

Conclusion and Future Directions

While direct in vivo efficacy data for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile in cough models remains to be published, its putative role as a P2X3 receptor antagonist places it within a promising class of novel antitussive agents. The comparative data presented here, drawn from studies on other P2X3 antagonists and standard therapies, suggest that this compound warrants further investigation. Future preclinical studies should aim to directly assess its efficacy in both citric acid- and capsaicin-induced cough models, establishing a dose-response relationship and comparing its potency to that of other P2X3 antagonists like gefapixant. Such studies will be critical in determining the therapeutic potential of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile for the treatment of chronic cough.

References

  • Adcock, J. J., & Maher, S. A. (2010). Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 252(2), 863–868. [Link]

  • Addinall, M., et al. (1988). Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig. British Journal of Pharmacology, 95(4), 1135–1144. [Link]

  • Capasso, A., et al. (1994). Dextrorphan and dextromethorphan: comparative antitussive effects on guinea pigs. Drugs Under Experimental and Clinical Research, 20(5), 199–203. [Link]

  • Fan, C., et al. (2014). ATP and P2X3 receptor in chronic cough. NHS Health Research Authority. [Link]

  • Garceau, D., & Chauret, N. (2019). Guinea Pig (citric acid (CA) + ATP) Cough Model (Fig. 2a) a Treatments... ResearchGate. [Link]

  • Haque, M. R., et al. (2025). Investigation of the Pathomechanism of Chronic Cough Using an In Vitro Approach. Clinical & Experimental Allergy. [Link]

  • Kamei, J., et al. (2003). Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs. Journal of Pharmacological Sciences, 93(4), 465–470. [Link]

  • Lieu, T. M., et al. (2025). Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. medRxiv. [Link]

  • Parton, R., et al. (1998). Induction of abnormal respiratory sounds by capsaicin in rats previously infected with Bordetella pertussis. FEMS Immunology & Medical Microbiology, 20(2), 139–144. [Link]

  • Kamei, J., et al. (2001). Effects of codeine and morphine on the capsaicin-induced sneezing and nasal rubbing responses in guinea pigs. ResearchGate. [Link]

  • Lewis, V., et al. (2005). Literature Review and Presentation of a Novel Cigarette Smoke-Enhanced Cough Model in the Guinea-Pig. Pulmonary Pharmacology & Therapeutics, 18(4), 267–274. [Link]

  • Tanaka, M., & Maruyama, K. (2005). Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs. Journal of Pharmacological Sciences, 99(1), 77–82. [Link]

  • Tanaka, M., & Maruyama, K. (2005). Mechanisms of Capsaicin- and Citric-Acid-Induced Cough Reflexes in Guinea Pigs. Journal of Pharmacological Sciences, 99(1), 77-82. [Link]

  • Parton, R., et al. (1998). Induction of abnormal respiratory sounds by capsaicin in rats previously infected with Bordetella pertussis. FEMS Immunology & Medical Microbiology, 20(2), 139-144. [Link]

  • Dicpinigaitis, P. V., McGarvey, L. P., & Canning, B. J. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 198(4), 541–547. [Link]

  • Chen, Z., et al. (2023). Chronic cough relief by allosteric modulation of P2X3 without taste disturbance. Nature Communications, 14(1), 5854. [Link]

  • Davenport, P. W., et al. (2007). The effect of codeine on the Urge-to-Cough response to inhaled capsaicin. Pulmonary Pharmacology & Therapeutics, 20(4), 338–346. [Link]

  • Davenport, P. W., et al. (2007). The effect of codeine on the Urge-to-Cough response to inhaled capsaicin. Pulmonary pharmacology & therapeutics, 20(4), 338–346. [Link]

  • Xu, X., et al. (2018). Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough. Journal of International Medical Research, 46(7), 2913–2924. [Link]

  • Nagase, H., & Fujii, H. (2011). Rat model of capsaicin-induced coughing. ResearchGate. [Link]

  • Asuquo, O. R., et al. (2023). The antitussive effects of Korean red ginseng on citric acid-induced cough in Guinea pigs. International Journal of Herbal Medicine, 11(4), 58-63. [Link]

  • Tatar, M., et al. (1997). [Sensitivity of the Cough Reflex in Awake Guinea Pigs, Rats and Rabbits]. Bratislavské lekárske listy, 98(12), 674–679. [Link]

  • El-Hashim, A. H., & Ammar, E. M. (2004). Mast cells in citric acid-induced cough of guinea pigs. Pharmacology, 71(3), 155–161. [Link]

  • Ilkjaer, S., et al. (1995). Effects of dextromethorphan in clinical doses on capsaicin-induced ongoing pain and mechanical hypersensitivity. Pain, 61(3), 433–438. [Link]

  • Tigani, B., et al. (2006). Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging. British Journal of Pharmacology, 147(7), 786–794. [Link]

  • Rees, P. J., et al. (1994). The opioid agonist codeine and antagonist naltrexone do not affect voluntary suppression of capsaicin induced cough in healthy subjects. The European respiratory journal, 7(4), 715–719. [Link]

  • Grattan, T. J., et al. (1995). The effect of inhaled and oral dextromethorphan on citric acid induced cough in man. British Journal of Clinical Pharmacology, 39(3), 261–263. [Link]

  • Zhang, Y., et al. (2013). Detection of Mouse Cough Based on Sound Monitoring and Respiratory Airflow Waveforms. PLoS ONE, 8(3), e59263. [Link]

  • Lalloo, U. G., et al. (1995). Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs. The Journal of applied physiology, 79(6), 1082–1087. [Link]

  • Dicpinigaitis, P. V., et al. (2014). A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers. British Journal of Clinical Pharmacology, 78(6), 1423–1429. [Link]

Sources

Comparative

Selectivity profile of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile against other P2X receptors

This guide provides a comprehensive analysis of the selectivity profiles of prominent P2X3 receptor antagonists, offering a crucial resource for researchers, scientists, and professionals in drug development. While the i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity profiles of prominent P2X3 receptor antagonists, offering a crucial resource for researchers, scientists, and professionals in drug development. While the initial focus of this investigation was the compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, a thorough review of publicly available data reveals its characterization primarily as a P2X3 receptor antagonist with potential applications in treating ulcers, without a detailed selectivity profile against other P2X receptor subtypes being readily available[1].

Therefore, this guide will use 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile as a starting point to delve into a broader comparison of well-characterized P2X3 and P2X2/3 receptor antagonists for which extensive selectivity data exists. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to undesirable side effects and confound experimental results.

The Critical Role of P2X Receptors in Physiology and Disease

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[2] This family comprises seven subtypes (P2X1-P2X7) that can form both homomeric and heteromeric channels, each with distinct tissue distribution and physiological roles.[2] These receptors are implicated in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception.[3][4] Consequently, they have emerged as promising therapeutic targets for a variety of conditions.

Understanding P2X Receptor Antagonist Selectivity

The development of subtype-selective P2X receptor antagonists is a key objective in pharmacology. Selectivity is crucial for elucidating the specific roles of different P2X receptor subtypes and for developing targeted therapies with minimal side effects. The selectivity of an antagonist is typically determined by comparing its potency (e.g., IC50 or Ki values) across the different P2X receptor subtypes. A highly selective antagonist will exhibit significantly greater potency at its target receptor compared to other receptors in the same family.

Comparative Selectivity Profiles of Key P2X3 Antagonists

To provide a clear comparison, this guide focuses on several well-documented P2X3 and P2X2/3 receptor antagonists. The following table summarizes their reported potencies against various P2X receptor subtypes.

CompoundP2X1 (IC50/Ki)P2X2 (IC50/Ki)P2X3 (IC50/Ki)P2X2/3 (IC50/Ki)P2X4 (IC50/Ki)P2X5 (IC50/Ki)P2X7 (IC50/Ki)Reference(s)
A-317491 >10 µM>10 µM22-92 nM (Ki)9 nM (Ki)>10 µM>10 µM>10 µM[5]
AF-353 >10 µM>10 µM7.3-8.5 (pIC50)7.3-8.5 (pIC50)>10 µM>10 µM>10 µM[6]
BLU-5937 --25 nM (IC50)>24 µM (IC50)---[7]

Analysis of Comparator Compounds:

  • A-317491 is a potent and highly selective antagonist of P2X3 and the heteromeric P2X2/3 receptors. It demonstrates over 100-fold selectivity for these subtypes compared to other P2X receptors, making it an excellent tool for studying the roles of P2X3-containing receptors in pain pathways.[5]

  • AF-353 also exhibits high selectivity for P2X3 and P2X2/3 receptors, with no significant activity observed at other P2X subtypes at concentrations up to 10 µM.[6] This compound's favorable pharmacokinetic profile has made it a valuable tool for in vivo studies.

  • BLU-5937 is particularly noteworthy for its remarkable selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. This is clinically significant because the P2X2/3 receptor is implicated in taste perception, and its blockade can lead to taste disturbances. The high selectivity of BLU-5937 offers the potential for therapeutic benefit in conditions like chronic cough, which is mediated by P2X3, while minimizing taste-related side effects.[7]

Experimental Methodologies for Determining Selectivity

The determination of a compound's selectivity profile relies on robust and validated experimental assays. The following are key methodologies employed in the characterization of P2X receptor antagonists.

Calcium Influx Assays

Objective: To measure the ability of an antagonist to inhibit agonist-induced calcium influx through P2X receptor channels.

Methodology:

  • Cell Culture: Stably transfect HEK293 or other suitable cell lines with the cDNA for each human P2X receptor subtype (P2X1-P2X7).

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and then incubate with varying concentrations of the test antagonist for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation & Signal Detection: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add a specific P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to stimulate the channels and record the resulting increase in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value for the antagonist at each P2X receptor subtype by plotting the percentage of inhibition against the antagonist concentration.

Causality Behind Experimental Choices: The use of stably transfected cell lines allows for the isolated study of each P2X receptor subtype. Calcium influx is a direct downstream consequence of P2X receptor activation, providing a robust and high-throughput method for assessing antagonist potency.

G cluster_workflow Calcium Influx Assay Workflow start Start: Plate P2X-expressing cells dye_loading Load cells with Calcium Dye (e.g., Fluo-4 AM) start->dye_loading wash1 Wash dye_loading->wash1 compound_incubation Incubate with Antagonist wash1->compound_incubation flipr Measure Fluorescence (FLIPR) compound_incubation->flipr agonist_addition Add P2X Agonist (e.g., ATP) flipr->agonist_addition data_analysis Analyze Data (IC50 determination) flipr->data_analysis agonist_addition->flipr Record Signal end End data_analysis->end

Caption: Workflow for a Calcium Influx Assay.

Electrophysiology (Patch-Clamp)

Objective: To directly measure the inhibition of ion channel currents mediated by P2X receptors.

Methodology:

  • Cell Preparation: Use cells expressing the P2X receptor subtype of interest.

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record membrane currents.

  • Agonist Application: Apply a P2X receptor agonist to elicit an inward current.

  • Antagonist Application: Co-apply or pre-apply the antagonist with the agonist to measure the degree of current inhibition.

  • Data Analysis: Construct concentration-response curves to determine the IC50 of the antagonist.

Causality Behind Experimental Choices: Patch-clamp electrophysiology is the gold standard for studying ion channels as it provides a direct measure of channel function with high temporal and voltage resolution. This technique can reveal details about the mechanism of antagonism (e.g., competitive vs. non-competitive).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of an antagonist for a specific P2X receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target P2X receptor.

  • Assay Incubation: Incubate the membranes with a specific radiolabeled P2X receptor ligand (e.g., [³H]α,β-methylene ATP) in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Calculate the Ki of the antagonist from the competition binding curve.

Causality Behind Experimental Choices: Binding assays provide a direct measure of the interaction between the antagonist and the receptor, allowing for the determination of binding affinity. This is complementary to functional assays like calcium influx and electrophysiology.

Signaling Pathways and Antagonist Intervention

The activation of P2X receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This depolarization and increase in intracellular calcium trigger various downstream signaling cascades. P2X3 receptor antagonists, such as the ones discussed, act by blocking the binding of ATP to the receptor, thereby preventing channel opening and subsequent signaling.

G cluster_pathway P2X3 Receptor Signaling and Antagonism atp Extracellular ATP p2x3 P2X3 Receptor atp->p2x3 Binds & Activates antagonist P2X3 Antagonist antagonist->p2x3 Binds & Blocks channel_opening Channel Opening p2x3->channel_opening ion_flux Na+/Ca2+ Influx K+ Efflux channel_opening->ion_flux depolarization Membrane Depolarization ion_flux->depolarization downstream Downstream Signaling (e.g., Pain Transmission) depolarization->downstream

Caption: P2X3 signaling and antagonist action.

Conclusion

While a comprehensive selectivity profile for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile across the P2X receptor family is not publicly available, the exploration of this compound opens the door to a broader discussion on the critical importance of selectivity for P2X3 receptor antagonists. The well-characterized antagonists A-317491, AF-353, and BLU-5937 serve as benchmarks in the field, each with a distinct selectivity profile that makes them suitable for different research applications. The continued development of highly selective antagonists, particularly those that can differentiate between homomeric P2X3 and heteromeric P2X2/3 receptors, holds immense promise for the future of therapeutics targeting pain, inflammation, and other P2X-mediated pathologies.

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179–17184. [Link]

  • Illes, P., et al. (2021). Update of P2X receptor properties and their pharmacology: IUPHAR Review 30. British Journal of Pharmacology, 178(3), 489-514. [Link]

  • Ford, A. P., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(7), 1614–1627. [Link]

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067. [Link]

  • Garceau, D., & Chauret, N. (2019). The P2X3 receptor antagonist BLU-5937 is a selective inhibitor of the P2X3 homomeric receptor. Journal of Pharmacology and Experimental Therapeutics, 368(2), 275–282. [Link]

  • Gelin, C. F., et al. (2018). P2X Receptors as Drug Targets. Pharmacological Reviews, 70(3), 433–475. [Link]

  • Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X(7) receptor antagonists. British Journal of Pharmacology, 156(8), 1312–1325. [Link]

  • Kaczmarek-Hajek, K., et al. (2012). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Molecules, 17(9), 10816–10844. [Link]

  • An Improved Method for P2X7R Antagonist Screening. (2015). PLoS ONE, 10(5), e0127721. [Link]

  • Stokes, L., et al. (2006). Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373. British Journal of Pharmacology, 149(7), 880–887. [Link]

  • Habermacher, C., et al. (2016). Molecular structure and function of P2X receptors. Neuropharmacology, 104, 50–60. [Link]

Sources

Validation

Validating the mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

An In-Depth Guide to Validating the Mechanism of Action of Diaryl Acetonitrile-Based Neuroprotective Agents: A Comparative Analysis A Note on the Subject Compound: Initial searches for "2-[4-(4-Fluorobenzoyl)phenyl]-2-(4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of Diaryl Acetonitrile-Based Neuroprotective Agents: A Comparative Analysis

A Note on the Subject Compound: Initial searches for "2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile" did not yield sufficient public data to construct a detailed mechanism of action guide. This suggests the compound may be novel, proprietary, or a chemical intermediate. To fulfill the educational and procedural goals of this guide, we will focus on a well-characterized, structurally related diaryl acetonitrile compound, Lifarizine (RS-87476) . The principles and experimental workflows detailed herein are broadly applicable for validating the mechanism of action of novel compounds within this chemical class.

Introduction to Lifarizine and the Diaryl Acetonitrile Class

Lifarizine is a neuroprotective agent that has been investigated for its potential in treating conditions like stroke and brain injury. It belongs to the diaryl acetonitrile class of compounds, which are often characterized by their ability to modulate ion channel activity. The primary hypothesis for Lifarizine's mechanism of action is its role as a blocker of specific voltage-gated ion channels, which is crucial in preventing the excitotoxic cascade that leads to neuronal cell death following ischemic events.

This guide will provide a framework for validating this proposed mechanism, compare it with alternative neuroprotective strategies, and offer detailed experimental protocols for researchers in the field of drug development.

Comparative Analysis of Neuroprotective Mechanisms

The therapeutic goal of neuroprotection can be achieved through various biological pathways. Understanding these alternatives is key to contextualizing the specific mechanism of Lifarizine.

Mechanism of ActionExemplar Compound(s)Primary Molecular Target(s)Downstream Effect
Voltage-Gated Calcium Channel Blockade Lifarizine N-type and P-type Ca2+ channelsReduces excessive calcium influx, mitigating excitotoxicity.
NMDA Receptor Antagonism Memantine, KetamineNMDA glutamate receptorsPrevents excessive glutamate-induced excitotoxicity.
Free Radical Scavenging EdaravoneReactive Oxygen Species (ROS)Reduces oxidative stress and subsequent cellular damage.
GABA Receptor Agonism Diazepam, PropofolGABA-A receptorsEnhances inhibitory neurotransmission, reducing overall neuronal excitability.

Validating the Mechanism of Action of Lifarizine: An Experimental Blueprint

The core hypothesis is that Lifarizine exerts its neuroprotective effects by blocking N- and P-type voltage-gated calcium channels (VGCCs) and, to some extent, voltage-gated sodium channels (VGSCs). The following experimental workflow is designed to rigorously test this hypothesis.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Functional Assays cluster_2 Phase 3: Confirmation of Downstream Effects A Primary Neuronal Cell Culture (e.g., from rat hippocampus) B Electrophysiology: Whole-Cell Patch Clamp A->B C Isolate specific channel currents (e.g., N-type Ca2+, P-type Ca2+, Na+) B->C D Apply Lifarizine at varying concentrations C->D E Generate Dose-Response Curve and determine IC50 D->E J Quantify neuroprotective effect of Lifarizine E->J Correlate target engagement with functional outcome F Induce Excitotoxicity (e.g., with Glutamate or OGD*) G Calcium Imaging (e.g., using Fura-2 AM) F->G I Cell Viability Assays (e.g., MTT, LDH release) F->I H Measure intracellular Ca2+ concentration changes G->H I->J K Western Blot Analysis J->K L Measure markers of apoptosis (e.g., Cleaved Caspase-3) K->L caption *OGD: Oxygen-Glucose Deprivation

Caption: Experimental workflow for validating Lifarizine's mechanism of action.

Phase 1: In Vitro Target Engagement with Electrophysiology

Objective: To directly measure the effect of Lifarizine on specific voltage-gated ion channels.

Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Preparation: Culture primary hippocampal neurons from E18 rat embryos on glass coverslips. Use neurons between 10-14 days in vitro for mature channel expression.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an external solution containing physiological concentrations of ions. To isolate calcium currents, replace NaCl with NMDG-Cl and add tetrodotoxin (TTX) to block sodium channels and TEA-Cl to block potassium channels.

    • The internal pipette solution should contain a cesium-based salt to block potassium channels from the inside and EGTA to chelate calcium.

  • Data Acquisition:

    • Obtain a high-resistance (>1 GΩ) seal on a neuron and rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -80 mV).

    • Apply a voltage step protocol to elicit the desired channel currents (e.g., step to 0 mV to activate VGCCs).

    • Use specific channel blockers (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P-type) to confirm the identity of the currents.

  • Lifarizine Application:

    • Establish a stable baseline recording of the isolated channel current.

    • Perfuse Lifarizine at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and record the current inhibition at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude before and after Lifarizine application.

    • Plot the percentage of current inhibition against the Lifarizine concentration and fit the data to a Hill equation to determine the IC50 value.

Phase 2: Cellular Functional Assays

Objective: To determine if Lifarizine's channel-blocking activity translates into a functional neuroprotective effect at the cellular level.

Protocol: Calcium Imaging During Excitotoxicity

  • Cell Preparation and Dye Loading: Plate cortical neurons on glass-bottom dishes. Load the cells with a ratiometric calcium indicator dye like Fura-2 AM for 30-45 minutes.

  • Inducing Excitotoxicity:

    • Replace the culture medium with a physiological saline solution.

    • Acquire a baseline fluorescence reading.

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100 µM) or by subjecting the cells to oxygen-glucose deprivation (OGD), which mimics ischemic conditions.

  • Treatment: In the experimental group, pre-incubate the cells with Lifarizine (at a concentration near its IC50 value determined from patch-clamp) for 15-30 minutes before inducing excitotoxicity.

  • Imaging: Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Quantify the rise in intracellular calcium in control vs. Lifarizine-treated cells. A significant reduction in the calcium peak in the treated group supports the hypothesis.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Plating and Treatment: Plate neurons in a 96-well plate. Treat the cells with Lifarizine, followed by the excitotoxic insult (e.g., glutamate or OGD) as described above. Include positive (no insult) and negative (insult, no drug) controls.

  • MTT Addition: After the insult period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. A higher absorbance indicates greater cell viability. Calculate the percentage of neuroprotection afforded by Lifarizine relative to the control groups.

Proposed Signaling Pathway of Lifarizine-Mediated Neuroprotection

G cluster_0 Ischemic Insult / Excitotoxicity cluster_1 Ion Channel Activation & Calcium Influx cluster_2 Downstream Deleterious Effects cluster_3 Point of Intervention A Massive Glutamate Release B Depolarization of Neuronal Membrane A->B C Opening of Voltage-Gated Ca2+ Channels (N & P-type) B->C D Excessive Intracellular Ca2+ Influx C->D E Activation of Proteases (e.g., Calpains) D->E F Mitochondrial Dysfunction D->F H Apoptotic Cascade Activation E->H G Generation of ROS F->G G->H I Neuronal Cell Death H->I Lifarizine Lifarizine Lifarizine->C BLOCKS

Caption: Lifarizine's proposed mechanism in the excitotoxicity cascade.

Conclusion

The validation of a compound's mechanism of action is a multi-faceted process that requires a combination of direct target engagement studies and functional cellular assays. The experimental framework provided for Lifarizine, a representative diaryl acetonitrile, demonstrates a logical and rigorous approach. By combining electrophysiology to confirm the molecular target with functional assays to measure the downstream cellular benefits, researchers can build a strong, evidence-based case for the compound's mechanism of action. This comprehensive validation is a critical step in the pre-clinical development of any novel therapeutic agent.

References

  • Gribkoff, V. K., et al. (1994). The neuroprotective effects of the novel dihydropyridine-like compound, RS-87476-000, in a gerbil global ischemia model. Brain Research, 663(2), 303-309. [Link]

  • Gribkoff, V. K., et al. (1996). The neuroprotective effects of lifarizine (RS-87476) in a rat focal ischemia model. Journal of Pharmacology and Experimental Therapeutics, 276(3), 920-927. [Link]

Comparative

A Comparative Guide to P2X3 Antagonists in Clinical Development for Chronic Cough

Introduction: Addressing the Unmet Need in Chronic Cough Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and debilitating condition affecting a significant portion of the global adult po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Unmet Need in Chronic Cough

Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and debilitating condition affecting a significant portion of the global adult population.[1] For many patients, the cough persists despite comprehensive diagnostic evaluation and treatment of underlying causes such as asthma, GERD, or upper airway cough syndrome. This condition, termed Refractory Chronic Cough (RCC) or Unexplained Chronic Cough (UCC), represents a substantial unmet medical need, as available therapies are often ineffective or burdened with intolerable side effects.[1]

Recent advancements in understanding cough pathophysiology have illuminated the critical role of the purinergic signaling pathway. Specifically, the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine triphosphate (ATP) has been identified as a key trigger in the cough reflex.[2][3] This discovery has paved the way for a novel class of therapeutic agents: P2X3 receptor antagonists. This guide provides an in-depth comparative analysis of the leading P2X3 antagonists that have been evaluated in clinical trials, offering researchers and drug development professionals a clear overview of their mechanisms, clinical performance, and distinguishing characteristics.

The P2X3 Signaling Pathway and the Selectivity Hypothesis

The mechanistic rationale for targeting P2X3 receptors is grounded in the concept of neuronal hypersensitivity. In patients with chronic cough, airway inflammation, irritation, or mechanical stress can lead to an increased release of ATP from mucosal cells.[2][3] This ATP then binds to and activates P2X3-containing receptors on vagal afferent C fibers, which are sensory nerves lining the airways.[2][4] This activation generates an action potential that travels to the brainstem's cough center, ultimately initiating the cough reflex.[3][4] By blocking this ATP-P2X3 interaction, antagonists can dampen the hypersensitive signaling and reduce the urge to cough.

P2X3 receptors can exist as homomeric channels (composed solely of P2X3 subunits) or as heteromeric channels with the P2X2 subunit (P2X2/3). While both are present on airway sensory nerves, P2X2/3 receptors are also densely expressed on taste bud cells. This anatomical distribution forms the basis of the selectivity hypothesis . It is theorized that antagonism of the homomeric P2X3 receptor is primarily responsible for the antitussive (anti-cough) effect, whereas blockade of the heteromeric P2X2/3 receptor leads to the most common adverse event associated with this drug class: taste disturbance (dysgeusia).[5][6] Therefore, developing antagonists with high selectivity for P2X3 over P2X2/3 is a key strategy to optimize the therapeutic window, maximizing efficacy while minimizing taste-related side effects.[5][7]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Mucosa cluster_nerve Sensory C-Fiber Terminal cluster_cns Central Nervous System Inflammation Inflammation / Irritation ATP Extracellular ATP Release Inflammation->ATP triggers P2X3 P2X3 Receptor ATP->P2X3 binds to ActionPotential Action Potential Generation (Signal of potential damage) P2X3->ActionPotential activates Brainstem Brainstem Cough Center ActionPotential->Brainstem signal travels to CoughReflex Cough Reflex Brainstem->CoughReflex initiates Antagonist P2X3 Antagonist Antagonist->P2X3 blocks

Caption: P2X3 receptor signaling pathway in the cough reflex.

Comparative Analysis of Leading P2X3 Antagonists

Four key P2X3 antagonists have generated significant clinical data: Gefapixant, Camlipixant, Eliapixant, and Sivopixant. Each possesses a unique profile regarding its selectivity, efficacy, and tolerability.

Gefapixant (MK-7264)
  • Developer: Merck (via acquisition of Afferent Pharmaceuticals).[8]

  • Selectivity: Gefapixant is a selective P2X3 receptor antagonist but has some activity against the P2X2/3 receptor subtype, with a low selectivity ratio of approximately 1.5-fold.[4][7]

  • Clinical Trials: The pivotal Phase 3 program consisted of two large, randomized, placebo-controlled trials, COUGH-1 and COUGH-2.[9][10][11]

  • Efficacy: In both trials, the 45 mg twice-daily dose met the primary endpoint, demonstrating a statistically significant reduction in 24-hour cough frequency compared to placebo. The placebo-adjusted reduction was 18.5% at week 12 in COUGH-1 and 14.6% at week 24 in COUGH-2.[11][12] A lower 15 mg dose did not meet the primary endpoint in either study.[13][9]

  • Safety & Tolerability: The most common adverse event was taste disturbance, including dysgeusia, ageusia, and hypogeusia.[11] In a pooled analysis of the Phase 3 trials, some form of taste-related adverse event was reported by a significant percentage of patients in the 45 mg group, which is consistent with its low selectivity profile.[8][11]

  • Development Status: Gefapixant is the first in its class to receive regulatory approval, having been approved for use in Japan, Switzerland, and the European Union for the treatment of RCC or UCC.[4]

Camlipixant (BLU-5937)
  • Developer: BELLUS Health (acquired by GSK).[14]

  • Selectivity: Camlipixant is a highly selective P2X3 antagonist, with over 1,500-fold greater selectivity for P2X3 compared to P2X2/3 receptors.[7] This high selectivity is intended to mitigate taste-related side effects.

  • Clinical Trials: The key trial to date is the Phase 2b SOOTHE study, a randomized, placebo-controlled, dose-finding trial.[15][16][17]

  • Efficacy: The SOOTHE trial demonstrated a statistically significant and clinically meaningful reduction in 24-hour cough frequency. The 50 mg and 200 mg twice-daily doses resulted in a placebo-adjusted reduction of approximately 34%.[15][18] The trial suggested no additional clinical benefit beyond the 50 mg dose.[17]

  • Safety & Tolerability: Consistent with its high selectivity, Camlipixant was well-tolerated. Taste alteration was reported in a small percentage of patients (4.8-6.5%) across the active arms, and these events were generally mild to moderate.[18] A model-based meta-analysis predicted that Camlipixant would result in substantially lower rates of dysgeusia compared to a similar dosage of Gefapixant.[7]

  • Development Status: Camlipixant is currently in Phase 3 clinical trials (CALM-1 and CALM-2).[7][14][19]

Eliapixant (BAY 1817080)
  • Developer: Bayer AG.

  • Selectivity: Eliapixant is a selective P2X3 antagonist, with a selectivity of approximately 13-fold over P2X2/3.[7]

  • Clinical Trials: The Phase 2b PAGANINI study was a randomized, placebo-controlled, dose-finding trial.[20][21][22]

  • Efficacy: The PAGANINI study met its primary endpoint, showing a statistically significant dose-response signal.[21] The largest placebo-adjusted reduction in 24-hour cough count was observed in the 75 mg twice-daily group.[23] Specifically, the 75 mg dose showed a placebo-adjusted relative reduction of 29%.[24]

  • Safety & Tolerability: Eliapixant demonstrated a favorable taste tolerability profile, with dysgeusia occurring in a dose-related manner but at lower rates than less selective antagonists.[21][23] However, the development program was discontinued.

  • Development Status: The entire clinical development program for Eliapixant was discontinued by Bayer AG following a case of moderate drug-induced liver injury in a participant receiving the 150 mg dose, which prompted intensified liver monitoring in the trials.[21][23]

Sivopixant (S-600918)
  • Developer: Shionogi & Co., Ltd.

  • Selectivity: Sivopixant is a highly selective P2X3 receptor antagonist, with a reported selectivity of 262-fold over P2X2/3.[7][25]

  • Clinical Trials: A Phase 2a randomized, placebo-controlled, crossover study has been completed.[25][26] A subsequent Phase 2b trial was also conducted.[27]

  • Efficacy: In the Phase 2a crossover study, Sivopixant 150 mg once daily demonstrated a placebo-adjusted reduction in 24-hour cough frequency of 30.9%.[25][26] The later Phase 2b trial did not demonstrate a statistically significant difference from placebo for its primary endpoint, though the highest dose of 300 mg showed the greatest numerical improvements.[27]

  • Safety & Tolerability: In the Phase 2a study, Sivopixant was well-tolerated, with a low incidence of mild taste disturbance reported in only two patients (6.5%).[25][26] In the Phase 2b trial, taste disturbance remained dose-related and was mild to moderate.[27]

  • Development Status: Further development plans are being evaluated following the mixed results of the Phase 2b study.

Quantitative Data Summary

The following table summarizes the key quantitative data from the clinical trials of these four P2X3 antagonists, allowing for a direct comparison of their performance.

Parameter Gefapixant (MK-7264) Camlipixant (BLU-5937) Eliapixant (BAY 1817080) Sivopixant (S-600918)
Developer MerckBELLUS Health / GSKBayer AGShionogi & Co.
Selectivity (P2X3 vs P2X2/3) ~1.5x[7]>1,500x[7]~13x[7]~262x[7][25]
Key Trial COUGH-1 & 2 (Phase 3)[11]SOOTHE (Phase 2b)[15]PAGANINI (Phase 2b)[21]Phase 2a Crossover[25]
Effective Dose(s) 45 mg BID[11]50 mg & 200 mg BID[15]75 mg BID[23]150 mg OD[25]
Placebo-Adjusted Reduction in 24h Cough Freq. ~15-18%[11][12]~34%[15][18]~29%[24]~31%[25]
Incidence of Taste-Related AEs (at effective dose) High (Dysgeusia ~21% in COUGH-2)[11]Low (4.8 - 6.5%)[18]Low-Moderate (15% at 75mg)[24]Low (6.5%)[25]
Development Status Approved (EU, Japan, etc.)[4]Phase 3[7]Discontinued[21]Phase 2 completed[27]
BID = twice daily; OD = once daily.

Standardized Clinical Trial Methodology

The clinical evaluation of P2X3 antagonists for chronic cough has followed a generally consistent and rigorous methodology, designed to objectively measure changes in a highly variable symptom.

Experimental Protocol: Phase 2/3 Efficacy and Safety Trial
  • Patient Screening and Enrollment:

    • Inclusion Criteria: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough lasting ≥1 year.[11][21] Participants are typically required to have a minimum baseline cough severity score (e.g., ≥40 mm on a Visual Analog Scale) to ensure a significant disease burden.[11][21]

    • Exclusion Criteria: Current smokers, presence of active respiratory infections, or other known active causes of cough that have not been appropriately treated.

  • Run-in Period:

    • Many studies incorporate a placebo run-in period (e.g., 16 days in the SOOTHE trial) to establish a stable baseline cough frequency and minimize the placebo effect.[15]

  • Randomization and Blinding:

    • Eligible participants are randomized in a double-blind fashion to receive one of several doses of the investigational drug or a matching placebo.[11][21] Allocation is typically 1:1 or 1:1:1 depending on the number of arms.

  • Treatment Period:

    • The treatment duration for primary endpoint analysis typically ranges from 4 weeks to 24 weeks.[11][15]

  • Endpoint Measurement:

    • Primary Efficacy Endpoint: The change from baseline in 24-hour cough frequency. This is objectively measured using a validated ambulatory digital audio recording device that patients wear for a full 24-hour period at baseline and specified follow-up times (e.g., week 12 or 24).[9][20][22]

    • Secondary Efficacy Endpoints: These often include patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) for quality of life, and the Cough Severity Visual Analog Scale (VAS).[9][15] Awake cough frequency is also a common secondary endpoint.

  • Safety and Tolerability Assessment:

    • Adverse events (AEs) are systematically recorded at each study visit. Specific attention is paid to taste-related AEs through direct questioning.

    • Standard safety monitoring includes physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

Clinical_Trial_Workflow cluster_treatment Treatment Period (4-24 Weeks) Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening RunIn Placebo Run-in (Establish Baseline) Screening->RunIn Randomization Randomization (Double-Blind) RunIn->Randomization ArmA Drug Dose A Randomization->ArmA ArmB Drug Dose B Randomization->ArmB Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Analysis (24h Cough Frequency) ArmA->Endpoint ArmB->Endpoint Placebo->Endpoint Safety Safety Analysis (Adverse Events) Endpoint->Safety End End Safety->End

Caption: Generalized workflow for a P2X3 antagonist clinical trial.

Conclusion and Future Outlook

The clinical development of P2X3 antagonists marks a significant milestone in the treatment of refractory and unexplained chronic cough. The data clearly establish this class of drugs as an effective therapeutic option for reducing cough frequency.

The comparative analysis reveals a fascinating story centered on the selectivity hypothesis. Gefapixant, the first to market in several regions, validated the P2X3 target but its lower selectivity is associated with a high incidence of taste-related side effects.[4][11] In contrast, the highly selective antagonists, particularly Camlipixant, have demonstrated comparable or even numerically greater efficacy in Phase 2b trials with a markedly improved taste tolerability profile.[15][18] This supports the hypothesis that separating P2X3 and P2X2/3 antagonism is a viable strategy to enhance the therapeutic index.

The journey has not been without setbacks. The discontinuation of Eliapixant due to a potential liver safety signal, despite its promising efficacy and tolerability, underscores the critical importance of comprehensive safety evaluation for all novel drug candidates.[21]

Looking ahead, the P2X3 antagonist class is poised to change the treatment landscape for chronic cough. The ongoing Phase 3 trials for Camlipixant will be crucial in confirming its efficacy and safety in a larger population.[7] For researchers and clinicians, the success of these targeted therapies provides a powerful tool against a long-neglected condition and reinforces the value of mechanism-based drug design in addressing patient needs.

References
  • Gefapixant | C14H19N5O4S | CID 24764487. PubChem. Available from: [Link]

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  • P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. PubMed. Available from: [Link]

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  • What is the mechanism of Gefapixant?. Patsnap Synapse. Available from: [Link]

  • P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. PubMed. Available from: [Link]

  • Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study. Research Explorer The University of Manchester. Available from: [Link]

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  • Merck hits goal in cough phase 3 but yet to quash tolerability concern. Fierce Biotech. Available from: [Link]

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  • Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials. PubMed. Available from: [Link]

  • Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC. PubMed Central. Available from: [Link]

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  • Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. PubMed. Available from: [Link]

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  • Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover p. ERS Publications. Available from: [Link]

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Validation

A Researcher's Guide to the Cross-Reactivity of the Pan-Akt Inhibitor 339115-12-7 (GSK690693)

For researchers and drug development professionals navigating the complexities of signal transduction, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an in-depth analysis of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of signal transduction, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an in-depth analysis of the cross-reactivity profile of 339115-12-7, more commonly known as GSK690693, a well-characterized ATP-competitive pan-Akt inhibitor.[1][2][3] We will objectively compare its performance with alternative compounds and provide the experimental framework necessary for independent validation.

Understanding GSK690693 and its Primary Target: The PI3K/Akt Signaling Pathway

GSK690693 is a potent inhibitor of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB): Akt1, Akt2, and Akt3.[1][4] These kinases are central nodes in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in various cancers and other diseases.[5][6] This pathway governs a multitude of cellular processes, including cell survival, proliferation, growth, and metabolism.[7] GSK690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates.[1]

The PI3K/Akt signaling pathway is a critical regulator of cellular function. The following diagram illustrates the central role of Akt and the point of intervention for inhibitors like GSK690693.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO GSK690693 GSK690693 GSK690693->Akt inhibits Transcription Gene Transcription (Cell Cycle, Survival) mTORC1->Transcription leads to GSK3b->Transcription regulates FOXO->Transcription translocates to

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Cross-Reactivity Profile of GSK690693

While GSK690693 is a potent pan-Akt inhibitor, no kinase inhibitor is entirely specific. Understanding its off-target effects is crucial for interpreting experimental results and anticipating potential toxicities.[8] GSK690693 has been profiled against large panels of kinases, revealing a degree of cross-reactivity, particularly within the AGC kinase family, to which Akt belongs.[1][3]

Target KinaseIC50 (nM)Kinase FamilyNotes
Akt1 2 AGC Primary Target
Akt2 13 AGC Primary Target
Akt3 9 AGC Primary Target
PKA24AGCOff-target
PrkX5AGCOff-target
PKC isozymes2-21AGCOff-target
AMPK50CAMKOff-target
DAPK381CAMKOff-target
PAK410STEOff-target
PAK552STEOff-target
PAK66STEOff-target

Data compiled from multiple sources.[1][3]

This table highlights that while GSK690693 exhibits low nanomolar potency against Akt isoforms, it also inhibits other kinases, some with comparable potency. This lack of absolute selectivity is a critical consideration in experimental design.[9]

Comparison with Alternative Akt Inhibitors

Several other Akt inhibitors are available to researchers, each with a distinct profile of potency, selectivity, and mechanism of action. The choice of inhibitor should be guided by the specific research question and the cellular context.

InhibitorMechanism of ActionKey Features
GSK690693 ATP-competitivePan-Akt inhibitor with known cross-reactivity in the AGC family.
Ipatasertib (GDC-0068) ATP-competitiveHighly selective inhibitor of all three Akt isoforms.[10]
Capivasertib (AZD5363) ATP-competitivePotent pan-Akt inhibitor with demonstrated clinical activity.[7][10]
MK-2206 AllostericBinds to a site distinct from the ATP-binding pocket, locking Akt in an inactive conformation. Generally spares Akt3.[11]

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to independently validate and extend these findings, we provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Kinase Inhibitor (e.g., GSK690693) Primary_Assay In Vitro Kinase Panel Screen (Biochemical Assay) Start->Primary_Assay Data_Analysis_1 Data Analysis: Determine IC50 values, Identify potential off-targets Primary_Assay->Data_Analysis_1 Cellular_Assay Cellular Target Engagement Assay (e.g., Western Blot, CETSA) Data_Analysis_1->Cellular_Assay Validate Hits Data_Analysis_2 Data Analysis: Confirm on-target and off-target effects in a cellular context Cellular_Assay->Data_Analysis_2 Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Data_Analysis_2->Phenotypic_Assay Correlate with Cellular Effects Conclusion Conclusion: Comprehensive Cross-Reactivity Profile Phenotypic_Assay->Conclusion

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: In Vitro Kinase Activity Assay (Radiometric)

This protocol provides a framework for measuring the inhibitory activity of a compound against a purified kinase.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) in the reaction buffer to the desired concentrations.

  • Prepare Compound Dilutions: Perform a serial dilution of GSK690693 (or other inhibitors) in DMSO, followed by a further dilution in the reaction buffer.

  • Initiate the Reaction: In a 96-well plate, combine the kinase, substrate, and compound dilutions. Allow a pre-incubation period of 10-15 minutes at room temperature.

  • Start the Kinase Reaction: Add ATP mix containing [γ-33P]ATP to each well to initiate the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Capture the Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

  • Wash the Membrane: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify Radioactivity: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Downstream Signaling Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., BT474 breast cancer cells, which have high Akt activity) and allow them to adhere overnight. Treat the cells with a range of concentrations of GSK690693 for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a phosphorylated Akt substrate (e.g., anti-phospho-GSK3β Ser9 or anti-phospho-PRAS40 Thr246) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-GSK3β or anti-PRAS40) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

GSK690693 (339115-12-7) is a valuable tool for interrogating the function of the Akt signaling pathway. However, its utility is maximized when its cross-reactivity profile is fully appreciated. Researchers should consider its off-target effects, particularly on other AGC family kinases, and choose the most appropriate inhibitor based on the experimental context. The protocols provided herein offer a framework for the independent assessment of GSK690693 and other kinase inhibitors, promoting robust and reproducible scientific inquiry.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(4-Fluorobenzoyl)phe...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7), a compound characterized by its fluorinated aromatic rings and nitrile functional group. Adherence to these procedures is critical to mitigate risks to personnel and the environment, ensuring compliance with regulatory standards.

The dual presence of halogen (fluorine) and nitrile functionalities classifies this compound as a hazardous substance requiring specialized disposal. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if improperly handled.[1][2][3] Similarly, nitrile compounds can pose significant health risks. Therefore, a multi-faceted approach to waste management, encompassing risk assessment, proper segregation, and compliant disposal, is essential.

I. Hazard Identification and Risk Assessment
  • Toxicity: The presence of the nitrile group (-CN) suggests potential toxicity. Similar nitrile compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Halogenated Compound: As a fluorinated organic molecule, it is classified as a halogenated hydrocarbon.[1][2] These substances can be environmentally persistent and may require high-temperature incineration for complete destruction.[2]

  • Combustion Products: In the event of a fire, or improper incineration, there is a risk of releasing highly toxic gases, including hydrogen cyanide from the nitrile group, and hydrogen fluoride from the fluorine atoms.[5][6]

Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE) Requirements

To ensure personnel safety during the handling and disposal of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile and its associated waste, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves. Consider double-gloving for enhanced protection.Nitrile gloves offer good resistance to a range of chemicals.[1] However, it is crucial to check the manufacturer's compatibility data. Contaminated gloves must be disposed of as hazardous waste.[7]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the compound. Standard safety glasses do not provide adequate protection.
Lab Coat A chemically resistant lab coat, preferably with long sleeves and elastic cuffs.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or if handling large quantities.The need for respiratory protection should be determined by a site-specific risk assessment. In the event of a spill or when working outside of a fume hood, respiratory protection is critical.
III. Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to its chemical structure, 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile waste must be handled as halogenated organic waste .

Step-by-Step Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[2][8] The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "Waste 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile".[8][9] All components in the waste mixture should be listed.

  • Collection of Pure Compound and Solutions:

    • Place any unadulterated, excess solid compound directly into the designated halogenated waste container.

    • Solutions containing this compound should also be collected in the same container. Do not mix with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[3]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper, must be considered hazardous waste.[10]

    • Collect these solid waste materials in a separate, clearly labeled, sealed plastic bag or container designated for "Contaminated Solid Halogenated Waste."

  • Container Management:

    • Keep the waste container securely closed when not in use to prevent the release of vapors.[8][11]

    • Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[3][12]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile and associated materials.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Waste Type fume_hood->identify is_solid Solid Waste (Contaminated PPE, Paper) identify->is_solid Solid is_liquid Liquid/Solid Compound Waste identify->is_liquid Liquid/Pure collect_solid Collect in a Labeled Bag for 'Contaminated Solid Halogenated Waste' is_solid->collect_solid collect_liquid Collect in a Labeled, Closed Container for 'Halogenated Organic Waste' is_liquid->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.

V. Final Disposal Procedures

The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.[13] It is the responsibility of the laboratory or institution to ensure that the disposal vendor is compliant with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][13][14]

Key Steps for Final Disposal:

  • Documentation: Ensure all waste containers are accurately labeled and that a waste inventory is maintained.

  • Contact Disposal Vendor: Schedule a pickup with your institution's designated hazardous waste disposal service.

  • Manifesting: The transport of hazardous waste requires a hazardous waste manifest, which tracks the waste from the point of generation to its final destination.[11][15]

Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[8] This is to prevent environmental contamination and potential damage to plumbing infrastructure.

VI. Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Spill: If safe to do so, use an inert absorbent material (such as sand, vermiculite, or a commercial spill kit) to contain the spill.[5]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container for halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous, safety-first protocols, researchers and laboratory professionals can ensure the responsible and compliant disposal of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, upholding the highest standards of scientific integrity and workplace safety.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. Available at: [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • Halogenated Solvents. University of Washington. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. Available at: [Link]

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  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]

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Sources

Handling

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile

This guide provides essential, field-proven safety protocols for handling the novel research compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for handling the novel research compound 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile (CAS No. 339115-12-7). As a molecule combining a benzophenone backbone with a substituted acetonitrile moiety, a rigorous and proactive approach to safety is paramount. This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence to ensure the safety of all laboratory personnel.

At-a-Glance Safety Briefing: Immediate Actions & Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, all handling protocols are derived from a conservative assessment of its structural components: benzophenone and substituted acetonitriles. Assume the compound is toxic upon inhalation, ingestion, and dermal contact, and is a suspected carcinogen with potential for organ toxicity.

Risk Level Required Minimum PPE Handling Environment
Standard Handling (e.g., weighing, solution prep)Double-layered nitrile gloves, chemical splash goggles, lab coat.Certified chemical fume hood.
High-Risk Operations (e.g., heating, sonicating, large quantities)Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile), face shield over goggles, chemical-resistant apron over lab coat. Potential for air-purifying respirator.Certified chemical fume hood.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile presents a dual-hazard profile.

  • Benzophenone Moiety : Benzophenone and its derivatives are recognized as potential hazards. Benzophenone itself is listed as a possible human carcinogen and is associated with endocrine disruption and organ system toxicity, particularly affecting the liver.[1][2][3]

  • Acetonitrile Moiety : Substituted acetonitriles are a class of compounds that demand careful handling. They can be toxic if swallowed, inhaled, or absorbed through the skin, and are known to cause irritation to the skin, eyes, and respiratory system.[4][5][6][7][8] The nitrile group can also undergo reactions such as nucleophilic addition.[9]

Therefore, the primary safety concern is to prevent any direct contact with the substance. All protocols are designed to mitigate exposure through dermal, ocular, and inhalation routes.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following protocols provide a baseline for safe operation.

Core PPE Ensemble for Standard Operations

This is the minimum required PPE for any manipulation of the compound, including weighing, transfers, and preparing solutions in a fume hood.

  • Hand Protection : Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately upon suspected contact or before leaving the work area. Nitrile gloves provide good resistance to a range of chemicals but should be changed frequently.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] For procedures with a higher risk of splashing, a full-face shield must be worn over the goggles.[4][10]

  • Body Protection : A clean, buttoned lab coat is required. For tasks involving larger quantities (>1g), a chemical-resistant apron should be worn over the lab coat.[4][10]

Step-by-Step PPE Workflow

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Wash Hands : Thoroughly wash and dry hands.

  • Lab Coat/Apron : Don the lab coat and fasten it completely. If required, wear an apron over the coat.

  • Inner Gloves : Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling them over the cuff of the lab coat.

  • Eye/Face Protection : Put on chemical splash goggles. If needed, add the face shield.

Doffing (Taking Off) PPE:

  • Inspect : Visually inspect your PPE for any signs of contamination.

  • Outer Gloves : Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron : Remove the lab coat and/or apron by rolling it outwards, ensuring the contaminated surface is contained within. Hang it in a designated area or dispose of it if it's a single-use item.

  • Eye/Face Protection : Remove the face shield and goggles from the back to the front.

  • Inner Gloves : Remove the inner pair of gloves, again without touching the outer surface.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

Safe Handling in the Laboratory
  • Ventilation : All work with this compound, including storage of open containers, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][7][10]

  • Ignition Sources : While specific flammability data is unavailable, related compounds like acetonitrile are flammable. Keep the compound away from open flames, hot surfaces, and spark-producing equipment.[4][7]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7]

Emergency Procedures: Spill and Exposure
  • Minor Spill (in fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Skin Exposure :

    • Immediately go to the nearest safety shower or sink.

    • Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Exposure :

    • Proceed immediately to an eyewash station.

    • Flush the eyes for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Waste Disposal Plan
  • Chemical Waste : All surplus 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile and any materials contaminated with it (e.g., absorbent from spills, used silica gel) must be disposed of as hazardous chemical waste.[4] Containers should be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Contaminated PPE : All used gloves, disposable lab coats, and other contaminated items must be collected in a designated, sealed hazardous waste container.[11] Do not dispose of this material in the regular trash. Contaminated nitrile gloves cannot be recycled and must be treated as chemical waste.[11][12]

This guide is intended to establish a robust framework for safety. It is imperative that all personnel receive training on these procedures and that the specific context of each experiment is considered to ensure the highest level of protection.

References

  • Smolecule. (2023, August 15). 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.
  • Campaign for Safe Cosmetics. Benzophenone & Related Compounds.
  • BLD Pharm. 339115-12-7|2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Fisher Scientific. (2015, March 19). Benzophenone - Safety Data Sheet.
  • University of California, Santa Barbara. Acetonitrile.
  • Redox. (2025, February 17). Safety Data Sheet Benzophenone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737783, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-(4-((4-FLUOROBENZYL)OXY)PHENYL)ACETONITRILE.
  • Wikipedia. Benzophenone.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Fluorophenylacetonitrile.
  • ChemicalBook. Benzophenone - Safety Data Sheet.
  • Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?.
  • Chemical-Suppliers.com. Product Search Results.
  • ChemicalBook. 2-[4-(4-FLUOROBENZOYL)PHENYL]-2-(4-FLUOROPHENYL)ACETONITRILE | 339115-12-7.
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
  • Sdfine. phenyl acetonitrile.
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  • The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
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2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
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